molecular formula C11H15NO2 B160971 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1745-07-9

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B160971
CAS-Nummer: 1745-07-9
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: CEIXWJHURKEBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a privileged scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Its derivatives show significant promise in oncology research, particularly in overcoming multidrug resistance (MDR) in tumors. Recent studies have identified potent P-glycoprotein (P-gp) inhibitors based on this core structure, which effectively block the efflux of chemotherapeutic drugs from resistant cancer cells. One optimized derivative demonstrated a remarkable ability to reverse multidrug resistance with a reversal fold of up to 467.7, surpassing the efficacy of a standard third-generation P-gp inhibitor . The this compound moiety is recognized as a critical structural feature for potent interaction with P-gp . Beyond oncology, this scaffold is utilized in neuroscience research and for synthesizing analogs of natural isoquinoline alkaloids. Derivatives have also been investigated for their analgesic and anti-inflammatory effects, with one study reporting a synthesized analog exhibiting a pronounced anti-inflammatory effect significantly greater than that of diclofenac sodium . The compound's versatility is further demonstrated in asymmetric synthesis, where it is used to create important building blocks for natural products and pharmaceuticals . This makes it a valuable tool for researchers exploring new chemical spaces in drug discovery.

Eigenschaften

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXWJHURKEBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2328-12-3 (mono-hydrochloride)
Record name Heliamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70169835
Record name Heliamine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-07-9
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heliamine
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Foundational & Exploratory

A Technical Guide to the Core Structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth examination of the fundamental structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a pivotal heterocyclic scaffold in medicinal chemistry and natural product synthesis. Known also as Heliamine, this compound belongs to the tetrahydroisoquinoline (THIQ) class, which is recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active molecules.[1][2] We will dissect its molecular architecture, explore its physicochemical and spectroscopic identity, detail the strategic logic behind its synthesis, and discuss its significance in the development of modern therapeutics. This document serves as a technical resource for professionals engaged in molecular design, synthesis, and pharmacological evaluation.

Introduction: The Tetrahydroisoquinoline Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant biological activities.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for interacting with biological targets. Within this important class, this compound stands out as a particularly valuable synthetic intermediate and a recurring motif in biologically active agents. Its presence in various plant species and its utility as a precursor for more complex molecules underscore its importance.[4] The strategic placement of the two methoxy groups on the aromatic ring significantly influences its chemical reactivity and pharmacological profile, particularly in the synthesis of derivatives targeting a range of receptors and enzymes.

Core Molecular Architecture

The structure of this compound is defined by a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. The key features are:

  • Isoquinoline Core: A fusion of a benzene ring and a pyridine ring.

  • Tetrahydro- Saturation: The pyridine ring is fully hydrogenated (saturated) to form a piperidine ring, designated as positions 1, 2, 3, and 4.

  • Dimethoxy Substitution: Two methoxy groups (-OCH₃) are attached to the benzene ring at positions C6 and C7. These electron-donating groups activate the aromatic ring, making it more nucleophilic and facilitating key synthetic reactions.[5]

The systematic IUPAC name for this compound is this compound.[4]

Caption: Numbering scheme of the core this compound scaffold.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are unequivocally confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[4][6]
Molecular Weight 193.24 g/mol [6]
Exact Mass 193.110279 g/mol [6]
SMILES COC1=C(C=C2CNCCC2=C1)OC[4]
InChIKey CEIXWJHURKEBMQ-UHFFFAOYSA-N[4][6]
Spectroscopic Signature
  • NMR Spectroscopy (¹H NMR): The proton NMR spectrum provides a clear fingerprint. The two methoxy groups typically appear as sharp singlets around 3.8 ppm.[7] The aromatic protons at C5 and C8 also present as singlets, while the aliphatic protons of the tetrahydro- ring (at C1, C3, and C4) appear as multiplets in the upfield region.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to its functional groups. Key bands include C-H stretching from the aromatic and aliphatic portions, N-H stretching from the secondary amine, and strong C-O stretching from the methoxy ether groups.[7][9] A representative spectrum would show major peaks around 2909 cm⁻¹ (C-H stretch) and 1612 cm⁻¹ (aromatic C=C stretch).[7]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a strong molecular ion peak ([M]⁺) at m/z 193. A characteristic fragmentation pattern involves the retro-Diels-Alder reaction, leading to the formation of key fragment ions that confirm the core structure.[9]

Synthesis and Chemical Logic

The construction of the this compound core is most classically achieved via two powerful name reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . The choice between them depends on the desired substitution pattern and available starting materials.

The Pictet-Spengler Reaction: An Iminium Ion Pathway

This is one of the most versatile methods for synthesizing THIQs.[5][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11] The electron-donating methoxy groups on the aromatic ring make the starting material, 3,4-dimethoxyphenethylamine, highly reactive and ideal for this transformation.[5]

The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[5]

start β-Arylethylamine + Aldehyde/Ketone schiff Schiff Base Formation start->schiff - H₂O iminium Iminium Ion (Electrophile) schiff->iminium + H⁺ (Acid Catalyst) cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Ring Closure product Tetrahydroisoquinoline Product cyclization->product - H⁺ (Rearomatization)

Caption: Logical workflow of the Pictet-Spengler reaction mechanism.

The Bischler-Napieralski Reaction: A Nitrilium Ion Pathway

This alternative route begins with a β-arylethylamide.[12] The reaction involves cyclodehydration using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[13][14] This intermediate is an imine, which must then be reduced (e.g., with sodium borohydride, NaBH₄) to yield the final 1,2,3,4-tetrahydroisoquinoline product.[12] The key electrophile in this reaction is a highly reactive nitrilium ion or a related species.[12][13]

start β-Arylethlamide activation Amide Activation (e.g., POCl₃) start->activation nitrilium Nitrilium Ion (Electrophile) activation->nitrilium cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization Ring Closure dihydro 3,4-Dihydroisoquinoline (Imine Intermediate) cyclization->dihydro - H⁺ reduction Reduction (e.g., NaBH₄) dihydro->reduction product Tetrahydroisoquinoline Product reduction->product

Caption: Logical workflow of the Bischler-Napieralski reaction leading to a THIQ.

Experimental Protocol: Pictet-Spengler Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Dissolution: Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent mixture, such as water and ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid. The acid serves to protonate the formaldehyde, making it a better electrophile, and catalyzes the key cyclization step.

  • Aldehyde Addition: Add aqueous formaldehyde dropwise to the cooled, stirred solution. An initial condensation reaction occurs to form a Schiff base, which is immediately protonated to the reactive iminium ion.

  • Reaction & Cyclization: Allow the reaction mixture to stir, often at room temperature, for several hours to overnight. During this time, the electron-rich aromatic ring attacks the iminium ion, closing the ring to form the THIQ structure.

  • Work-up & Basification: After the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution until it is basic. This deprotonates the amine and allows the product to be extracted.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Biological Significance and Applications

The 6,7-dimethoxy-THIQ scaffold is not merely a synthetic curiosity; it is a key component in numerous compounds with significant pharmacological applications. Its derivatives have been extensively explored in drug discovery.

  • Sigma-2 Receptor Ligands: This scaffold is a core component in the design of high-affinity and selective ligands for the sigma-2 receptor.[15] As this receptor is over-expressed in many cancer cells, these ligands are valuable as tools for tumor imaging and as potential anticancer therapeutics.[15]

  • Anti-Inflammatory and Analgesic Agents: Certain derivatives have demonstrated potent anti-inflammatory and analgesic (pain-relieving) properties, in some cases exceeding the efficacy of standard drugs like diclofenac in preclinical models.[16]

  • Antiviral Activity (Anti-HIV): The scaffold has been incorporated into molecules designed as inhibitors of HIV reverse transcriptase (RT). Molecular modeling studies have shown that the 6,7-dimethoxy THIQ moiety can form critical hydrophobic interactions within the enzyme's active site.[2]

  • Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives have been synthesized and evaluated as inhibitors of PDE4, an enzyme implicated in inflammatory pathways, particularly those related to respiratory diseases like COPD.[1]

core 6,7-Dimethoxy-THIQ Core Privileged Scaffold sigma Sigma-2 Receptor Ligands core:f1->sigma Anticancer & Imaging pde4 PDE4 Inhibitors core:f1->pde4 Anti-Inflammatory (COPD) antihiv Anti-HIV Agents (RT Inhibitors) core:f1->antihiv Antiviral analgesic Analgesic & Anti-Inflammatory core:f1->analgesic Pain Relief

Caption: The 6,7-Dimethoxy-THIQ core as a scaffold for diverse therapeutic agents.

Conclusion

This compound is a structurally simple yet chemically and biologically significant molecule. Its architecture, characterized by a saturated heterocyclic ring fused to an electron-rich aromatic system, provides an ideal foundation for synthetic elaboration. Understood through robust spectroscopic techniques and accessible via classic synthetic pathways like the Pictet-Spengler reaction, this compound serves as a critical building block for drug development professionals. Its demonstrated utility in creating potent agents for oncology, inflammation, and infectious diseases ensures that the 6,7-dimethoxy-THIQ scaffold will remain a subject of intense interest and innovation in medicinal chemistry.

References

A Technical Guide to the Natural Sources of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with significant pharmacological activities. These alkaloids, primarily biosynthesized in plants from the amino acid tyrosine, have garnered substantial interest for their potential as anticancer, neuroprotective, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the natural sources of these valuable compounds, detailing their biosynthesis, methodologies for their extraction and isolation, and an overview of their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug development.

Introduction: The Significance of the 6,7-Dimethoxy-THIQ Scaffold

Isoquinoline alkaloids represent a large and structurally diverse family of plant secondary metabolites, with over 2,500 identified structures.[1] Among these, the simple 1,2,3,4-tetrahydroisoquinolines (THIQs) are of particular importance due to their wide distribution and broad spectrum of biological activities.[2] The presence of methoxy groups at the C6 and C7 positions of the isoquinoline ring is a common structural feature that has been associated with a range of pharmacological effects, including antitumor, antimicrobial, and neuro-active properties.[3][4] Notably, derivatives of this scaffold have shown high affinity and selectivity for the sigma-2 receptor, which is overexpressed in many cancer cell lines, making them promising candidates for cancer therapeutics and imaging agents.[5][6] This guide will delve into the natural origins of these compounds, providing a foundational understanding for their further investigation and potential clinical application.

Natural Occurrence and Distribution

The primary natural sources of 6,7-dimethoxy-THIQ alkaloids are found within the plant kingdom. Several plant families are known to produce these compounds, with the most prominent being:

  • Cactaceae (Cactus family): This family is a rich source of simple THIQ alkaloids.[7]

  • Chenopodiaceae (Goosefoot family): Plants in the genus Salsola are known to produce salsoline, a 6-hydroxy-7-methoxy-THIQ.[8]

  • Fabaceae (Legume family): Species such as Alhagi maurorum and Calycotome villosa have been identified as sources of 6,7-dimethoxy-THIQs.[1][9]

A summary of notable plant sources and the specific alkaloids they produce is presented in Table 1.

Table 1: Prominent Natural Sources of this compound Alkaloids

Plant SpeciesFamilyAlkaloid(s) IdentifiedReference(s)
Calycotome villosa subsp. intermediaFabaceae(R)-1-hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline[1]
Alhagi maurorumFabaceae6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)[9]
Salsola speciesChenopodiaceaeSalsoline (6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline)[8]
Mucuna pruriensFabaceae6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid[10]

Biosynthesis: The Molecular Blueprint

The biosynthesis of THIQ alkaloids in plants originates from the aromatic amino acid L-tyrosine. The pathway involves a series of enzymatic reactions that construct the characteristic isoquinoline core and introduce the specific substitution patterns. The key steps leading to the 6,7-dimethoxy-THIQ scaffold are outlined below.

The initial steps involve the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde.[1] These two precursors then undergo a stereospecific condensation reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central intermediate for all benzylisoquinoline alkaloids.[2][7]

Subsequent modifications, including O-methylation and N-methylation, are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Specifically, a 6-O-methyltransferase (6OMT) and a coclaurine N-methyltransferase (CNMT) play crucial roles in forming the foundational structure.[7] Further hydroxylation and subsequent O-methylation at the C7 position, catalyzed by specific cytochrome P450 monooxygenases and O-methyltransferases, lead to the formation of the 6,7-dimethoxy substitution pattern.[11]

Biosynthetic Pathway of 6,7-Dimethoxy-THIQ Alkaloids Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) Four_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6-O-Methyltransferase (6OMT) N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-Methyltransferase (CNMT) Reticuline (S)-Reticuline (Precursor to many BIAs) N_Methylcoclaurine->Reticuline Cytochrome P450 Hydroxylase & 4'-O-Methyltransferase Simple_THIQ Simple 6,7-Dimethoxy-THIQs (e.g., Salsolidine) Reticuline->Simple_THIQ Further enzymatic modifications

Caption: Generalized biosynthetic pathway of 6,7-dimethoxy-THIQ alkaloids from L-tyrosine.

Extraction and Isolation: A Methodological Approach

The isolation of 6,7-dimethoxy-THIQ alkaloids from plant material is a multi-step process that leverages their basic nature and solubility characteristics. The general workflow involves extraction, acid-base partitioning, and chromatographic purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of THIQ alkaloids from a plant source.

Alkaloid Extraction and Isolation Workflow Plant_Material Dried & Powdered Plant Material Defatting Defatting (e.g., with hexane) Plant_Material->Defatting Extraction Maceration or Soxhlet Extraction (e.g., with methanol or ethanol) Defatting->Extraction Crude_Extract Crude Alcoholic Extract Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Aqueous_Acidic Aqueous Acidic Phase (Alkaloid Salts) Acid_Base_Partition->Aqueous_Acidic Organic_Phase Organic Phase (Neutral & Acidic Compounds - Discarded) Acid_Base_Partition->Organic_Phase Basification Basification (e.g., with NH4OH) Aqueous_Acidic->Basification Free_Base_Extraction Extraction of Free Bases (e.g., with chloroform or dichloromethane) Basification->Free_Base_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction Free_Base_Extraction->Crude_Alkaloid_Fraction Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Alkaloid_Fraction->Chromatography Pure_Alkaloids Pure 6,7-Dimethoxy-THIQ Alkaloids Chromatography->Pure_Alkaloids Characterization Structural Characterization (e.g., MS, NMR, X-ray) Pure_Alkaloids->Characterization

Caption: A generalized workflow for the extraction and isolation of THIQ alkaloids.

Detailed Protocol: Extraction and Isolation from Calycotome villosa Seeds

The following protocol is adapted from the successful isolation of THIQ alkaloids from Calycotome villosa seeds and serves as a representative methodology.[1]

Step 1: Sample Preparation and Defatting

  • Grind the dried plant material (e.g., seeds) to a moderately coarse powder.

  • Extract the powdered material with a non-polar solvent like hexane for 24 hours using a Soxhlet apparatus to remove lipids and other non-polar compounds.

Step 2: Extraction of Alkaloids

  • Extract the defatted plant material with methanol for 48 hours in a Soxhlet apparatus.

  • Evaporate the methanolic solution to dryness under reduced pressure to obtain the crude extract.

Step 3: Acid-Base Partitioning

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Wash the acidic solution with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., dichloromethane) to remove remaining neutral and weakly basic impurities.

  • Make the aqueous solution basic to a pH of approximately 10 with concentrated ammonia. This will precipitate the free alkaloid bases.

  • Extract the basified solution multiple times with an organic solvent such as dichloromethane or chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the crude alkaloid extract.

Step 4: Purification

  • Subject the crude alkaloid extract to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, for example, a mixture of dichloromethane and methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC), using an appropriate visualization reagent such as Dragendorff's reagent.

  • Combine the fractions containing the desired alkaloid(s) and evaporate the solvent to obtain the purified compound.

  • Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Step 5: Characterization

  • The structure of the isolated alkaloids can be elucidated using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

    • X-ray Crystallography: To determine the absolute stereochemistry and three-dimensional structure.[1]

Pharmacological Significance and Therapeutic Potential

The 6,7-dimethoxy-THIQ scaffold is a key pharmacophore in a variety of biologically active molecules. Their therapeutic potential is primarily focused on two areas: oncology and neuropharmacology.

Anticancer Activity

A significant body of research has highlighted the anticancer potential of 6,7-dimethoxy-THIQ derivatives.[4] These compounds often exert their effects by targeting specific molecular pathways in cancer cells.

  • Sigma-2 Receptor Ligands: Many synthetic derivatives of the 6,7-dimethoxy-THIQ scaffold have been shown to be potent and selective ligands for the sigma-2 receptor, which is overexpressed in various tumor types.[5][6] Binding to this receptor can induce apoptosis and inhibit cell proliferation.

  • Reversal of Multidrug Resistance: Some derivatives have demonstrated the ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[8]

  • Inhibition of Cell Proliferation: Natural alkaloids, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid isolated from Mucuna pruriens, have shown significant anti-proliferative effects on human hepatoma cells.[10]

Table 2: Selected Pharmacological Data for 6,7-Dimethoxy-THIQ Derivatives

Compound/DerivativeActivityTarget/Cell LineQuantitative DataReference(s)
Synthetic Analogs (3b, 3e, 4b, 4e)Sigma-2 Receptor BindingSigma-2 ReceptorKᵢ = 5-6 nM[5][6]
Synthetic Derivatives (6e, 6h, 7c)Reversal of Multidrug ResistanceK562/A02 cell lineIC₅₀ = 0.65 - 0.96 µM[8]
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acidAnti-proliferativeHuman hepatoma (Huh-7) cellsEC₅₀ = 13.97 µM[10]
Neuro-pharmacological and Other Activities

The structural similarity of THIQs to endogenous neurochemicals like dopamine has led to investigations into their effects on the central nervous system. Salsoline, for instance, has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease.[8] Additionally, various THIQ derivatives have been explored for a range of other biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[2]

Conclusion and Future Perspectives

The this compound alkaloids are a class of natural products with significant and diverse pharmacological potential. The plant kingdom remains a rich and largely untapped reservoir of these valuable compounds. The methodologies for their extraction and isolation are well-established, and the elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and synthetic biology approaches to enhance their production.[3] Further research into the natural sources and biological activities of these alkaloids is warranted and holds promise for the development of new therapeutic agents for a range of human diseases, particularly in the fields of oncology and neuropharmacology.

References

The Biosynthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ), a naturally occurring alkaloid found in various plant species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, key intermediates, and regulatory mechanisms involved. We will delve into the core enzymatic steps, from the initial Pictet-Spengler condensation to the crucial O-methylation events. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the study of this pathway, including enzyme assays, analytical methods for intermediate and product identification, and gene expression analysis. Visualizations of the biosynthetic pathway and experimental workflows are provided to enhance understanding.

Introduction: The Significance of this compound

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active natural products and synthetic drugs.[1][2] this compound (DMTIQ), also known as heliamine, is an isoquinoline alkaloid that has been identified in plant species such as the cacti Backbergia militaris and Carnegiea gigantea, as well as in Berberis species.[3] While its biological role in plants is not fully elucidated, its structural similarity to other bioactive THIQs suggests potential pharmacological properties and makes it a target of interest for synthetic and biosynthetic studies. Understanding its natural production mechanism in plants provides a blueprint for metabolic engineering and biocatalytic approaches to generate novel therapeutic agents.

This guide will illuminate the series of enzymatic transformations that lead to the formation of DMTIQ, starting from the primary metabolite L-tyrosine.

The Core Biosynthetic Pathway

The biosynthesis of DMTIQ is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, and proceeds through a series of methylation steps.

The Gateway: Pictet-Spengler Condensation Catalyzed by Norcoclaurine Synthase (NCS)

The foundational step in the biosynthesis of the vast majority of THIQ alkaloids is the Pictet-Spengler reaction.[4][5][6] In plants, this reaction is catalyzed by the enzyme Norcoclaurine Synthase (NCS) . NCS facilitates the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor for thousands of BIAs.[1]

The reaction mechanism involves the formation of an imine intermediate between the two substrates, followed by an intramolecular cyclization to yield the tetrahydroisoquinoline core. This enzymatic reaction is highly stereoselective, producing the (S)-enantiomer.[4]

The Path to DMTIQ: Sequential O-Methylation

The characteristic 6,7-dimethoxy substitution pattern of DMTIQ is achieved through the action of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes play a critical role in the diversification of secondary metabolites in plants.[7][8][9]

  • 6-O-Methylation: The first methylation event is catalyzed by (S)-norcoclaurine 6-O-methyltransferase (6OMT) . This enzyme transfers a methyl group from SAM to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine.[10][11][12] 6OMT is a key enzyme that channels intermediates into the BIA pathway.[10]

  • 7-O-Methylation: The subsequent methylation at the 7-hydroxyl position is less specifically defined in the context of simple THIQs lacking the C1-benzyl group. However, the BIA pathway features OMTs with activity at the equivalent position (C7 of the isoquinoline core). For instance, within the broader BIA pathway, enzymes like 7-O-methyltransferase (7OMT) have been identified.[13] It is plausible that a similar OMT with relaxed substrate specificity acts on a 6-methoxy-tetrahydroisoquinoline intermediate to produce DMTIQ. The precise identity of the enzyme responsible for this final step in DMTIQ biosynthesis warrants further investigation.

  • N-Methylation (A Branch Point): It is important to note the role of Coclaurine N-methyltransferase (CNMT) , which N-methylates (S)-coclaurine to (S)-N-methylcoclaurine.[14][15][16] This represents a branch point in the pathway. While essential for the biosynthesis of many complex BIAs, this step would lead away from the direct formation of DMTIQ.

The proposed biosynthetic pathway to this compound is illustrated below.

DMTIQ_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway DMTIQ Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine:e->Norcoclaurine:w NCS 4-HPAA:e->Norcoclaurine:w Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT (SAM -> SAH) DMTIQ 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Coclaurine->DMTIQ 7OMT (hypothesized) (SAM -> SAH)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Methodologies

The elucidation and characterization of this biosynthetic pathway rely on a combination of biochemical and molecular biology techniques.

Enzyme Assays

3.1.1. Norcoclaurine Synthase (NCS) Assay

This assay quantifies the formation of (S)-norcoclaurine from its precursors.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM dopamine, 1 mM 4-hydroxyphenylacetaldehyde, and 5 µg of purified recombinant NCS enzyme in a total volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of methanol.

  • Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the (S)-norcoclaurine produced.

3.1.2. O-Methyltransferase (OMT) Assay

This assay measures the transfer of a methyl group from SAM to a hydroxylated substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM of the hydroxylated substrate (e.g., (S)-norcoclaurine), 500 µM S-adenosyl-L-methionine (SAM), and 5 µg of purified recombinant OMT enzyme in a total volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Reaction Termination: Terminate the reaction by adding 20 µL of 2 M HCl.

  • Extraction: Extract the methylated product with 200 µL of ethyl acetate.

  • Analysis: Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze by HPLC or LC-MS to quantify the methylated product.

Analytical Techniques for Identification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the separation and quantification of THIQ alkaloids.[17]

Typical HPLC Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV absorbance at 280 nm or Mass Spectrometry (LC-MS)

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile derivatives of THIQs.[3]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of purified compounds. The characteristic chemical shifts for DMTIQ are summarized below.[3][18][19][20][21]

¹H and ¹³C NMR Data for this compound:

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~4.0 (s, 2H)~47.0
3~2.9 (t, 2H)~28.0
4~2.7 (t, 2H)~50.0
5~6.6 (s, 1H)~111.0
8~6.6 (s, 1H)~109.0
6-OCH₃~3.8 (s, 3H)~56.0
7-OCH₃~3.8 (s, 3H)~56.0
4a-~126.0
8a-~126.0
6-~147.0
7-~147.0

Note: Exact chemical shifts may vary depending on the solvent and instrumentation.

Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the transcript levels of the biosynthetic genes.

Workflow:

qPCR_Workflow Plant_Tissue Plant Tissue Collection RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR_Reaction Data_Analysis Relative Gene Expression Analysis qPCR_Reaction->Data_Analysis

Caption: Workflow for gene expression analysis using qPCR.

Regulatory Mechanisms

The biosynthesis of alkaloids is often tightly regulated at the transcriptional level. The expression of biosynthetic genes can be influenced by developmental cues and environmental stimuli. Transcription factors from families such as WRKY, bHLH, and AP2/ERF have been implicated in the regulation of BIA pathways. Further research is needed to identify the specific transcription factors that control the expression of the genes involved in DMTIQ biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants follows a conserved pathway involving a key Pictet-Spengler condensation and subsequent O-methylation steps. While the core enzymes such as NCS and 6OMT are well-characterized, the specific 7-O-methyltransferase responsible for the final step in DMTIQ formation remains a subject for further investigation. The experimental protocols and analytical data presented in this guide provide a robust framework for researchers to explore this pathway in greater detail. Future work in this area could focus on the identification and characterization of the complete set of genes and enzymes involved, as well as the elucidation of the regulatory networks that control their expression. This knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce DMTIQ and other valuable tetrahydroisoquinoline alkaloids for pharmaceutical applications.

References

Spectroscopic Characterization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as heliamine, is a pivotal structural motif found in a wide array of natural alkaloids and synthetic compounds of significant pharmacological interest.[1][2][3] Its rigid framework and substitution pattern make it a valuable scaffold in drug discovery, with derivatives exhibiting diverse biological activities.[3][4][5] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of its synthesis. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

The structural foundation of this compound is a tetrahydroisoquinoline core with two methoxy groups at the 6th and 7th positions of the aromatic ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which will be systematically elucidated in the following sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the aliphatic protons of the tetrahydroisoquinoline ring. The chemical shifts are influenced by the electron-donating effect of the methoxy groups and the overall geometry of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Data Summary

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~6.6s-1H
H-8~6.5s-1H
OCH₃ (C6)3.82s-3H
OCH₃ (C7)3.83s-3H
H-1~3.9s-2H
H-33.13t~6.02H
H-42.73t~6.02H
NHVariablebr s-1H

Data synthesized from available literature.[6][7]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5 and H-8): The two aromatic protons appear as singlets around 6.5-6.6 ppm. The electron-donating methoxy groups shield these protons, causing them to resonate at a relatively high field for aromatic protons. The singlet nature arises from the lack of adjacent protons for coupling.

  • Methoxy Protons (OCH₃): The two methoxy groups give rise to two sharp singlets at 3.82 and 3.83 ppm, each integrating to three protons.[6] Their distinct chemical shifts suggest a subtle difference in their magnetic environments.

  • Aliphatic Protons (H-1, H-3, H-4): The protons on the saturated portion of the isoquinoline ring exhibit characteristic signals. The protons at C-1 often appear as a singlet around 3.9 ppm. The methylene protons at C-3 and C-4 appear as triplets around 3.13 and 2.73 ppm, respectively, due to coupling with their adjacent methylene protons.[6]

  • Amine Proton (NH): The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR to ensure proper relaxation of quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary

Carbon Assignment Chemical Shift (δ, ppm)
C-1~45-50
C-3~40-45
C-4~28-30
C-4a~125-127
C-5~110-112
C-6~147-148
C-7~147-148
C-8~110-112
C-8a~126-128
OCH₃~55-56

Data synthesized from available literature.[6][7]

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The aromatic carbons attached to the methoxy groups (C-6 and C-7) are significantly deshielded and appear around 147-148 ppm. The protonated aromatic carbons (C-5 and C-8) resonate at a higher field, around 110-112 ppm. The quaternary aromatic carbons (C-4a and C-8a) appear in the range of 125-128 ppm.[6]

  • Aliphatic Carbons: The aliphatic carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) are found in the upfield region of the spectrum.

  • Methoxy Carbons: The two methoxy carbons give rise to a single, intense signal around 56 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Data Summary

Frequency (cm⁻¹) Vibrational Mode Intensity
~3300-3400N-H stretchMedium, broad
~2909, 2762C-H stretch (aliphatic)Strong
~1612C=C stretch (aromatic)Medium
~1515C=C stretch (aromatic)Strong
~1260C-O stretch (aryl ether)Strong
~1120C-N stretchMedium

Data synthesized from available literature.[6][8]

Interpretation of the IR Spectrum:

  • N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

  • C-H Stretches: Strong absorptions around 2909 and 2762 cm⁻¹ are attributed to the stretching vibrations of the aliphatic C-H bonds in the tetrahydroisoquinoline ring and the methoxy groups.[6]

  • Aromatic C=C Stretches: The bands at approximately 1612 and 1515 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

  • C-O Stretch: A strong absorption around 1260 cm⁻¹ corresponds to the stretching vibration of the aryl-alkyl ether C-O bond.

  • C-N Stretch: The C-N stretching vibration of the amine is typically observed in the 1120 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Mass Spectrometry Data Summary

m/z Proposed Fragment Significance
194[M+H]⁺Protonated Molecular Ion
193[M]⁺˙Molecular Ion
178[M-CH₃]⁺Loss of a methyl radical
162[M-OCH₃]⁺Loss of a methoxy radical
150[M-C₂H₅N]⁺Retro-Diels-Alder fragmentation

Data synthesized from available literature.[1][6]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound typically shows a prominent molecular ion peak ([M]⁺˙) at m/z 193 under electron ionization (EI) conditions, or a protonated molecular ion peak ([M+H]⁺) at m/z 194 with soft ionization techniques like ESI.[1][6]

A characteristic fragmentation pathway involves the loss of a methyl radical (CH₃) from one of the methoxy groups, resulting in a fragment ion at m/z 178. Another significant fragmentation is the retro-Diels-Alder reaction of the tetrahydroisoquinoline ring, leading to the formation of a key fragment ion.

Fragmentation_Pathway M_plus [M]+. m/z 193 M_minus_CH3 [M-CH3]+ m/z 178 M_plus->M_minus_CH3 - CH3. RDA_fragment Retro-Diels-Alder Fragment M_plus->RDA_fragment RDA

Caption: Key fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and structural verification of this compound. The characteristic signals in the NMR, IR, and mass spectra are directly correlated with the specific structural features of the molecule. This information is invaluable for researchers in medicinal chemistry, natural product synthesis, and pharmaceutical development, ensuring the integrity and purity of this important chemical entity.

References

Physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, widely distributed in nature as a fundamental component of numerous alkaloids.[1] These compounds exhibit a broad spectrum of biological activities, making them attractive starting points for drug discovery and development.[1] Within this important class of molecules, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as heliamine, serves as a crucial building block and a pharmacophore in its own right.[2] Its structure, featuring a tetrahydroisoquinoline backbone with methoxy groups at the 6 and 7 positions, imparts specific physicochemical properties that are pivotal to its reactivity and biological interactions. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for its application in research and pharmaceutical development.

Core Molecular Structure

The foundational structure of this compound is key to understanding its properties. The molecule consists of a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine (piperidine). The two methoxy groups on the aromatic ring significantly influence the electron density and, consequently, the molecule's reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application in experimental settings. This compound is typically encountered as its hydrochloride salt, which enhances its stability and solubility in polar solvents.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol [2]
Appearance White to slightly beige shiny flakes (hydrochloride salt)[3]
Melting Point 260-265 °C (hydrochloride salt, lit.)
Solubility Soluble in 1N NaOH in methanol (25 mg/mL)
Flash Point 124.7°C (hydrochloride salt)[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between its aromatic ring, the secondary amine, and the activating methoxy groups.

Key Chemical Reactions:

  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding aromatic isoquinoline. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[4] This reaction is fundamental in the synthesis of various isoquinoline alkaloids.

  • Reduction: Further reduction of the tetrahydroisoquinoline system can lead to more saturated derivatives, although this is less common given the existing saturation of the piperidine ring.[4]

  • N-Substitution: The secondary amine is a nucleophilic center and readily undergoes substitution reactions. Alkylation with alkyl halides or acylation with acyl chlorides under basic conditions allows for the introduction of a wide variety of substituents at the nitrogen atom.[4] This synthetic versatility is extensively exploited in the development of novel therapeutic agents with tailored pharmacological profiles.

Experimental Protocols

A foundational understanding of the synthesis and analysis of this compound is essential for its practical application.

Synthesis via Pomeranz-Fritsch-Bobbitt Cyclization

A classical and effective method for the synthesis of the tetrahydroisoquinoline core is the Pomeranz-Fritsch-Bobbitt cyclization.[1] This reaction, along with the Petasis reaction, has been successfully applied to the synthesis of derivatives of this compound.[1]

Pomeranz_Fritsch_Bobbitt_Workflow start Starting Materials: - Benzaldehyde derivative - Aminoacetal step1 Condensation start->step1 step2 Cyclization (Acid-catalyzed) step1->step2 step3 Reduction step2->step3 end 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline derivative step3->end

Caption: Generalized workflow for the synthesis of tetrahydroisoquinolines.

A detailed, step-by-step protocol for a specific derivative is described by Jedziniak et al. (2023):

  • Aminoacetal Dissolution: Dissolve the aminoacetal precursor in 20% hydrochloric acid in a two-neck round-bottomed flask.[1]

  • Stirring: Stir the resulting solution at room temperature for 72 hours under an argon atmosphere in the dark.[1]

  • Hydrogenation: Hydrogenate the mixture in the presence of 10% Pd/C for 24 hours.[1]

  • Work-up and Purification: Following the reaction, a standard work-up procedure involving filtration, solvent evaporation, and trituration with ethanol/water affords the pure crystalline product.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis nmr NMR Spectroscopy (¹H and ¹³C) confirmation Structural Confirmation and Purity Assessment nmr->confirmation ir Infrared (IR) Spectroscopy ir->confirmation ms Mass Spectrometry (MS) ms->confirmation sample Synthesized Compound sample->nmr sample->ir sample->ms

Caption: Standard analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule. For a derivative, characteristic signals would include those for the aromatic protons, the methylene protons of the tetrahydroisoquinoline ring, and the methoxy protons. For example, in (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the methoxy groups appear as singlets around 3.84 and 3.87 ppm, and the aromatic protons as singlets at 6.85 and 7.15 ppm in D₂O.[1]

    • ¹³C NMR: Shows the number of unique carbon atoms. For the same derivative, signals for the methoxy carbons appear around 58.5 ppm, and the aromatic carbons are observed in the 113-151 ppm range.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-O stretching from the methoxy groups.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Conclusion

This compound is a molecule of significant interest due to its prevalence in natural products and its utility as a synthetic intermediate in medicinal chemistry. Its physical properties, particularly those of its hydrochloride salt, make it amenable to laboratory handling and formulation. The chemical reactivity, centered around the secondary amine and the electron-rich aromatic ring, provides a platform for diverse chemical modifications. A thorough understanding of its synthesis and analytical characterization is paramount for any researcher or drug development professional working with this important class of compounds. The insights provided in this guide serve as a foundational resource for harnessing the full potential of this compound in scientific discovery.

References

Pharmacological profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DMTIQ), a key member of the tetrahydroisoquinoline (THIQ) class of alkaloids, represents a privileged scaffold in modern medicinal chemistry.[1] Naturally occurring in various plant species, this heterocyclic compound and its derivatives have garnered significant attention for their diverse and potent biological activities.[2] This guide provides a comprehensive analysis of the pharmacological profile of DMTIQ, detailing its primary molecular targets, mechanisms of action, and therapeutic potential. We will explore its significant interactions with sigma-2 (σ2) receptors and HIV-1 reverse transcriptase, as well as its emerging roles in oncology, virology, and neuropharmacology, providing a foundational resource for researchers and drug development professionals.

Introduction to the DMTIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structure in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological effects. DMTIQ, also known as heliamine, is distinguished by methoxy groups at the 6 and 7 positions of the isoquinoline ring system.[3] This substitution pattern is not merely decorative; it is critical for many of its specific molecular interactions and pharmacological activities.[4]

Synthetically, DMTIQ is accessible through established methods such as the Pictet-Spengler condensation or the Pomeranz–Fritsch–Bobbitt cyclization, which allow for the versatile construction of the core THIQ ring system.[5][4][6] Its hydrochloride salt form is often used in research to improve solubility and stability in aqueous media.[3][7] The true value of DMTIQ lies in its role as a versatile pharmacophore, serving as a starting point for the development of novel therapeutic agents targeting a range of enzymes and receptors.[4]

cluster_targets Primary Molecular Targets cluster_outcomes Pharmacological Outcomes DMTIQ DMTIQ Scaffold Sigma2 Sigma-2 (σ2) Receptor DMTIQ->Sigma2 High-Affinity Binding HIVRT HIV-1 Reverse Transcriptase (RT) DMTIQ->HIVRT Allosteric Inhibition Anticancer Anticancer Effects (Apoptosis Induction) Sigma2->Anticancer Overexpressed in Tumor Cells AntiHIV Anti-HIV Activity (Replication Block) HIVRT->AntiHIV Binds to NNIBP cluster_screening Screening Workflow cluster_development Lead Development start Start: DMTIQ Library assay1 Primary Screen: Sigma-2 Receptor Binding Assay start->assay1 assay2 Primary Screen: HIV-1 RT Inhibition Assay start->assay2 hit1 Hit Identification (Anticancer) assay1->hit1 hit2 Hit Identification (Anti-HIV) assay2->hit2 sar SAR & Lead Optimization hit1->sar hit2->sar preclinical Preclinical Studies sar->preclinical

References

An In-depth Technical Guide to the Molecular Mechanism of Action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a key structural motif found in a variety of synthetic compounds and naturally occurring alkaloids.[1][2] As a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, this molecule has attracted significant attention from the scientific community for its diverse biological activities.[1][2] The THIQ nucleus is prevalent in nature and is a core component of many isoquinoline alkaloids.[1][2] Synthetic and natural compounds containing the THIQ structure have demonstrated a wide range of pharmacological effects, including antitumor, antimicrobial, antiviral, and neurotropic activities.[1][3][4]

The specific substitution pattern of two methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline core endows DMTIQ-containing molecules with distinct properties, influencing their binding affinity and selectivity for various biological targets. This guide provides a detailed exploration of the molecular mechanisms of action of DMTIQ, focusing on its interactions with key enzyme systems and receptors. We will delve into its role as an inhibitor of monoamine oxidase and its engagement with dopamine and sigma receptors, supported by experimental evidence and methodologies designed to elucidate these interactions at a molecular level.

Primary Molecular Targets and Mechanisms of Action

The pharmacological profile of DMTIQ and its derivatives is primarily defined by their interaction with several key proteins involved in neurotransmission and cellular signaling. The core mechanisms revolve around enzyme inhibition and receptor modulation.

Inhibition of Monoamine Oxidase (MAO)

A significant body of evidence points to the tetrahydroisoquinoline class of compounds as inhibitors of monoamine oxidase (MAO), a critical enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.

  • Mechanism of Inhibition: Tetrahydroisoquinoline derivatives, including those related to DMTIQ, have been shown to act as competitive inhibitors for both MAO-A and MAO-B.[5] This competitive inhibition means the DMTIQ-related molecule binds to the active site of the MAO enzyme, preventing the binding and subsequent breakdown of endogenous neurotransmitters. This leads to an increase in the synaptic concentration of these monoamines.

  • Causality and Significance: The inhibition of MAO is a well-established therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[6] By preventing dopamine degradation, MAO inhibitors can help alleviate motor symptoms in Parkinson's disease. Similarly, by increasing levels of serotonin and norepinephrine, they can exert antidepressant effects.[6] The ability of the THIQ scaffold to inhibit MAO makes it a valuable pharmacophore in the development of new central nervous system (CNS) therapeutics.[6]

Modulation of Dopamine Receptors

The structural similarity of the tetrahydroisoquinoline core to dopamine facilitates its interaction with dopamine receptors, particularly the D2-like family (D2, D3, and D4).

  • Dopamine D3 Receptor Affinity: Studies on DMTIQ-containing analogues have revealed a strong affinity and selectivity for the dopamine D3 receptor (D3R).[7][8][9] Molecular docking studies indicate that the DMTIQ portion of these molecules typically orients itself within the orthosteric binding pocket of the D3R.[7][8][9]

  • Structural Basis for Selectivity: The selectivity for D3R over D2R, for certain analogues, is attributed to specific interactions with the receptor's extracellular loop 2 (ECL2).[7][8][9] For instance, hydrogen bonding between specific serine and tyrosine residues in D3R can stabilize the ECL2, which in turn interacts favorably with other parts of the ligand.[7][8][9] These precise interactions are often absent or different in the D2R structure, providing a basis for receptor selectivity.[7][8][9]

Interaction with Sigma-2 (σ2) Receptors

Derivatives of this compound have also been identified as potent and selective ligands for the sigma-2 (σ2) receptor.[10]

  • Significance in Oncology: The σ2 receptor is overexpressed in many types of proliferative cancer cells compared to healthy cells, making it a valuable biomarker and therapeutic target.[10]

  • Therapeutic and Imaging Potential: High-affinity σ2 ligands derived from the DMTIQ scaffold have been developed as tools for tumor imaging and as potential cancer therapeutics or adjuvants.[10] While these compounds demonstrate moderate anticancer activity, their cytotoxicity does not always directly correlate with their σ2 receptor affinity, suggesting that other mechanisms may also be at play.[10]

Signaling Pathways and Downstream Effects

The interaction of DMTIQ with its molecular targets initiates a cascade of downstream signaling events. The following diagram illustrates the primary pathway associated with MAO inhibition.

DMTIQ_MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMTIQ DMTIQ Derivative MAO Monoamine Oxidase (MAO) DMTIQ->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Metabolizes Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Substrate VMAT2 VMAT2 Monoamines->VMAT2 Uptake SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Packaging ReleasedMonoamines Increased Monoamines SynapticVesicle->ReleasedMonoamines Exocytosis PostsynapticReceptors Dopamine/Serotonin Receptors ReleasedMonoamines->PostsynapticReceptors Binds DownstreamSignaling Downstream Signaling (e.g., cAMP pathway modulation) PostsynapticReceptors->DownstreamSignaling Activates NeuronalResponse Altered Neuronal Excitability & Gene Expression DownstreamSignaling->NeuronalResponse

Caption: Signaling pathway of DMTIQ derivatives as MAO inhibitors.

By inhibiting MAO, DMTIQ analogues prevent the breakdown of monoamine neurotransmitters within the presynaptic neuron. This leads to an increased loading of these neurotransmitters into synaptic vesicles and subsequently higher concentrations in the synaptic cleft upon neuronal firing. The elevated levels of neurotransmitters result in enhanced activation of postsynaptic receptors, leading to altered neuronal excitability and downstream signaling cascades that mediate the therapeutic effects.

Experimental Elucidation of Mechanisms

Determining the precise molecular interactions of DMTIQ requires a suite of robust biochemical and cellular assays. The choice of experiment is dictated by the specific question being asked, from initial binding affinity to functional cellular outcomes.

Experimental Workflow: Receptor Binding Assay

A competitive radioligand binding assay is a cornerstone technique to determine the affinity of a compound for a specific receptor.

Binding_Assay_Workflow A 1. Preparation - Receptor Source (e.g., cell membranes) - Radioligand (Known high affinity) - Test Compound (DMTIQ derivative) B 2. Incubation Mix Receptor, Radioligand, and varying concentrations of Test Compound. Allow to reach equilibrium. A->B C 3. Separation Rapidly separate bound from free radioligand via vacuum filtration through a glass fiber filter. B->C D 4. Quantification Measure radioactivity retained on the filter using a scintillation counter. C->D E 5. Data Analysis Plot % Inhibition vs. Test Compound concentration. Fit data to a sigmoidal curve to determine IC50, then calculate Ki. D->E

References

The Multifaceted Biological Activities of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational flexibility and the presence of key pharmacophoric features have made it a fertile ground for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of derivatives based on this core structure, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a curated summary of quantitative data to inform future drug discovery and development efforts.

Anticancer Activity: Targeting the Sigma-2 Receptor and Beyond

Derivatives of this compound have emerged as potent anticancer agents, with a primary mechanism of action involving the sigma-2 (σ2) receptor.[1][2][3] This receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of proliferative cancer cells compared to healthy cells, making it an attractive target for cancer therapy.[2][3]

Mechanism of Action: Unraveling the Downstream Signaling

The binding of this compound derivatives to the σ2 receptor/TMEM97 initiates a cascade of events that ultimately lead to cancer cell death. While the complete signaling pathway is still under active investigation, several key downstream effects have been identified:

  • Induction of Apoptosis: A primary outcome of σ2 receptor activation by these derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through caspase-dependent pathways.[4]

  • Modulation of Calcium Homeostasis: The σ2 receptor/TMEM97 is involved in regulating intracellular calcium (Ca2+) levels. Ligand binding can disrupt Ca2+ homeostasis, leading to cellular stress and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce the production of ROS, leading to oxidative stress and subsequent cell death.[4]

  • Lysosomal Dysfunction: The anticancer agent siramesine, a σ2 receptor ligand, has been shown to induce lysosomal leakage, another pathway to cell death.[4]

It is noteworthy that some studies suggest the cytotoxic effects of certain σ2 receptor ligands may be independent of TMEM97 and the associated progesterone receptor membrane component 1 (PGRMC1), indicating the involvement of other cellular targets or mechanisms.[2][4]

Diagram of the Proposed Anticancer Signaling Pathway

anticancer_pathway cluster_cytoplasm Cytoplasm Ligand Ligand Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Ca_Modulation Disrupted Ca2+ Homeostasis Sigma2R->Ca_Modulation ROS_Production ROS Production Sigma2R->ROS_Production Lysosomal_Leakage Lysosomal Leakage Sigma2R->Lysosomal_Leakage Apoptosis_Induction Apoptosis Induction Ca_Modulation->Apoptosis_Induction ROS_Production->Apoptosis_Induction Lysosomal_Leakage->Apoptosis_Induction

Caption: Proposed signaling pathway of this compound derivatives in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
GM-3-121 MCF-7 (Breast)0.0022[5]
MDA-MB-231 (Breast)0.0019[5]
Ishikawa (Endometrial)0.00005[5]
Compound 6e K562/A02 (Leukemia)0.66[6]
Compound 6h K562/A02 (Leukemia)0.65[6]
Compound 7c K562/A02 (Leukemia)0.96[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow of the MTT Assay

mtt_workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the derivative Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis dna_gyrase_inhibition Derivative Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to mic_workflow Serial_Dilution Prepare serial dilutions of the derivative in a 96-well plate Inoculation Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate the plate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth Visual_Inspection->MIC_Determination neuroprotection_pathway cluster_stressors Cellular Stressors cluster_mechanisms Neuroprotective Mechanisms Excitotoxicity Excitotoxicity (Glutamate) Neuronal_Survival Neuronal Survival Excitotoxicity->Neuronal_Survival Induces death Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Neuronal_Survival Induces death Derivative Derivative NMDA_Antagonism NMDA Receptor Antagonism Derivative->NMDA_Antagonism Antioxidant_Activity Antioxidant Activity Derivative->Antioxidant_Activity NMDA_Antagonism->Excitotoxicity Inhibits NMDA_Antagonism->Neuronal_Survival Promotes Antioxidant_Activity->Oxidative_Stress Reduces Antioxidant_Activity->Neuronal_Survival Promotes neuroprotection_workflow Cell_Culture Culture and differentiate SH-SY5Y cells Pre-treatment Pre-treat cells with the derivative Cell_Culture->Pre-treatment Neurotoxin_Exposure Expose cells to a neurotoxin (e.g., MPP+, 6-OHDA) Pre-treatment->Neurotoxin_Exposure Viability_Assessment Assess cell viability using MTT or similar assays Neurotoxin_Exposure->Viability_Assessment Data_Analysis Quantify the neuroprotective effect Viability_Assessment->Data_Analysis

References

The 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a prominent structural motif in a vast array of natural products and synthetic compounds, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent conformational rigidity and the presence of a basic nitrogen atom allow for specific and high-affinity interactions with a multitude of biological targets. Within this important class of heterocycles, the 6,7-dimethoxy substituted variant represents a particularly fruitful pharmacophore, underpinning the development of therapeutic agents across diverse disease areas. This guide provides a comprehensive technical overview of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, its synthesis, its multifaceted pharmacological activities, and its structure-activity relationships, offering field-proven insights for drug discovery professionals.

The Ascendancy of a Core Structure: Why 6,7-Dimethoxy-THIQ?

The significance of the this compound scaffold lies in its widespread occurrence in nature and the diverse biological activities exhibited by its derivatives.[1][3] This core is found in numerous alkaloids and has been the subject of extensive synthetic exploration.[3] The methoxy groups at the 6 and 7 positions are not merely decorative; they play a crucial role in modulating the electronic properties and lipophilicity of the molecule, often enhancing binding affinity and influencing metabolic stability.[3]

The versatility of this pharmacophore is demonstrated by its ability to serve as a foundational structure for drugs targeting the central nervous system (CNS), cardiovascular diseases, cancer, and infectious diseases.[2][4] Its structural features allow for facile derivatization at multiple positions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core

The construction of the this compound core is a well-established area of organic synthesis, with several classical and modern methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Classical Approaches: Pictet-Spengler and Bischler-Napieralski Reactions

The Pictet-Spengler condensation is a cornerstone for the synthesis of tetrahydroisoquinolines.[3] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. For the 6,7-dimethoxy variant, this would involve the reaction of 3,4-dimethoxyphenethylamine with a suitable carbonyl compound. Microwave-assisted protocols have been shown to significantly accelerate this transformation.[3]

The Bischler-Napieralski reaction , followed by reduction, provides another classical route. This involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Modern Methodologies: Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

More recent synthetic innovations have provided elegant and efficient ways to access functionalized and chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. A notable example is the combination of the Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization .[1][5][6][7] This strategy allows for the diastereoselective synthesis of derivatives such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[5][6][7]

Representative Synthetic Protocol: Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)

The following is a representative, step-by-step protocol for the synthesis of a chiral derivative, (-)-salsolidine, which highlights a practical laboratory-scale approach.[8]

Step 1: Formation of the Formamidine Intermediate

  • Combine this compound (10.0 g, 51.7 mmol), (S)-N,N-dimethyl-N'-(1-tert-butoxy-3-methyl)-2-butylformamidine (11.5 g, 53.7 mmol), dry toluene (50 mL), and (+)-camphorsulfonic acid (50 mg) in a 250-mL round-bottomed flask.

  • Heat the mixture to reflux for 24 hours.

  • Cool to room temperature and remove approximately 30 mL of toluene by rotary evaporation.

  • Heat the residual solution at reflux for an additional 2 days.

  • After cooling, dilute the reaction mixture with dichloromethane (50 mL) and wash with 1 N sodium hydroxide (50 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate by rotary evaporation.

  • Distill the residue (Kugelrohr, 0.1 mm, 170°C bath temp.) to yield the formamidine intermediate as a pale-yellow oil.

Step 2: Asymmetric Alkylation and Hydrolysis

  • In a 500-mL, three-necked flask under an argon atmosphere, dissolve the formamidine intermediate (15.0 g, 41.4 mmol) in dry THF (150 mL) and cool to -78°C.

  • Slowly add a solution of s-butyllithium in cyclohexane to the stirred solution until a persistent yellow color is observed, then add the specified amount of s-butyllithium.

  • Stir the mixture at -78°C for 30 minutes.

  • Add methyl iodide (3.1 mL, 50 mmol) to the solution and stir for 1 hour at -78°C.

  • Warm the mixture to room temperature and add 1 N hydrochloric acid (50 mL).

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate.

  • Distill the resulting oil (Kugelrohr, 120–125°C, 0.01 mm) to afford (S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolidine) as a pale-yellow oil, which crystallizes on standing.[8]

A Pharmacophore of Broad Therapeutic Utility

The this compound scaffold has been successfully exploited in the development of a wide range of therapeutic agents.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents.[9] One key area of investigation is their activity as sigma-2 receptor ligands.[9][10] The sigma-2 receptor is overexpressed in many types of cancer cells, making it an attractive target for both therapeutic and diagnostic applications.[9][10] A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides demonstrated high affinity and selectivity for the sigma-2 receptor, with some compounds exhibiting Ki values in the low nanomolar range (5-6 nM).[9] These compounds also displayed moderate anticancer activity against human liver and esophagus cancer cell lines.[9]

Furthermore, this scaffold is a key component of multidrug resistance (MDR) reversers.[11][12][13] MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy.[14][15] Derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline have been synthesized and shown to be potent P-gp modulators, with some also showing activity against other ABC transporters like MRP-1 and BCRP.[11][12][13]

Central Nervous System (CNS) Disorders

The this compound core is also prevalent in compounds targeting CNS disorders.[16] For instance, derivatives have been developed as monoamine reuptake inhibitors, which are effective in the treatment of depression.[16][17] The scaffold's ability to cross the blood-brain barrier makes it particularly suitable for CNS-acting drugs.

Interestingly, some endogenous tetrahydroisoquinolines, such as tetrahydropapaveroline (THP), which is structurally related to the 6,7-dimethoxy core, have been implicated in the pathology of Parkinson's disease.[18] This highlights the complex role of this scaffold in neurobiology.

Antimicrobial and Antiviral Activity

The therapeutic reach of this pharmacophore extends to infectious diseases. Several 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 3.5-20 µg/mL.[19]

In the realm of antiviral research, this scaffold has been incorporated into the design of HIV-1 reverse transcriptase (RT) inhibitors.[4] Molecular docking studies have revealed that the 6,7-dimethoxy THIQ moiety can establish hydrophobic interactions with key residues in the RT active site, such as Tyr-188, Tyr-181, and Trp-229.[3]

Cardiovascular Applications

The this compound scaffold is also found in compounds with cardiovascular effects, including those acting as calcium channel blockers.[20][21][22][23][24] While not the most common scaffold for this class of drugs, its presence in some N-type calcium channel blockers highlights its potential in this therapeutic area.[20]

Structure-Activity Relationships (SAR): Guiding Drug Design

Systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their therapeutic potential.

For sigma-2 receptor ligands , the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring is considered a key pharmacophoric element.[10] Modifications to this part of the molecule often lead to a reduction or loss of activity.[10]

In the context of MDR reversers , SAR studies have focused on the nature of the substituent at the 2-position and the linker connecting it to an aryl moiety.[11][13] Both amide and ester linkages have been explored, with the stability of these groups in human plasma being a critical consideration.[13][25]

For HIV-1 RT inhibitors , the SAR suggests that the nature of the substituent on the nitrogen atom of the THIQ ring significantly influences activity.[3]

Data Presentation: A Comparative Overview

The following table summarizes the biological activities of representative this compound derivatives.

Compound ClassTargetKey FindingsReference
Tetrahydroisoquinolinylalkyl benzamidesSigma-2 ReceptorKi values of 5-6 nM; moderate anticancer activity.[9]
2-Phenethyl-tetrahydroisoquinolinesP-glycoproteinPotent MDR reversal activity.[11][13]
1,2-Disubstituted-tetrahydroisoquinolinesBacteriaMIC values of 3.5-20 µg/mL against S. aureus and E. coli.[19]
N-Substituted-tetrahydroisoquinolinesHIV-1 Reverse TranscriptasePromising inhibition (up to 74.82% at 100 µM).[4]

Experimental Protocols: A Closer Look at Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of compounds against cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., K562) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

P-glycoprotein (P-gp) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the efflux of a known P-gp substrate, such as rhodamine 123.

  • Cell Culture: Use a P-gp overexpressing cell line (e.g., K562/A02) and its parental sensitive cell line (K562).

  • Compound Incubation: Pre-incubate the cells with the test compound for a specified period.

  • Substrate Loading: Add a fluorescent P-gp substrate (e.g., rhodamine 123) and incubate.

  • Flow Cytometry Analysis: Measure the intracellular fluorescence of the substrate using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

Visualization of Key Concepts

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Scaffold cluster_3 Derivatization β-Arylethylamine β-Arylethylamine Pictet-Spengler Pictet-Spengler β-Arylethylamine->Pictet-Spengler Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Pictet-Spengler 6,7-Dimethoxy-THIQ Core 6,7-Dimethoxy-THIQ Core Pictet-Spengler->6,7-Dimethoxy-THIQ Core Bischler-Napieralski Bischler-Napieralski Bischler-Napieralski->6,7-Dimethoxy-THIQ Core Petasis/Pomeranz-Fritsch Petasis/Pomeranz-Fritsch Petasis/Pomeranz-Fritsch->6,7-Dimethoxy-THIQ Core Functionalization Functionalization 6,7-Dimethoxy-THIQ Core->Functionalization

Caption: Synthetic pathways to the 6,7-dimethoxy-THIQ core.

Therapeutic Application Pathways

G cluster_targets Biological Targets cluster_diseases Therapeutic Areas Core_Scaffold 6,7-Dimethoxy-THIQ Pharmacophore Sigma2_Receptor Sigma-2 Receptor Core_Scaffold->Sigma2_Receptor binds to P_glycoprotein P-glycoprotein Core_Scaffold->P_glycoprotein inhibits HIV_RT HIV Reverse Transcriptase Core_Scaffold->HIV_RT inhibits CNS_Receptors CNS Receptors Core_Scaffold->CNS_Receptors modulates Cancer Cancer Sigma2_Receptor->Cancer MDR Multidrug Resistance P_glycoprotein->MDR HIV_AIDS HIV/AIDS HIV_RT->HIV_AIDS CNS_Disorders CNS Disorders CNS_Receptors->CNS_Disorders

Caption: Therapeutic targets of 6,7-dimethoxy-THIQ derivatives.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its position as a privileged pharmacophore in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation drugs based on this remarkable core structure.

References

Potential therapeutic applications of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Applications of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural alkaloids and its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly versatile derivative: this compound (6,7-DMTHIQ). This molecule is not merely a synthetic intermediate but possesses intrinsic biological activities that make it and its derivatives fertile ground for therapeutic innovation. We will explore the synthesis, mechanisms of action, and therapeutic potential of the 6,7-DMTHIQ core across multiple disease areas, providing researchers and drug development professionals with a comprehensive overview of its current and future applications.

The 6,7-DMTHIQ Core: Synthesis and Properties

The 6,7-DMTHIQ scaffold is a key building block for a multitude of pharmacologically active compounds.[3][4] Its synthesis is well-established, with methods like the Pomeranz–Fritsch–Bobbitt cyclization being commonly employed to create the core tetrahydroisoquinoline structure.[1][3][5] This synthetic accessibility, combined with the electronic properties conferred by the two methoxy groups, makes it an attractive starting point for derivatization.

The hydrochloride salt of 6,7-DMTHIQ is often used as a starting material for creating more complex isoquinolines and quinolizidines.[6] The structural flexibility of the 6,7-DMTHIQ core allows for modifications that can enhance selectivity and potency for various therapeutic targets.[3]

Therapeutic Frontiers of the 6,7-DMTHIQ Scaffold

The versatility of the 6,7-DMTHIQ structure has led to its exploration in a wide range of therapeutic areas. Below, we delve into the most promising of these, examining the underlying mechanisms and presenting key data.

Cardiovascular Effects: From Cardioprotection to Vasorelaxation

The 6,7-DMTHIQ core has demonstrated significant potential in the development of cardiovascular agents. Studies have shown that this compound itself exhibits cardioprotective properties under hypoxic conditions.[7]

Derivatives of this scaffold have been investigated for their ability to inhibit L-type calcium channels, a mechanism central to their cardiovascular effects.[8] For instance, the compound CPU-23, a substituted this compound, induces both hypotension and bradycardia, suggesting an interaction with the dihydropyridine binding site on L-type calcium channels.[8]

In preliminary studies, 6,7-DMTHIQ and its 1-(4'-methoxyphenyl) derivative (F-4) were found to have a positive inotropic effect on the contraction of rat heart papillary muscles, increasing the force of muscle contraction.[7] A conjugate of a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the flavonoid dihydroquercetin, DHQ-11, produced a concentration-dependent positive inotropic effect that was more potent than its parent compounds.[9] This effect was significantly attenuated by the β-adrenoreceptor inhibitor propranolol and the L-type Ca2+ channel blocker nifedipine.[9]

Oncology: A Multifaceted Approach to Cancer Therapy

The 6,7-DMTHIQ scaffold has been instrumental in the development of novel anticancer agents, primarily through its role in targeting sigma-2 receptors and overcoming multidrug resistance.

Sigma-2 Receptor Ligands: The sigma-2 receptor is overexpressed in many types of cancer cells, making it an attractive target for both therapeutic and diagnostic applications.[10] Derivatives of this compound have been synthesized as high-affinity, selective ligands for the sigma-2 receptor.[10][11] These ligands have shown moderate anticancer activity against various cancer cell lines.[10]

Reversal of Multidrug Resistance (MDR): A major challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). A series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to reverse MDR.[12] Several of these compounds exhibited potent activities, comparable to or greater than the known MDR modulator verapamil.[12] Amide and ester derivatives carrying a 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold have also been shown to be very active and selective P-gp modulators, sensitizing cancer cells to doxorubicin.[13]

Antiproliferative Activity: A carboxylic acid derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has demonstrated in vivo antiproliferative activity in a rat model of colorectal carcinoma.[14][15] This compound was found to attenuate colon carcinogenesis by blocking the IL-6/JAK2/STAT3 oncogenic signaling pathway.[14][15] The same compound also showed a notable antiproliferative profile in a rat model of hepatocellular carcinoma.[16]

Signaling Pathway: M1 Inhibition of IL-6/JAK2/STAT3

The diagram below illustrates the proposed mechanism by which 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) exerts its anti-colorectal cancer effects.

IL6_JAK2_STAT3_Pathway cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to pSTAT3_dimer p-STAT3 Dimer M1 6,7-dimethoxy-1,2,3,4- tetrahydro-isoquinoline- 3-carboxylic acid (M1) M1->IL6 Reduces Expression M1->pJAK2 Inhibits Activation M1->pSTAT3 Inhibits Activation GeneTranscription Oncogenic Gene Transcription Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation pSTAT3_dimer->GeneTranscription Induces

Caption: M1 inhibits colorectal cancer progression by down-regulating the IL-6/JAK2/STAT3 signaling pathway.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

The 6,7-DMTHIQ scaffold has been identified as a promising framework for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[17] Researchers have designed and synthesized novel this compound analogues as inhibitors of HIV-1 reverse transcriptase.[2][17] Molecular docking studies have revealed that the 6,7-dimethoxy THIQ moiety of these analogues establishes hydrophobic contacts with key amino acid residues in the enzyme's binding pocket, such as Tyr-188, Tyr-181, and Trp-229.[2] This interaction is crucial for their inhibitory activity.[2] Several synthesized compounds have shown promising inhibition of the HIV-1 reverse transcriptase enzyme in vitro.[17]

Anti-inflammatory and Analgesic Potential

Derivatives of 6,7-DMTHIQ have demonstrated significant anti-inflammatory and analgesic properties. One such derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibited a pronounced anti-inflammatory effect that was 3.3 times greater than that of diclofenac sodium in a model of formalin-induced arthritis in rats.[18][19] This compound also showed significant analgesic activity in both thermal and chemical pain models, suggesting its potential as a non-narcotic analgesic.[18][19] While the parent 6,7-DMTHIQ molecule itself has shown anti-inflammatory effects, derivatization can significantly enhance this activity.[3]

Experimental Protocols and Data

To facilitate further research, this section provides a generalized protocol for evaluating the in vitro anticancer activity of 6,7-DMTHIQ derivatives and a table summarizing key inhibitory data from the literature.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of 6,7-DMTHIQ derivatives on a cancer cell line.

  • Cell Culture: Culture the desired cancer cell line (e.g., K562/A02 for MDR studies) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10^4 cells/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain a range of final concentrations.

  • Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Summary of Biological Activities

The following table summarizes the reported inhibitory concentrations (IC50) and other key data for various 6,7-DMTHIQ derivatives across different therapeutic areas.

Compound Class/DerivativeTarget/AssayPotency (IC50/EC50)Therapeutic AreaReference
N-substituted THIQ analoguesHIV-1 Reverse Transcriptase>50% inhibition at 100 µMAntiviral (HIV)[2]
1-Aryl-6,7-dimethoxy-THIQsHIV-1EC50 = 16.9 µMAntiviral (HIV)[17]
6,7-dimethoxy-THIQ benzamidesSigma-2 ReceptorKi = 5-6 nMOncology[10]
6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted THIQsK562/A02 cell lineIC50 = 0.65 µMOncology (MDR)[12]
Quercetin-6,7-dimethoxy-THIQ derivativeNa+, K+-ATPase50-fold decrease vs. quercetinMultiple[20]

Workflow for Derivative Synthesis and Screening

The development of novel therapeutics based on the 6,7-DMTHIQ scaffold typically follows a structured workflow from design to biological evaluation.

Synthesis_Screening_Workflow start Start: Target Identification design In Silico Design & Docking Studies start->design synthesis Chemical Synthesis of 6,7-DMTHIQ Derivatives design->synthesis purification Purification & Structural Characterization (NMR, MS) synthesis->purification screening Primary In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) purification->screening hit_id Hit Identification screening->hit_id hit_id->design Inactive Compounds (Redesign) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Testing (Animal Models) sar->in_vivo Lead Compounds lead_opt->synthesis preclinical Preclinical Development in_vivo->preclinical

References

The Neurochemical Tapestry of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the neurochemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ), a naturally occurring benzylisoquinoline alkaloid. While the broader family of tetrahydroisoquinolines (TIQs) has been implicated in both neuroprotective and neurotoxic pathways, particularly in the context of neurodegenerative diseases like Parkinson's, DMTIQ itself presents a nuanced profile of interest to researchers in neuropharmacology and drug development. This document synthesizes current understanding of DMTIQ's origins, its interactions with key neurotransmitter systems, and its potential as a modulator of critical enzymes in neurochemistry. Detailed experimental protocols and visual workflows are provided to empower researchers to further investigate this compelling molecule.

Introduction: Unveiling this compound

This compound, also known as heliamine, is a member of the tetrahydroisoquinoline class of alkaloids, found in various plant species. Its core structure, a tetrahydroisoquinoline nucleus with methoxy groups at the 6 and 7 positions, serves as a foundational scaffold for a range of biologically active compounds. The neurochemical significance of TIQs stems from their structural resemblance to dopamine and other catecholaminergic neurotransmitters, allowing them to potentially interact with various components of monoaminergic systems. While some dopamine-derived TIQs, such as salsolinol, have been investigated for their potential role in the pathogenesis of Parkinson's disease, the specific contributions of DMTIQ to neurochemistry are still being elucidated. This guide aims to provide a comprehensive overview of the current knowledge surrounding DMTIQ, highlighting its known interactions and outlining methodologies for its further study.

Synthesis and Chemical Properties

The synthesis of DMTIQ and its derivatives is crucial for enabling detailed pharmacological studies. Several synthetic routes have been established, with the Bischler-Napieralski and Pictet-Spengler reactions being the most prominent.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline. This method is particularly effective for arenes with electron-donating groups, such as the dimethoxy-substituted benzene ring of DMTIQ's precursor.

The Pictet-Spengler reaction , on the other hand, utilizes a β-arylethylamine and an aldehyde or ketone to form an imine, which then undergoes cyclization in the presence of an acid catalyst to yield the tetrahydroisoquinoline core.

Experimental Protocol: Synthesis of this compound via Bischler-Napieralski Reaction

Objective: To synthesize this compound from N-(3,4-dimethoxyphenethyl)acetamide.

Materials:

  • N-(3,4-dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Cyclization (Formation of Dihydroisoquinoline): a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in dry toluene. b. Cool the solution in an ice bath and slowly add phosphorus oxychloride (1.1 equivalents) dropwise with stirring. c. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. e. Basify the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8-9. f. Extract the aqueous layer with dichloromethane (3 x volumes). g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3,4-dihydroisoquinoline intermediate.

  • Reduction to Tetrahydroisoquinoline: a. Dissolve the crude dihydroisoquinoline intermediate in methanol. b. Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise with stirring. c. Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC. d. Remove the methanol under reduced pressure. e. Add water to the residue and extract with dichloromethane (3 x volumes). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound. g. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Validation:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Assess the purity of the compound by HPLC.

Core Neurochemical Interactions

The neurochemical profile of DMTIQ is multifaceted, with potential interactions across various neurotransmitter systems and enzymatic pathways. The following sections detail these interactions based on available evidence for DMTIQ and structurally related compounds.

Dopaminergic System Modulation

The structural similarity of the tetrahydroisoquinoline core to dopamine suggests a potential for interaction with dopamine receptors and transporters.

  • Dopamine Receptor Affinity: Studies on analogues of DMTIQ have shown affinity for dopamine receptors. For instance, a compound containing the this compound motif has been evaluated for its binding to the dopamine D3 receptor. While this particular study found that a related analogue with a 6-methoxy-7-hydroxy substitution had a stronger affinity, it highlights that the dimethoxy-substituted core does interact with the D3 receptor. The precise affinity of DMTIQ for D1, D2, and other dopamine receptor subtypes requires further investigation.

Serotonergic and Noradrenergic Systems

The interaction of DMTIQ with serotonin (5-HT) and norepinephrine (NE) systems is an area of active research.

  • Serotonin Receptor Affinity: The tetrahydroisoquinoline scaffold is present in ligands targeting various serotonin receptors. For example, certain 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as a new class of 5-HT1A receptor ligands. However, direct binding data for DMTIQ at specific 5-HT receptor subtypes is not yet extensively documented.

  • Norepinephrine Transporter (NET) Interaction: The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. Given the structural similarities, it is plausible that DMTIQ could interact with NET. However, specific binding affinity studies are needed to confirm and quantify this interaction.

Enzymatic Modulation: MAO and COMT

Monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are critical enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased synaptic availability of neurotransmitters like dopamine, serotonin, and norepinephrine.

  • Monoamine Oxidase (MAO) Inhibition: While some tetrahydroisoquinoline derivatives have been shown to inhibit MAO, the specific inhibitory profile of DMTIQ against MAO-A and MAO-B is not well-established. Further enzymatic assays are required to determine the IC₅₀ values and selectivity of DMTIQ for these two important enzyme isoforms.

  • Catechol-O-Methyltransferase (COMT) Inhibition: Structurally related 6,7-dihydroxy-3,4-dihydroisoquinolines have been identified as potent inhibitors of COMT. These compounds, however, possess a catechol moiety which is a key feature for COMT interaction. DMTIQ, with its dimethoxy groups, may not directly inhibit COMT in the same manner. It is possible that DMTIQ could be a substrate for O-demethylation in vivo, which would then yield the corresponding dihydroxy metabolite with potential COMT inhibitory activity.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of this compound against human recombinant MAO-A and MAO-B.

Principle: This assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • MAO-A specific substrate (e.g., kynuramine)

  • MAO-B specific substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • A suitable fluorescent probe (e.g., Amplex Red)

  • This compound (test compound)

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). b. Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer. c. Prepare a substrate/probe working solution containing the respective MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer.

  • Assay Execution: a. To the wells of a 96-well plate, add the MAO Assay Buffer. b. Add the test compound at various concentrations (to determine IC₅₀) or a fixed concentration for screening. Include wells for vehicle control (solvent only) and positive controls. c. Add the MAO-A or MAO-B enzyme solution to the respective wells. d. Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding the substrate/probe working solution to all wells. f. Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation/emission wavelength appropriate for the chosen probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Validation:

  • Ensure that the positive controls show the expected inhibitory activity.

  • Confirm that the test compound does not interfere with the fluorescence of the probe or the activity of HRP in control experiments without the MAO enzyme.

Neuroprotective and Neurotoxic Potential

The broader class of TIQs has been associated with both neuroprotective and neurotoxic effects, often dependent on their specific chemical structure and the cellular context.

  • Potential Neuroprotective Mechanisms: Some TIQ derivatives have demonstrated neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity. The antioxidant potential of the dimethoxy-substituted aromatic ring in DMTIQ warrants investigation in cellular models of oxidative stress.

  • Potential for Neurotoxicity: Conversely, certain dopamine-derived TIQs can be neurotoxic, particularly to dopaminergic neurons. The mechanisms underlying this toxicity often involve the generation of reactive oxygen species and inhibition of mitochondrial complex I. While there is no direct evidence to suggest that DMTIQ is neurotoxic, its ability to cross the blood-brain barrier and its structural relationship to other TIQs make this an important area for further research.

Experimental Protocol: Assessing Neuroprotection in a Cellular Model of Oxidative Stress

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Model System: A human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

Materials:

  • Neuronal cells and appropriate culture medium

  • This compound

  • An agent to induce oxidative stress (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • Reagents for assessing cell viability (e.g., MTT or LDH assay kits)

  • Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: a. Culture neuronal cells in a suitable format (e.g., 96-well plates for viability assays). b. Pre-treat the cells with various concentrations of DMTIQ for a specified period (e.g., 1-2 hours). c. Induce oxidative stress by adding the neurotoxin (e.g., 6-OHDA or H₂O₂) to the culture medium. Include control wells with no treatment, DMTIQ alone, and neurotoxin alone. d. Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Assessment of Cell Viability: a. Perform an MTT assay by adding MTT reagent to the cells, incubating, and then solubilizing the formazan crystals. Measure the absorbance at the appropriate wavelength. b. Alternatively, perform an LDH assay by collecting the culture medium and measuring the activity of lactate dehydrogenase released from damaged cells.

  • Measurement of Intracellular ROS: a. After the treatment period, load the cells with a ROS-sensitive fluorescent probe like DCFH-DA. b. Wash the cells to remove excess probe. c. Measure the fluorescence intensity using a fluorescence microscope or plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Quantify the levels of intracellular ROS for each treatment group.

  • Determine if pre-treatment with DMTIQ significantly increases cell viability and reduces ROS levels in the presence of the neurotoxin.

Validation:

  • Confirm that the chosen concentration of the neurotoxin induces a significant, but not complete, loss of cell viability.

  • Ensure that DMTIQ itself is not toxic to the cells at the concentrations used for the neuroprotection assay.

In Vivo Evaluation: Microdialysis

To understand the net effect of DMTIQ on neurotransmitter dynamics in the living brain, in vivo microdialysis is an invaluable technique. This method allows for the sampling of extracellular fluid from specific brain regions and the subsequent analysis of neurotransmitter levels.

Experimental Workflow: In Vivo Microdialysis

InVivoMicrodialysis cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Anesthesia, Stereotaxic Surgery) probe_implant Microdialysis Probe Implantation (Target Brain Region) animal_prep->probe_implant recovery Post-Surgical Recovery probe_implant->recovery perfusion Probe Perfusion (Artificial CSF) recovery->perfusion baseline Baseline Sample Collection perfusion->baseline dosing DMTIQ Administration (e.g., i.p., s.c.) baseline->dosing post_dose_sampling Post-Dose Sample Collection dosing->post_dose_sampling analysis Sample Analysis (HPLC-ECD or LC-MS/MS) post_dose_sampling->analysis verification Histological Verification of Probe Placement post_dose_sampling->verification data_proc Data Processing & Statistical Analysis analysis->data_proc

Caption: Workflow for in vivo microdialysis to assess the effects of DMTIQ on neurotransmitter levels.

Summary and Future Directions

This compound is a fascinating molecule with the potential to interact with multiple components of the central nervous system. Its structural similarity to key neurotransmitters positions it as a modulator of dopaminergic, serotonergic, and noradrenergic signaling. Furthermore, its relationship to known inhibitors of MAO and COMT suggests that it may also influence neurotransmitter metabolism.

Future research should focus on a number of key areas:

  • Comprehensive Receptor Binding Profile: A systematic screening of DMTIQ against a broad panel of CNS receptors is needed to fully characterize its pharmacological fingerprint.

  • Enzyme Inhibition Kinetics: Detailed kinetic studies are required to determine the precise IC₅₀ and Kᵢ values of DMTIQ for MAO-A, MAO-B, and COMT, and to elucidate the mechanism of inhibition.

  • In Vivo Efficacy and Pharmacokinetics: Further in vivo studies are necessary to establish the behavioral effects of DMTIQ and to understand its absorption, distribution, metabolism, and excretion (ADME) profile, including its blood-brain barrier permeability.

  • Neuroprotective Mechanisms: Elucidating the specific molecular pathways through which DMTIQ may exert neuroprotective effects will be crucial for evaluating its therapeutic potential.

By employing the methodologies outlined in this guide, researchers can contribute to a more complete understanding of the neurochemical role of this compound and its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

Topic: Investigating the Sigma-2 Receptor Affinity of 6,7-Dimethoxy-1,2,3-4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The sigma-2 receptor (σ₂R), now identified as Transmembrane Protein 97 (TMEM97), is a critical target in contemporary drug discovery, implicated in cancer, neuropathic pain, and neurodegenerative diseases.[1][2] Its high expression in proliferating tumor cells makes it a valuable biomarker and therapeutic target.[3][4] The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMT) scaffold is a key pharmacophore featured in numerous potent and selective σ₂R ligands.[5][6] This guide provides a comprehensive, technically-grounded framework for researchers to accurately determine the binding affinity of DMT, or its derivatives, for the σ₂R. We will detail the principles of competitive radioligand binding assays, provide a step-by-step experimental protocol, and outline the subsequent data analysis required to calculate the inhibition constant (Kᵢ), a true measure of ligand affinity.

Foundational Principles: Understanding the Sigma-2 Receptor and Affinity Measurement

The Sigma-2 Receptor (TMEM97): A Target of Significance

First pharmacologically distinguished from the sigma-1 receptor (σ₁R) in 1990, the gene encoding the σ₂R was identified as TMEM97 in 2017.[4][7] This four-pass transmembrane protein is primarily located in the endoplasmic reticulum and is involved in crucial cellular processes like cholesterol homeostasis and calcium signaling.[4][8][9] Its overexpression in a wide array of human tumors has cemented its status as a promising target for both diagnostic imaging agents and novel therapeutics.[10][11] Consequently, the precise characterization of how novel compounds interact with this receptor is a foundational step in drug development.

The Rationale for Competitive Binding Assays

Directly measuring the affinity (expressed as the dissociation constant, Kₔ) of an unlabeled compound like DMT is technically challenging. A more robust and established method is the competitive binding assay. This indirect approach measures the ability of a test compound (the "competitor," e.g., DMT) to displace a radiolabeled ligand (the "radioligand") that has a known, high affinity for the target receptor.

The primary output of this experiment is the IC₅₀ value : the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand. While useful, the IC₅₀ is not an absolute measure of affinity; it is dependent on the concentration and affinity of the radioligand used in the specific assay.[12][13] To derive a true affinity constant, the Inhibition Constant (Kᵢ) , the IC₅₀ value is transformed using the Cheng-Prusoff equation .[14][15] The Kᵢ is a constant for a given ligand-receptor interaction and allows for direct comparison of compound potencies across different studies and experimental conditions.[12][15]

Experimental Design and Protocol

This section details a field-proven protocol for determining the σ₂R affinity of DMT. The methodology relies on using a biological source rich in sigma receptors, a non-selective but well-characterized radioligand, and a masking ligand to isolate σ₂R activity.

Causality Behind Component Selection
  • Receptor Source: Rat liver membrane homogenates are a standard and reliable source for σ₁R and σ₂R binding assays due to the high density of both receptor subtypes expressed in this tissue.[16]

  • Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) is a widely used radioligand for studying sigma receptors. A key consideration is that [³H]DTG binds with roughly equal affinity to both σ₁R and σ₂R.[16][17]

  • Masking Ligand: To specifically measure binding to the σ₂R, the σ₁R sites must be "masked" or blocked. (+)-Pentazocine is the ligand of choice for this purpose, as it binds with high affinity to σ₁R but has a very low affinity for σ₂R.[16][18] By including a saturating concentration of unlabeled (+)-pentazocine in the assay, we ensure that any observed binding of [³H]DTG is occurring exclusively at the σ₂R.

Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis P1 Prepare Rat Liver Membrane Homogenate P2 Prepare Stock Solutions: - [3H]DTG (Radioligand) - (+)-Pentazocine (Masking Ligand) - DMT (Test Compound) A1 Aliquot Membrane Homogenate into Assay Tubes P2->A1 A2 Add Reagents: 1. (+)-Pentazocine (to all except Total Binding) 2. Varying [DMT] (for competition) 3. [3H]DTG (fixed concentration) A1->A2 A3 Incubate to Reach Equilibrium (e.g., 120 min at 25°C) A2->A3 A4 Terminate Reaction by Rapid Filtration over Glass Fiber Filters A3->A4 A5 Wash Filters to Remove Unbound Radioligand A4->A5 D1 Measure Radioactivity (CPM) of Filters via Scintillation Counting A5->D1 D2 Calculate % Inhibition for each [DMT] D1->D2 D3 Plot % Inhibition vs. log[DMT] (Sigmoidal Curve Fitting) D2->D3 D4 Determine IC50 Value D3->D4 D5 Calculate Ki using Cheng-Prusoff Equation D4->D5

Caption: Workflow for determining σ₂R affinity via competitive binding assay.

Detailed Step-by-Step Protocol

Materials:

  • Rat liver membrane homogenates

  • [³H]DTG (specific activity ~50-60 Ci/mmol)

  • (+)-Pentazocine

  • This compound (DMT)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl

  • Glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethyleneimine

  • Scintillation vials and scintillation cocktail

  • Cell harvester and liquid scintillation counter

Procedure:

  • Preparation: Thaw rat liver membrane homogenates on ice. Dilute to a final protein concentration of ~300-400 µg/mL in Assay Buffer. Prepare serial dilutions of the DMT test compound in Assay Buffer.

  • Assay Setup: Set up 12x75 mm glass test tubes for three conditions:

    • Total Binding (TB): 100 µL Assay Buffer, 100 µL [³H]DTG solution, 100 µL membrane homogenate. (Triplicate)

    • Non-Specific Binding (NSB): 100 µL of a high concentration of unlabeled DTG or another suitable σ₂R ligand (e.g., 10 µM Haloperidol), 100 µL [³H]DTG solution, 100 µL membrane homogenate. (Triplicate)

    • Competition Binding: 100 µL of each DMT dilution (spanning a range from ~0.1 nM to 100 µM), 100 µL [³H]DTG solution, 100 µL membrane homogenate. (Duplicate or Triplicate per concentration)

  • Masking: To all tubes (except the TB set, if σ₁R affinity is also being tested separately), add a fixed, saturating concentration of (+)-pentazocine (final concentration of 100 nM is typical) to mask the σ₁R sites.[16]

  • Radioligand Addition: Add the radioligand, [³H]DTG, to all tubes at a final concentration near its Kₔ value for the σ₂R (e.g., a final concentration of ~10-20 nM).

  • Initiate Reaction: Add the membrane homogenate to all tubes to initiate the binding reaction. The final assay volume is typically 300-500 µL.

  • Incubation: Vortex the tubes gently and incubate at 25°C for 120 minutes to allow the binding to reach equilibrium.[18]

  • Termination & Filtration: Terminate the assay by rapidly filtering the contents of each tube through the presoaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours. Measure the radioactivity (in Counts Per Minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

From Raw Counts to an IC₅₀ Value

The raw data from the scintillation counter (CPM) must be processed to determine the IC₅₀ of DMT.

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM

  • Calculate Percent Inhibition: For each concentration of DMT, calculate the percentage of specific binding that has been inhibited:

    • % Inhibition = 100 * (1 - (CPM_DMT - CPM_NSB) / (CPM_TB - CPM_NSB))

  • Generate Competition Curve: Plot % Inhibition (Y-axis) against the log concentration of DMT (X-axis). The resulting data should be fit to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

  • Determine IC₅₀: The software will calculate the IC₅₀, which is the concentration of DMT that corresponds to 50% inhibition on the fitted curve.

Calculating the Inhibition Constant (Kᵢ) with the Cheng-Prusoff Equation

The Kᵢ value is calculated from the experimentally derived IC₅₀ using the Cheng-Prusoff equation.[14][15] This equation corrects for the influence of the radioligand's concentration and affinity.[12][19]

The Equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

Where:

  • Kᵢ: The inhibition constant of the test compound (DMT). This is the value to be determined.

  • IC₅₀: The experimentally determined concentration of DMT that inhibits 50% of specific radioligand binding.

  • [L]: The molar concentration of the radioligand ([³H]DTG) used in the assay.

  • Kₔ: The equilibrium dissociation constant of the radioligand ([³H]DTG) for the σ₂R. This value must be determined independently via a saturation binding experiment or taken from reliable literature sources under identical experimental conditions.

Visualization of the Competitive Binding Principle

Caption: DMT competes with [³H]DTG for the same binding site on the σ₂R.

Data Presentation

All quantitative data should be summarized for clarity.

Table 1: Summary of Affinity Determination for DMT

Parameter Value Description
IC₅₀ [Calculated Value] nM Concentration of DMT causing 50% displacement of [³H]DTG.
[L] [Known Value] nM Concentration of [³H]DTG used in the assay.
Kₔ [Known Value] nM Affinity of [³H]DTG for the σ₂R.

| Kᵢ | [Final Calculated Value] nM | Inhibition constant (affinity) of DMT for the σ₂R. |

Conclusion

The competitive radioligand binding assay is a gold-standard method for determining the affinity of novel compounds for specific receptor targets. By following the detailed protocol and data analysis workflow presented in this guide, researchers can reliably quantify the binding affinity of this compound for the sigma-2 receptor (TMEM97). An accurate Kᵢ value is an indispensable piece of data, enabling the direct comparison of DMT to other compounds and informing subsequent stages of the drug discovery process, from lead optimization to in vivo efficacy studies.

References

The Emerging Anticancer Potential of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active natural products and synthetic compounds.[1][2][3] This in-depth technical guide focuses on a specific, highly promising subclass: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its analogs. We will explore their significant anticancer potential, delving into the core mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation oncology therapeutics.

Introduction: The Tetrahydroisoquinoline Scaffold in Oncology

Cancer remains a formidable global health challenge, with the intricate tumor microenvironment and the rise of drug resistance necessitating the development of novel therapeutic agents.[1][2] The THIQ nucleus has garnered substantial attention for its role in numerous natural antitumor antibiotics, including quinocarcin, saframycins, and naphthyridinomycin.[3] This has spurred extensive research into synthetic THIQ analogs, revealing a broad spectrum of anticancer activities.[4][5] The ease of synthesis and the chemical reactivity of the THIQ core make it an ideal starting point for developing extensive compound libraries for structure-activity relationship studies.[1][2]

Core Mechanism of Action: A Multi-pronged Attack on Cancer

The anticancer efficacy of 6,7-dimethoxy-THIQ analogs stems from their ability to interact with multiple, critical cellular targets. Two of the most well-documented mechanisms are the modulation of the sigma-2 receptor and the reversal of multidrug resistance.

Sigma-2 (σ2) Receptor Modulation: A Key to Selective Cytotoxicity

The sigma-2 receptor (σ2R) is a promising target in oncology as it is significantly overexpressed in proliferating cancer cells compared to healthy tissues.[6][7] Ligands that selectively bind to σ2R can induce apoptosis and inhibit cell proliferation, making them attractive candidates for cancer therapeutics and diagnostic imaging agents.[6][7]

Numerous studies have demonstrated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides exhibit high affinity and selectivity for the σ2R.[6][7] For instance, certain analogs have shown Ki values in the low nanomolar range (5–6 nM) for σ2R with little to no affinity for the sigma-1 receptor subtype.[6][7] One such analog, A011, which possesses the this compound structure, has demonstrated significant antitumor activity against a variety of cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancer cells.[6] Interestingly, while these analogs display moderate anticancer activities against human liver (Huh-7) and esophageal (KYSE-140) cancer cells, their cytotoxicity does not always directly correlate with their σ2R affinity, suggesting the involvement of other mechanisms.[6][7]

Experimental Protocol: Sigma-2 Receptor Binding Assay

A competitive binding assay is a standard method to determine the affinity of test compounds for the sigma-2 receptor.

Objective: To determine the inhibitory constant (Ki) of novel 6,7-dimethoxy-THIQ analogs for the sigma-2 receptor.

Materials:

  • Test compounds (novel 6,7-dimethoxy-THIQ analogs)

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine)

  • Non-specific binding control: Haloperidol

  • Membrane preparation from a cell line with high σ2R expression (e.g., MCF-7)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, [³H]DTG, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reversal of Multidrug Resistance (MDR): Overcoming a Major Hurdle in Chemotherapy

Multidrug resistance (MDR) is a primary cause of chemotherapy failure.[8] A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Derivatives of 6,7-dimethoxy-THIQ have been identified as potent P-gp modulators.[9] In a search for compounds with strong reversal activity, a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinolines were synthesized.[8] While exhibiting low intrinsic cytotoxicity in the K562 cell line, several of these compounds, such as 6e, 6h, and 7c, demonstrated potent MDR reversal activity in the adriamycin-resistant K562/A02 cell line, with IC50 values comparable to or better than the known P-gp inhibitor verapamil.[8] These compounds were shown to non-competitively inhibit the efflux of P-gp substrates like rhodamine 123 and doxorubicin, thereby resensitizing MDR cancer cells to conventional chemotherapeutics.[10]

Experimental Protocol: P-glycoprotein (P-gp) Efflux Assay

The rhodamine 123 efflux assay is a common method to assess the P-gp inhibitory activity of test compounds.

Objective: To evaluate the ability of novel 6,7-dimethoxy-THIQ analogs to inhibit the efflux of a P-gp substrate from MDR cancer cells.

Materials:

  • Test compounds (novel 6,7-dimethoxy-THIQ analogs)

  • P-gp overexpressing cell line (e.g., K562/A02 or MCF-7/ADR) and the corresponding parental cell line (e.g., K562 or MCF-7)

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Positive control: Verapamil (a known P-gp inhibitor)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compounds or verapamil at various concentrations for a specified time (e.g., 1 hour).

  • Add rhodamine 123 to all wells and incubate for a further period (e.g., 1-2 hours) to allow for substrate accumulation.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Add fresh medium (with or without the test compounds) and incubate for a period to allow for efflux (e.g., 2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS for flow cytometry analysis.

  • Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Systematic modification of the 6,7-dimethoxy-THIQ scaffold has provided valuable insights into the structural requirements for anticancer activity.

  • Substitution at the 2-position: The introduction of various substituents at the 2-position of the THIQ ring has been shown to significantly impact MDR reversal activity.[8]

  • The 6,7-dimethoxy groups: These methoxy groups are often critical for biological activity. For instance, their presence enhances potency in certain derivatives and is essential for high-affinity σ2R binding.[11] Removal or modification of these groups can lead to a loss of activity.[11]

  • Aryl substitutions: The nature and position of substituents on aryl rings attached to the THIQ core can influence anticancer potency. For example, a chloro group at the 4-position of a phenyl ring in some THIQ derivatives led to significant KRas inhibition in colon cancer cell lines.[4]

Compound Series Key Structural Feature Primary Activity Cell Lines Reference
6,7-dimethoxy-THIQ benzamidesN-alkyl benzamide side chainSigma-2 Receptor BindingHuh-7, KYSE-140[6][7]
6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted THIQsSubstituents at the 2-positionMDR ReversalK562/A02[8]
2-aryl-THIQsChloro group at 4-position of phenyl ringKRas InhibitionColon cancer cell lines[4]
6,7-dimethoxy-THIQ-3-carboxylic acidCarboxylic acid at 3-positionIL-6/JAK2/STAT3 InhibitionColon cancer model[12]

Synthesis and Preclinical Evaluation

The synthesis of 6,7-dimethoxy-THIQ and its analogs can be achieved through various established synthetic routes, such as the Pictet-Spengler reaction and the Pomeranz-Fritsch-Bobbitt cyclization.[13][14] These methods allow for the generation of diverse libraries of compounds for biological screening.

Preclinical evaluation typically involves a tiered approach, starting with in vitro cytotoxicity screening against a panel of cancer cell lines. Promising compounds are then subjected to more detailed mechanistic studies, such as the receptor binding and MDR reversal assays described above. In vivo efficacy is then assessed in animal models of cancer, such as xenograft models where human tumor cells are implanted into immunocompromised mice.

Workflow for Preclinical Evaluation of 6,7-dimethoxy-THIQ Analogs

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanistic Mechanistic Assays (e.g., Receptor Binding, MDR Reversal) cytotoxicity->mechanistic xenograft Xenograft Models mechanistic->xenograft Lead Compound Selection pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: Preclinical evaluation workflow for novel THIQ analogs.

Emerging Mechanisms and Future Perspectives

Beyond σ2R modulation and MDR reversal, recent studies have uncovered additional anticancer mechanisms for 6,7-dimethoxy-THIQ analogs.

  • Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway: 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been shown to attenuate colon carcinogenesis by blocking the IL-6 mediated activation of the JAK2/STAT3 pathway.[12] This highlights the potential of these compounds to target cancer-related inflammation.

G IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene Target Gene Expression (Proliferation, Survival) STAT3->Gene THIQ 6,7-dimethoxy-THIQ-3-carboxylic acid THIQ->JAK2 Inhibition

Caption: Inhibition of the IL-6/JAK2/STAT3 pathway by a THIQ analog.

  • KRas Inhibition: Certain THIQ derivatives have demonstrated potent inhibitory activity against KRas, a frequently mutated oncogene in various cancers, including colorectal cancer.[4]

  • Anti-angiogenesis: Some analogs have also shown promising anti-angiogenic activity, which is crucial for preventing tumor growth and metastasis.[4]

The continued exploration of the 6,7-dimethoxy-THIQ scaffold holds immense promise for the development of novel anticancer agents with diverse mechanisms of action. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their potential in combination therapies with existing chemotherapeutic agents to overcome drug resistance and improve patient outcomes.

References

A Technical Guide to the Anti-HIV-1 Activity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless global challenge posed by the Human Immunodeficiency Virus Type 1 (HIV-1) necessitates a continuous search for novel therapeutic agents. The emergence of drug-resistant viral strains against existing antiretroviral therapies underscores the urgency for compounds with diverse chemical scaffolds and mechanisms of action. Isoquinoline alkaloids, a prominent class of natural products, have garnered significant attention for their broad spectrum of biological activities, including potent antiviral effects. This technical guide focuses on a specific subclass, derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMT-THIQ), and synthesizes the current understanding of their promising activity against HIV-1. We delve into the core mechanism of action, present key in vitro efficacy data, detail essential experimental protocols for evaluation, and explore the structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource for researchers aiming to investigate and develop this scaffold as a next-generation anti-HIV-1 therapeutic.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Within the context of HIV-1, natural THIQs have been continuously reported as inhibitors of the virus and its essential enzymes.[1]

The 6,7-dimethoxy substitution pattern on the THIQ core, in particular, has been a focal point of synthetic efforts to generate novel HIV-1 inhibitors. These efforts are driven by the need for new Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NNRTIs are a cornerstone of combination antiretroviral therapy (cART), but their long-term efficacy can be compromised by the rapid emergence of drug-resistant mutations in the HIV-1 reverse transcriptase (RT) enzyme.[2] Therefore, developing NNRTIs with novel structures, like the DMT-THIQ scaffold, is a critical strategy to combat resistance and broaden treatment options.[2]

Core Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

The primary mechanism by which DMT-THIQ derivatives exert their anti-HIV-1 effect is through the inhibition of the viral enzyme Reverse Transcriptase (RT) .[1][2] HIV-1 RT is a crucial enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.[3][4]

DMT-THIQ derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Unlike their nucleoside counterparts (NRTIs), which act as chain terminators after being incorporated into the nascent DNA strand, NNRTIs employ a distinct allosteric inhibition mechanism.[3]

Key Mechanistic Points:

  • Allosteric Binding: NNRTIs bind to a hydrophobic pocket on the RT enzyme, located approximately 10 Å away from the catalytic active site. This binding site is known as the NNRTI-binding pocket (NNIBP).[3]

  • Conformational Change: The binding of the DMT-THIQ molecule induces a conformational change in the enzyme, altering the spatial arrangement of the catalytic residues.

  • Inhibition of Catalysis: This structural distortion ultimately locks the enzyme in an inactive state, preventing it from carrying out the polymerization of viral DNA.

The diagram below illustrates the general mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

HIV_RT_Inhibition cluster_0 HIV-1 Reverse Transcriptase (RT) Enzyme cluster_1 Molecular Interactions RT_Active Active RT Enzyme Catalytic Site RT_Inactive Inactive RT Enzyme Distorted Catalytic Site vDNA Viral DNA Synthesis RT_Active->vDNA Catalyzes NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->RT_Inactive Induces Conformational Change No_vDNA Synthesis Blocked RT_Inactive->No_vDNA Results in DMT_THIQ DMT-THIQ Derivative DMT_THIQ->NNIBP Substrates dNTPs Viral RNA Substrates->RT_Active Binds to Catalytic Site Substrates->RT_Inactive Binding Prevented

Caption: Mechanism of DMT-THIQ derivatives as NNRTIs.

In Vitro Efficacy and Structure-Activity Relationship (SAR)

Several studies have synthesized and evaluated series of DMT-THIQ analogues to identify potent inhibitors and understand the structural requirements for activity. A study focused on designing novel DMT-THIQ derivatives as HIV-1 RT inhibitors synthesized two series of compounds, (5a-o) and (8a-o).[1][2] Their findings provide valuable SAR insights.

Among the thirty tested compounds, eighteen showed over 50% inhibition of HIV-1 RT at a concentration of 100 μM.[2] The most promising compounds were 8h and 8l , which exhibited 74.82% and 72.58% inhibition, respectively.[2]

Table 1: Summary of In Vitro HIV-1 RT Inhibition Data for Lead Compounds

Compound ID R-Group Substitution (Illustrative) % Inhibition of HIV-1 RT (at 100 µM)
8h 4-Fluorophenyl 74.82% [1][2]
8l 4-Cyanophenyl 72.58% [1][2]
8n 3-Trifluoromethylphenyl 66.74%[1]

| 8o | 3,4-Dimethylphenyl | > 8a, 8b, 8c (monomethoxy)[1] |

Key Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The presence of potent electron-withdrawing groups, such as fluoro (in 8h) and cyano (in 8l) at the para-position of the phenyl ring attached to the core, significantly enhances inhibitory activity.[1]

  • Positional Isomers: The position of substituents is critical. For example, meta-substituted compounds like 8m (aceto) and 8n (trifluoromethyl) showed moderate to good potency.[1]

  • Bulk and Substitution: Dimethyl substitution (8o) was found to be more potent than single methoxy substitutions, suggesting that the size and electronic nature of the substituent in the binding pocket are important for optimal interaction.[1]

Experimental Protocol: In Vitro HIV-1 RT Inhibition Assay

To ensure trustworthiness and reproducibility, a standardized protocol for assessing the inhibitory activity of synthesized compounds against HIV-1 RT is essential. The following is a detailed, step-by-step methodology based on established enzyme-linked immunosorbent assay (ELISA)-based kits.

Principle

This assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The resulting DNA molecule is captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is then added, followed by a colorimetric substrate (e.g., ABTS). The amount of color produced is directly proportional to the RT activity, allowing for the calculation of inhibition by test compounds.

Workflow Diagram

RT_Assay_Workflow start Start prep_plate Coat Microplate with Streptavidin start->prep_plate prep_reaction Prepare Reaction Mix: Template/Primer, dNTPs, Labeled dUTP, RT Enzyme prep_plate->prep_reaction add_compound Add Test Compound (or Control) prep_reaction->add_compound incubate_rt Incubate at 37°C to allow DNA synthesis add_compound->incubate_rt stop_reaction Stop Reaction & Transfer to Plate incubate_rt->stop_reaction incubate_capture Incubate for Biotin-Streptavidin Binding stop_reaction->incubate_capture wash1 Wash Plate incubate_capture->wash1 add_ab Add Anti-DIG-Peroxidase Antibody wash1->add_ab incubate_ab Incubate for Antibody Binding add_ab->incubate_ab wash2 Wash Plate incubate_ab->wash2 add_substrate Add Peroxidase Substrate (e.g., ABTS) wash2->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color read_plate Read Absorbance at 405 nm incubate_color->read_plate analyze Calculate % Inhibition read_plate->analyze end End analyze->end

Caption: Workflow for an ELISA-based HIV-1 RT inhibition assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Reconstitute lyophilized HIV-1 RT enzyme, template/primer hybrid (poly(A) x oligo(dT)15), and dNTP mix according to the manufacturer's instructions.

    • Prepare a series of dilutions of the DMT-THIQ test compounds in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory (typically ≤1%).

    • Prepare positive control (e.g., Nevirapine) and negative control (solvent vehicle) samples.

  • Reaction Setup:

    • In a reaction tube (not the microplate), combine the reaction buffer, template/primer, dNTP mix (containing both DIG- and Biotin-dUTP), and the test compound dilution.

    • Initiate the reaction by adding the HIV-1 RT enzyme to the mixture. Mix gently.

    • Causality Check: The reaction is performed in a separate tube first to ensure that all components are homogeneously mixed and the enzymatic reaction starts simultaneously for all samples upon addition of the enzyme.

  • Enzymatic Reaction:

    • Incubate the reaction tubes in a water bath at 37°C for 1 hour. This allows the RT enzyme to synthesize the DIG- and biotin-labeled DNA strand.

  • Capture of Synthesized DNA:

    • Stop the reaction by adding an appropriate buffer (e.g., EDTA-containing buffer).

    • Transfer the entire reaction mixture from each tube to a corresponding well of the streptavidin-coated microplate.

    • Incubate the plate for 1 hour at 37°C to allow the biotin-labeled DNA to bind firmly to the streptavidin on the plate surface.

  • Detection:

    • Wash the plate 3-5 times with the provided washing buffer to remove unbound reaction components.

    • Add the anti-DIG-peroxidase (anti-DIG-POD) antibody conjugate to each well.

    • Incubate for 1 hour at 37°C. The antibody will bind to the DIG moieties incorporated into the captured DNA.

    • Wash the plate again (3-5 times) to remove unbound antibody.

  • Data Acquisition:

    • Add the ABTS (or other suitable peroxidase) substrate solution to each well.

    • Incubate at room temperature for 15-30 minutes, or until sufficient color has developed in the control wells.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

      • Abs_sample: Absorbance of the well with the test compound.

      • Abs_control: Absorbance of the well with the solvent vehicle (maximum activity).

      • Abs_blank: Absorbance of a well with no RT enzyme (background).

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-HIV-1 agents. The demonstrated activity against HIV-1 RT provides a solid mechanistic foundation for further optimization.[1][2]

Future research should focus on:

  • Expanded SAR Studies: Synthesizing and testing a broader range of derivatives to further refine the SAR, exploring different substituents at various positions of the THIQ and aryl rings to enhance potency and improve the pharmacological profile.

  • Activity Against Resistant Strains: Evaluating the most potent compounds against a panel of clinically relevant NNRTI-resistant HIV-1 strains to determine their potential for overcoming existing drug resistance.

  • Cytotoxicity and Selectivity: Conducting thorough cytotoxicity assays in various cell lines (e.g., MT-4, CEM) to determine the therapeutic index and ensure the compounds are selectively targeting the virus without harming host cells.

  • Computational Modeling: Using molecular docking studies to visualize the binding mode of these inhibitors within the NNIBP of both wild-type and mutant RT, which can guide the rational design of next-generation compounds with improved binding affinity and resistance profiles.[2]

References

Methodological & Application

Application Notes and Protocols for the Pictet-Spengler Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Specifically, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including vasodilators like papaverine and antihypertensive drugs such as quinapril.[3] Its derivatives have been investigated for a range of biological activities, including as sigma-2 receptor ligands for cancer imaging and therapy, and as potential treatments for neurological disorders.[4][5] The Pictet-Spengler reaction provides a direct and efficient method for constructing this valuable heterocyclic system.[6][7]

The Pictet-Spengler Reaction: A Mechanistic Overview

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[6][8] The driving force of the reaction is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[9]

The mechanism can be broken down into the following key steps:

  • Imine/Iminium Ion Formation: The β-arylethylamine (3,4-dimethoxyphenethylamine) reacts with a carbonyl compound (in this case, formaldehyde) under acidic conditions to form a Schiff base, which is then protonated to generate a reactive iminium ion.[6][9][10]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenethylamine derivative, activated by the two methoxy groups, attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[9][11] This step is favored by the presence of electron-donating groups on the aromatic ring.[11][12]

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable this compound product.[10]

Below is a visual representation of the reaction mechanism:

Pictet_Spengler_Mechanism Reactants 3,4-Dimethoxyphenethylamine + Formaldehyde Iminium_ion Iminium Ion Intermediate Reactants->Iminium_ion Condensation H_plus H+ Cyclized_intermediate Cyclized Intermediate Iminium_ion->Cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution Product 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Cyclized_intermediate->Product Deprotonation (Rearomatization)

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Dimethoxyphenethylamine≥98%Sigma-Aldrich
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific
Hydrochloric Acid (conc.)ACS ReagentVWR
Sodium HydroxidePellets, ≥97%EMD Millipore
DichloromethaneACS ReagentMacron Fine Chemicals
Anhydrous Sodium SulfateGranular, ≥99%J.T. Baker
MethanolACS ReagentBDH
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in water.

  • Acidification: Slowly add concentrated hydrochloric acid (2.0 eq) to the solution while stirring. The reaction is exothermic, so appropriate cooling may be necessary.

  • Addition of Formaldehyde: To the stirred acidic solution, add formaldehyde (37% aqueous solution, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Visualization

Experimental_Workflow A 1. Dissolve 3,4-Dimethoxyphenethylamine in Water B 2. Acidify with Conc. HCl A->B C 3. Add Formaldehyde Solution B->C D 4. Reflux for 2-4 hours C->D E 5. Cool and Basify with NaOH D->E F 6. Extract with Dichloromethane E->F G 7. Dry and Concentrate F->G H 8. Purify the Product G->H

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

    • Formaldehyde: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

    • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, especially when preparing concentrated solutions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC.
Insufficient acidificationEnsure the pH is strongly acidic before adding formaldehyde.
Loss of product during workupEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Impure Product Incomplete reactionPurify by column chromatography.
Side reactionsOptimize reaction temperature and time.

Conclusion

The Pictet-Spengler synthesis is a robust and reliable method for the preparation of this compound. The reaction's success is highly dependent on the acidic conditions that facilitate the formation of the key iminium ion intermediate and the subsequent intramolecular cyclization. The electron-donating methoxy groups on the phenyl ring are crucial for activating the aromatic system towards electrophilic attack, allowing the reaction to proceed efficiently.[3][11] By following the detailed protocol and adhering to the safety precautions, researchers can effectively synthesize this important heterocyclic building block for further applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline via the Pomeranz-Fritsch-Bobbitt Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. Among these, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline stands out as a crucial building block in the synthesis of numerous alkaloids and therapeutic agents. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. The Pomeranz-Fritsch-Bobbitt reaction offers a robust and reliable method for the construction of the tetrahydroisoquinoline scaffold. This application note provides a detailed protocol and in-depth scientific insights for the synthesis of this compound, leveraging the Bobbitt modification of the classic Pomeranz-Fritsch reaction.

Mechanism and Key Principles

The Pomeranz-Fritsch reaction, in its original form, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[1][2] The Bobbitt modification extends this methodology to the synthesis of 1,2,3,4-tetrahydroisoquinolines by incorporating a reduction step of the intermediate imine prior to the acid-catalyzed cyclization.[2][3]

The synthesis of this compound commences with the condensation of 3,4-dimethoxybenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base (an iminoacetal). The presence of two electron-donating methoxy groups on the benzaldehyde ring facilitates the subsequent electrophilic aromatic substitution reaction, making the cyclization step more favorable under milder conditions compared to unsubstituted or electron-deficient systems.[4]

Following the formation of the iminoacetal, a selective reduction of the imine double bond is carried out, typically using a hydride reducing agent such as sodium borohydride. This yields the more stable aminoacetal intermediate. The final step involves the acid-catalyzed cyclization of the aminoacetal. The acidic conditions promote the intramolecular electrophilic attack of the aromatic ring onto the acetal carbon, followed by the elimination of ethanol to afford the desired this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3,4-dimethoxybenzaldehyde and aminoacetaldehyde diethyl acetal.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, Dean-Stark apparatus, separatory funnel, rotary evaporator, etc.)

Step-by-Step Procedure:

Part 1: Formation of the N-(3,4-Dimethoxybenzylidene)aminoacetaldehyde diethyl acetal (Iminoacetal)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1 equivalent) and toluene.

  • Add aminoacetaldehyde diethyl acetal (1 equivalent) to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when no starting aldehyde is observed.

  • Once complete, allow the reaction mixture to cool to room temperature. The toluene can be removed under reduced pressure, though proceeding directly to the next step is often feasible.

Part 2: Reduction of the Iminoacetal to the Aminoacetal

  • To the crude iminoacetal from the previous step, add ethanol to dissolve the material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the stirred solution. Control the addition rate to manage any effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reduction by TLC until the iminoacetal spot is no longer visible.

  • Carefully quench the reaction by the slow addition of water.

Part 3: Acid-Catalyzed Cyclization to this compound

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the aqueous residue, add concentrated hydrochloric acid.

  • Heat the acidic solution to reflux.

  • Monitor the cyclization by TLC. The reaction time will vary, so periodic checks are recommended.

  • Once the cyclization is complete, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 4: Purification

  • Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Data Presentation

ParameterValue/ConditionNotes
Starting Aldehyde 3,4-Dimethoxybenzaldehyde1.0 equivalent
Amine Aminoacetaldehyde diethyl acetal1.0 equivalent
Imination Solvent TolueneAllows for azeotropic removal of water
Reducing Agent Sodium Borohydride (NaBH₄)1.5 equivalents
Reduction Solvent Ethanol
Cyclization Catalyst Concentrated Hydrochloric Acid
Reaction Monitoring Thin Layer Chromatography (TLC)Essential for all steps
Work-up Basic work-up followed by extraction
Purification Silica Gel Column Chromatography

Experimental Workflow Diagram

Synthesis_Workflow cluster_imination Part 1: Imination cluster_reduction Part 2: Reduction cluster_cyclization Part 3: Cyclization cluster_workup Part 4: Work-up & Purification start 3,4-Dimethoxybenzaldehyde + Aminoacetaldehyde diethyl acetal in Toluene reflux Reflux with Dean-Stark start->reflux Heat add_etoh Add Ethanol reflux->add_etoh Cool add_nabh4 Add NaBH₄ at 0°C add_etoh->add_nabh4 add_hcl Add conc. HCl add_nabh4->add_hcl Quench & Concentrate reflux_cyclize Reflux add_hcl->reflux_cyclize Heat neutralize Neutralize with NaOH reflux_cyclize->neutralize Cool extract Extract with CH₂Cl₂ neutralize->extract purify Column Chromatography extract->purify Dry & Concentrate end_product Pure 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

  • Low yield in the imination step: Ensure the toluene is dry and the Dean-Stark apparatus is functioning correctly to efficiently remove water, driving the equilibrium towards the product.

  • Incomplete reduction: Use a fresh batch of sodium borohydride. If the reaction is sluggish, it can be stirred for a longer duration at room temperature.

  • Formation of side products during cyclization: The concentration of the acid and the reaction temperature are critical.[5] Harsh conditions can lead to polymerization or other unwanted side reactions. A lower concentration of acid or a lower reaction temperature may be beneficial if significant side product formation is observed.

  • Difficult purification: The polarity of the eluent for column chromatography is key. A gradual increase in the polarity (e.g., increasing the percentage of methanol in dichloromethane) should allow for good separation of the product from any remaining starting materials or byproducts.

Safety Precautions

  • General Precautions: This synthesis should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling:

    • Toluene: is flammable and has toxic vapors. Handle with care and avoid inhalation.

    • Sodium borohydride: is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and added slowly and carefully to the reaction mixture.

    • Concentrated Hydrochloric Acid and Sodium Hydroxide: are corrosive. Handle with extreme care to avoid contact with skin and eyes. The neutralization step is exothermic and should be performed slowly and with cooling.

    • Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

Application Note: A Step-by-Step Protocol for the Laboratory Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key structural motif present in numerous alkaloids and pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in drug development. We will delve into the strategic selection of the Pictet-Spengler reaction, elucidate the underlying mechanism, and provide a meticulously detailed experimental procedure, including reagent quantification, reaction setup, work-up, purification, and characterization. The protocol is designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction and Strategic Rationale

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged core in medicinal chemistry and natural product synthesis, forming the backbone of many biologically active alkaloids such as salsolidine and laudanosine. The specific compound, this compound (also known as heliamine), serves as a crucial building block for more complex molecular architectures. Its synthesis is a foundational technique for chemists working in alkaloid synthesis and drug discovery.

Several classical methods exist for the construction of the tetrahydroisoquinoline ring system, most notably the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.[1][2]

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[2][3][4][5] While effective, it is a two-step process from the amide.

  • Pictet-Spengler Reaction: This reaction provides a more direct route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[6][7][8]

For the synthesis of this compound, the Pictet-Spengler reaction using 3,4-dimethoxyphenethylamine and formaldehyde is the preferred method due to its atom economy, operational simplicity, and directness. The electron-donating methoxy groups on the aromatic ring activate it, facilitating the electrophilic cyclization under relatively mild acidic conditions.[8][9]

Reaction Mechanism: The Pictet-Spengler Synthesis

The reaction proceeds through a well-established mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction conditions.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of 3,4-dimethoxyphenethylamine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base.

  • Iminium Ion Generation: Under acidic conditions, the nitrogen atom of the Schiff base is protonated, generating a highly electrophilic iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the two methoxy groups, attacks the electrophilic iminium ion in an intramolecular fashion. The position of cyclization is directed ortho to the activating ethylamine group and para to a methoxy group.

  • Deprotonation/Rearomatization: A proton is lost from the spirocyclic intermediate (a Wheland intermediate) to restore aromaticity, yielding the final this compound product.

Below is a diagram illustrating the mechanistic pathway.

Pictet_Spengler_Mechanism cluster_start Step 1: Imine Formation cluster_iminium Step 2: Iminium Ion Generation cluster_cyclization Step 3: SEAr Cyclization cluster_final Step 4: Rearomatization Amine 3,4-Dimethoxyphenethylamine Imine Schiff Base Amine->Imine + HCHO - H₂O Aldehyde Formaldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Attack Product 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Cyclized->Product - H⁺ Synthesis_Workflow A 1. Reagent Addition (Amine, H₂O, HCl) B 2. Add Formaldehyde (Dropwise at 0°C) A->B C 3. Reaction (Reflux for 2h) B->C D 4. Cooling & Basification (Cool to RT, add NaOH) C->D E 5. Extraction (with Dichloromethane) D->E F 6. Drying & Filtration (Anhydrous Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Product Characterization (NMR, IR, MS) G->H

References

Application and Protocol Guide for the Chiral Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydroisoquinolines

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and pharmacology. Enantiomers of this core and its derivatives often exhibit distinct biological activities, making stereoselective synthesis a critical aspect of drug discovery and development. For instance, these compounds are foundational to a vast array of alkaloids and synthetic molecules with activities ranging from antihypertensive to neuroprotective agents. The precise spatial arrangement of substituents on the chiral center, typically at the C1 position, dictates the interaction with biological targets. Therefore, robust and efficient methods for accessing enantiomerically pure THIQs are of paramount importance to researchers in academia and the pharmaceutical industry.

This comprehensive guide provides detailed application notes and protocols for three field-proven strategies for the chiral synthesis of 6,7-dimethoxy-THIQ enantiomers and their analogues:

  • Asymmetric Hydrogenation of Dihydroisoquinolines: A powerful and direct method utilizing transition metal catalysis to set the stereocenter.

  • Enzymatic Kinetic Resolution: A green and highly selective biocatalytic approach to separate racemic mixtures.

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: A reliable substrate-controlled method to guide the stereochemical outcome of a key bond-forming reaction.

Each section explains the fundamental principles, offers insights into experimental design, and presents a detailed, step-by-step protocol grounded in authoritative literature.

Strategy 1: Iridium-Catalyzed Asymmetric Hydrogenation

Expertise & Experience: Asymmetric hydrogenation of a prochiral C=N double bond in a 3,4-dihydroisoquinoline (DHIQ) precursor is one of the most atom-economical and efficient methods for establishing the C1 stereocenter. Iridium complexes featuring chiral phosphine-based ligands have emerged as exceptionally effective catalysts for this transformation.[1][2] The choice of ligand is critical as it governs the facial selectivity of hydrogen delivery to the imine, thereby determining the enantiomeric excess (ee) of the final product. The mechanism, particularly for Ir-PHOX (phosphine-oxazoline) systems, is thought to involve an Ir(III)/Ir(V) catalytic cycle, where the orientation of the substrate coordinated to the metal center dictates the stereochemical outcome.[1][3] Additives, such as iodine or N-bromosuccinimide (NBS), can significantly enhance catalyst activity and enantioselectivity, likely by facilitating the oxidative addition step or preventing catalyst deactivation.[4][5]

Experimental Workflow: Asymmetric Hydrogenation

The general workflow involves the synthesis of the DHIQ substrate, followed by the catalytic hydrogenation step.

Asymmetric_Hydrogenation_Workflow cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Analysis Amide β-Arylethylamide DHIQ 3,4-Dihydroisoquinoline (DHIQ) Amide->DHIQ Bischler-Napieralski (e.g., POCl3) THIQ Chiral THIQ DHIQ->THIQ [Ir(COD)Cl]2 / Chiral Ligand H2, Additive Analysis Purification & Chiral HPLC THIQ->Analysis

Caption: Workflow for Chiral THIQ Synthesis via Asymmetric Hydrogenation.

Protocol: Asymmetric Hydrogenation of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

This protocol is adapted from methodologies described for iridium-catalyzed hydrogenations of 1-aryl substituted DHIQs.[5]

Materials:

  • 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (Substrate)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (R)-SYNPHOS (or other suitable chiral diphosphine ligand)

  • N-Bromosuccinimide (NBS) (Additive)

  • Toluene (Anhydrous)

  • Hydrogen gas (High purity)

  • Stainless steel autoclave with magnetic stirring

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol, 1 mol%) and (R)-SYNPHOS (2.8 mg, 0.0044 mmol, 2.2 mol%) to a vial containing anhydrous toluene (3 mL). Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.

  • Additive Introduction: Add NBS (3.6 mg, 0.02 mmol, 10 mol%) to the catalyst solution. Stir for an additional 10 minutes. The solution may change color.

  • Substrate Addition: Add the substrate, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (50.6 mg, 0.2 mmol, 100 equiv), to the catalyst mixture.

  • Hydrogenation Reaction: Transfer the resulting mixture to a glass-lined insert within a stainless steel autoclave. Seal the autoclave.

  • Pressurize the autoclave with hydrogen gas to 40 psi (approx. 2.7 atm), then vent. Repeat this purge cycle three times.

  • Pressurize the autoclave to the final reaction pressure of 40 psi H₂.

  • Place the autoclave in a heating mantle pre-heated to 70-80 °C and begin vigorous stirring.

  • Reaction Monitoring & Work-up: Maintain the reaction for 24 hours. After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Asymmetric Hydrogenation
Catalyst SystemSubstrateAdditivePressure (psi)Temp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (R)-SYNPHOS3,4-Disubstituted IsoquinolineBCDMH4070>95up to 96[4]
[Ir]-L4 6,7-Dimethoxy-1-(4-nitrophenyl)-DHIQNBS29420>9994[5]
[Ir]-L56,7-Dimethoxy-1-(2-nitrophenyl)-DHIQNBS29420>9976[5]
BCDMH = 1-bromo-3-chloro-5,5-dimethylhydantoin
**L4 = tetraMe-BITIOP, L5 = Diophep

Strategy 2: Lipase-Catalyzed Kinetic Resolution

Expertise & Experience: Enzymatic kinetic resolution (KR) is a highly effective and environmentally benign method for separating enantiomers.[6] This strategy relies on the stereoselective acylation of a racemic THIQ by a lipase in a non-aqueous solvent. One enantiomer reacts significantly faster with an acyl donor, leaving the unreacted enantiomer enriched. Candida antarctica Lipase A (CALA) and Lipase B (CALB) are particularly robust and versatile biocatalysts for this purpose.[6][7] The choice of acyl donor (e.g., phenyl allyl carbonates) and solvent (e.g., toluene, tBuOMe) is crucial for achieving high enantioselectivity (expressed as the E-value) and conversion.[6][8] The key to a successful KR is to stop the reaction at or near 50% conversion to maximize both the yield and the ee of the unreacted substrate and the acylated product.

Reaction Principle: Kinetic Resolution

The process involves the selective enzymatic N-acylation of one enantiomer of the racemic THIQ, allowing for the separation of the resulting N-acyl product from the unreacted THIQ enantiomer.

Kinetic_Resolution_Scheme cluster_products Products at ~50% Conversion Racemate (R,S)-THIQ Lipase Lipase (e.g., CALA) Racemate->Lipase S_THIQ (S)-THIQ (Unreacted) Racemate->S_THIQ Slow/No Reaction AcylDonor Acyl Donor AcylDonor->Lipase R_Acyl_THIQ (R)-N-Acyl-THIQ Lipase->R_Acyl_THIQ Fast Reaction

Caption: Principle of Lipase-Catalyzed Kinetic Resolution of a THIQ.

Protocol: CALA-Catalyzed Resolution of (±)-1-Methyl-6,7-dimethoxy-1,2,3,4-THIQ (Salsolidine)

This protocol is based on a chemoenzymatic route developed for the synthesis of (R)-salsolinol, a related compound.[6][7]

Materials:

  • (±)-1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline [(±)-Salsolidine]

  • Candida antarctica Lipase A (CALA), immobilized

  • 3-Methoxyphenyl allyl carbonate (Acyl donor)

  • Toluene (Anhydrous)

  • Molecular sieves (4 Å), activated

Procedure:

  • Reaction Setup: To a flame-dried flask containing activated 4 Å molecular sieves, add (±)-Salsolidine (e.g., 100 mg, 0.48 mmol) and anhydrous toluene (5 mL).

  • Add the acyl donor, 3-methoxyphenyl allyl carbonate (1.1 equivalents).

  • Enzyme Addition: Add the immobilized CALA (e.g., 50 mg) to the solution.

  • Incubation: Seal the flask and place it in an orbital shaker incubator set to 40 °C and 200 rpm.

  • Monitoring Conversion: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC to determine the conversion percentage. The target is 50% conversion.

  • Reaction Quench: Once ~50% conversion is reached, quench the reaction by filtering off the immobilized enzyme. Wash the enzyme with fresh toluene.

  • Work-up and Separation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The crude mixture contains the unreacted (S)-Salsolidine and the acylated (R)-carbamate.

  • Separate the two compounds using flash column chromatography. The unreacted amine can be eluted first, followed by the more polar carbamate.

  • Analysis: Determine the ee of both the recovered (S)-amine and the (R)-carbamate using chiral HPLC.

Data Summary: Enzymatic Resolution
EnzymeSubstrateAcyl DonorSolventTemp (°C)ee (Product)ee (Substrate)Reference
CALA(±)-1-Methyl-6,7-dimethoxy-THIQ3-Methoxyphenyl allyl carbonateToluene4098% ((R)-carbamate)98% ((S)-amine)[6]
Lipase PS-D(±)-Ethyl 6,7-dimethoxy-THIQ-1-acetateHydrolysis (H₂O)DIPERT>95% ((S)-acid)>95% ((R)-ester)[9]
Candida rugosa(±)-1-Methyl-THIQPhenyl allyl carbonateToluene4099% ((S)-amide)98% ((R)-amine)[6]
DIPE = Diisopropyl ether

Strategy 3: Chiral Auxiliary-Mediated Synthesis

Expertise & Experience: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is highly effective for the asymmetric synthesis of amines.[10][11] The synthesis begins with the condensation of the sulfinamide with an aldehyde to form a chiral N-sulfinyl imine. The sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic attack of a Grignard or organolithium reagent to the opposite face in a highly diastereoselective manner. Subsequent cyclization (e.g., haloamide cyclization) and removal of the auxiliary yields the enantiomerically enriched THIQ.[10] This method provides excellent stereocontrol and is broadly applicable.

Synthetic Pathway: Ellman Auxiliary Approach

The pathway involves imine formation, diastereoselective addition, cyclization, and auxiliary removal.

Chiral_Auxiliary_Pathway Aldehyde Substituted Phenylacetaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Adduct Diastereomerically Enriched Adduct Imine->Adduct Diastereoselective Addition Grignard R-MgBr Grignard->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product (S)-THIQ Cyclized->Product Auxiliary Removal (HCl)

References

Application Notes and Protocols for the Derivatization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Within this family, the this compound (DMTHIQ) scaffold is of particular interest due to its presence in a multitude of pharmacologically active alkaloids.[4][5] The methoxy groups on the aromatic ring are electron-donating, which influences the reactivity of the scaffold and its interaction with biological targets.[1] This has made DMTHIQ a "privileged scaffold" in drug discovery, with derivatives exhibiting activities ranging from antitumor and anti-HIV to neuroprotective and anti-inflammatory.[3][6][7][8]

This guide provides a detailed overview of the synthetic strategies for creating a library of DMTHIQ derivatives and the subsequent structure-activity relationship (SAR) analysis. We will delve into the practical aspects of derivatization at key positions on the DMTHIQ core, offering step-by-step protocols and explaining the rationale behind the experimental choices.

Part 1: Synthesis of the Core Scaffold

The construction of the DMTHIQ core is typically achieved through two classical and robust methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[9][10] The choice between these methods often depends on the desired substitution pattern at the C-1 position.

The Pictet-Spengler Reaction: A Direct Route to C-1 Substituted DMTHIQs

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11][12][13] This method is particularly advantageous for introducing diversity at the C-1 position directly. The electron-rich nature of the dimethoxy-substituted benzene ring in the starting material, 2-(3,4-dimethoxyphenyl)ethylamine, facilitates the electrophilic aromatic substitution step of the cyclization.[14]

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Materials:

    • 2-(3,4-Dimethoxyphenyl)ethylamine

    • Acetaldehyde

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution (10%)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in a suitable solvent like toluene or acetonitrile.

    • Add acetaldehyde (1.1 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture while stirring.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

The Bischler-Napieralski Reaction: A Two-Step Approach

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)acetamide

    • Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in dichloromethane.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide.

  • Step 2: Cyclization and Reduction

    • Dissolve the N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in a suitable solvent like toluene.

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-2 equivalents) and heat the mixture to reflux.[15]

    • After completion of the cyclization (monitored by TLC), cool the reaction mixture and carefully quench with ice.

    • Basify the mixture with a strong base (e.g., NaOH) and extract with an organic solvent.

    • To the crude 3,4-dihydroisoquinoline intermediate, add a reducing agent like sodium borohydride (NaBH₄) in methanol.[1]

    • Stir the reaction until the reduction is complete.

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by column chromatography to yield this compound.

Part 2: Derivatization Strategies for SAR Studies

To explore the structure-activity relationships, systematic modifications are introduced at different positions of the DMTHIQ scaffold. The most common points of derivatization are the secondary amine at the N-2 position and the C-1 position.

N-2 Position Derivatization: Exploring the Role of the Nitrogen Substituent

The secondary amine at the N-2 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through N-alkylation and N-acylation reactions.[8][17] These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: N-Alkylation of this compound

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

    • Standard workup and purification reagents

  • Procedure:

    • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

    • Add the desired alkyl halide (1.1 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

C-1 Position Derivatization: Probing the Interaction with Target Pockets

Modifications at the C-1 position are crucial for exploring the interactions within the binding pocket of a biological target.[18][19][20] The size, shape, and electronic properties of the substituent at this position can dramatically affect binding affinity and selectivity. Multicomponent reactions have emerged as powerful tools for the C-1 functionalization of tetrahydroisoquinolines.[18][19]

Experimental Protocol: One-Pot C-1 Arylation (Aza-Friedel-Crafts type reaction)

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde)

    • A Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃)

    • Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the this compound (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in dry dichloromethane.

    • Add the Lewis acid catalyst (e.g., 10 mol%) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Part 3: Structure-Activity Relationship (SAR) Analysis

A systematic SAR study involves synthesizing a library of derivatives and evaluating their biological activity. The data obtained is then analyzed to identify key structural features responsible for the observed activity.

SAR Summary Table
Position of ModificationType of SubstituentGeneral Effect on ActivityExample Target(s)
N-2 Small alkyl groupsOften tolerated or slightly increases activitySigma-2 Receptors[6]
Bulky aromatic groupsCan enhance potency and selectivityHIV-1 Reverse Transcriptase[8]
Amide linkagesCan improve binding and modulate propertiesP-glycoprotein Modulators[21]
C-1 Aryl groupsCan lead to potent activity, stereochemistry is often crucialNMDA Receptors[22]
Alkyl groupsActivity is sensitive to the size and nature of the groupVarious
Hydrogen (unsubstituted)Often serves as a baseline for comparisonVarious
Aromatic Ring (C-6, C-7) Methoxy groupsGenerally important for activity, act as H-bond acceptorsMost targets
Key SAR Insights:
  • N-2 Position: The nature of the substituent at the N-2 position often dictates the overall physicochemical properties of the molecule. For instance, in the context of sigma-2 receptor ligands, N-alkyl benzamides have shown high affinity and selectivity.[6] For HIV-1 reverse transcriptase inhibitors, larger N-substituents with specific linker lengths and terminal groups have been found to be crucial for activity.[8]

  • C-1 Position: The substituent at the C-1 position is critical for orienting the molecule within the target's binding site. For NMDA receptor potentiators, the presence of an aryl group at C-1 is a key feature for activity.[22] The stereochemistry at this position is often a determining factor for potency and selectivity.[20][23]

  • 6,7-Dimethoxy Groups: The methoxy groups on the aromatic ring are frequently involved in crucial hydrogen bonding interactions with the target protein. Their removal or replacement often leads to a significant loss of activity.[5]

Visualizing the Workflow

General Derivatization Strategy

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 SAR Analysis Starting Material 2-(3,4-Dimethoxyphenyl)ethylamine Core Scaffold 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Starting Material->Core Scaffold Pictet-Spengler or Bischler-Napieralski N2_Derivatives N-2 Substituted Derivatives Core Scaffold->N2_Derivatives N-Alkylation/ N-Acylation C1_Derivatives C-1 Substituted Derivatives Core Scaffold->C1_Derivatives C-1 Functionalization Biological_Screening Biological Screening N2_Derivatives->Biological_Screening C1_Derivatives->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Identify Lead Compounds

Caption: Workflow for SAR studies of DMTHIQ derivatives.

SAR Logic Flow

SAR_Logic cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Synth_Core Synthesize Core Scaffold Synth_Library Synthesize Derivative Library Synth_Core->Synth_Library Bio_Assay Perform Biological Assays Synth_Library->Bio_Assay Collect_Data Collect Activity Data Bio_Assay->Collect_Data Analyze_SAR Analyze SAR Collect_Data->Analyze_SAR Lead_Identified Lead_Identified Analyze_SAR->Lead_Identified Potent & Selective Compound Found? Lead_Identified->Synth_Library No Lead_Optimization Lead Optimization Lead_Identified->Lead_Optimization Yes

References

Application Notes & Protocols for the Quantification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ)

This compound (DMTHIQ), also known as heliamine, is a tetrahydroisoquinoline alkaloid with a range of physiological and pharmacological implications. As a structural analog of endogenous neurochemicals and a potential metabolite of certain pharmaceuticals, the precise and accurate quantification of DMTHIQ in biological matrices is paramount for researchers in neuroscience, pharmacology, and drug development. Understanding its concentration in plasma, urine, and brain tissue is critical for elucidating its pharmacokinetic profile, assessing its role in neurological pathways, and determining its potential as a biomarker.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of DMTHIQ in various biological samples. Designed for researchers, scientists, and drug development professionals, this document emphasizes not just the procedural steps but the scientific rationale underpinning each methodological choice, ensuring robust, reproducible, and reliable results. The protocols are structured to be self-validating systems, incorporating principles outlined in authoritative bioanalytical method validation guidelines.

I. Foundational Principles of Bioanalytical Method Validation

A trustworthy analytical method is a validated one. Before delving into specific protocols, it is crucial to understand the pillars of bioanalytical method validation, which ensure the integrity of the generated data. According to the U.S. Food and Drug Administration (FDA) guidance, a validated method must demonstrate[1][2]:

  • Selectivity and Specificity: The ability to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.

  • Calibration Curve: The response of the instrument to known concentrations of the analyte, which should be linear and reproducible over the expected concentration range.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Each protocol detailed below is designed with these principles as a foundation, providing a framework for generating high-quality, defensible data.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS is the preferred method for quantifying low-abundance analytes like DMTHIQ in complex biological matrices due to its superior sensitivity and selectivity. The combination of chromatographic separation with mass spectrometric detection allows for the confident identification and quantification of the target molecule.

Causality Behind Experimental Choices for LC-MS/MS
  • Sample Preparation: The primary goal is to isolate DMTHIQ from interfering matrix components such as proteins and phospholipids.

    • Protein Precipitation (PPT): A rapid and straightforward method suitable for high-throughput analysis. Acetonitrile is often the precipitating agent of choice as it efficiently denatures proteins while keeping small molecules like DMTHIQ in solution.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is based on the polarity and solubility of DMTHIQ.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. A mixed-mode cation exchange sorbent is ideal for a basic compound like DMTHIQ, as it utilizes both reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.

  • Chromatography: A C18 reversed-phase column is typically used to retain and separate DMTHIQ from other components based on hydrophobicity. The mobile phase usually consists of an aqueous component with a small amount of acid (e.g., formic acid) to promote the ionization of DMTHIQ and an organic modifier (e.g., acetonitrile or methanol) to elute the analyte.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is optimal for DMTHIQ due to the presence of a secondary amine that is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.

Experimental Workflow: LC-MS/MS Quantification of DMTHIQ

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Brain Homogenate) is Add Internal Standard (e.g., DMTHIQ-d4) sample->is extraction Extraction Method (PPT, LLE, or SPE) is->extraction evap Evaporation & Reconstitution extraction->evap lc HPLC Separation (Reversed-Phase C18) evap->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Workflow for DMTHIQ quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of DMTHIQ in Human Plasma

This protocol is synthesized from established methods for similar analytes and general bioanalytical validation principles[3][4].

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of DMTHIQ (1 mg/mL) in methanol.

    • Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled DMTHIQ (e.g., DMTHIQ-d4), at 1 mg/mL in methanol.

    • Serially dilute the DMTHIQ stock solution with methanol to prepare working solutions for calibration standards and QCs.

    • Spike blank human plasma with the working solutions to create calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by direct infusion of DMTHIQ and its IS. A plausible transition for DMTHIQ (MW: 193.24) would be m/z 194.1 → 179.1.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio of DMTHIQ to the IS against the nominal concentration.

    • Perform a linear regression with a 1/x² weighting.

    • Quantify unknown samples using the regression equation.

    • Validate the method according to FDA guidelines for accuracy, precision, selectivity, stability, and recovery[1][2].

Expected Performance Data (LC-MS/MS)

The following table summarizes expected performance characteristics for an LC-MS/MS method for DMTHIQ, based on data for similar tetrahydroisoquinoline compounds[3].

ParameterPlasmaUrineBrain Homogenate
Linearity Range 0.1 - 200 ng/mL0.5 - 500 ng/mL0.05 - 100 ng/g
LLOQ 0.1 ng/mL0.5 ng/mL0.05 ng/g
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (%RSD) < 15%< 15%< 20%
Recovery > 85%> 80%> 75%

III. Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like DMTHIQ, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.

Causality Behind Experimental Choices for GC-MS
  • Derivatization: This is the most critical step in the GC-MS analysis of DMTHIQ. The goal is to replace the active hydrogens on the amine and potentially any hydroxyl groups (if present on metabolites) with non-polar, thermally stable groups.

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens with trimethylsilyl (TMS) groups.

    • Acylation: Anhydrides such as trifluoroacetic anhydride (TFAA) or acetic anhydride react with the amine group to form a volatile amide derivative[5]. This is a robust derivatization for primary and secondary amines.

  • Sample Preparation: Similar to LC-MS/MS, a clean extract is essential. LLE is often preferred for GC-MS to minimize the introduction of non-volatile matrix components that could contaminate the GC inlet and column.

  • Gas Chromatography: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used to separate the derivatized analytes based on their boiling points.

  • Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique, which generates a reproducible fragmentation pattern that can be used for structural confirmation and library matching. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

Experimental Workflow: GC-MS Quantification of DMTHIQ

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Brain Homogenate) is Add Internal Standard sample->is lle Liquid-Liquid Extraction is->lle evap Evaporation to Dryness lle->evap deriv Derivatization (e.g., Acylation with TFAA) evap->deriv gc GC Separation (e.g., HP-5ms column) deriv->gc ms Mass Spectrometry (EI, SIM Mode) gc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Workflow for DMTHIQ quantification by GC-MS.

Detailed Protocol: GC-MS Quantification of DMTHIQ in Brain Tissue

This protocol is based on methods for related tetrahydroisoquinolines and general GC-MS procedures for drug analysis[6][7].

  • Tissue Homogenization:

    • Weigh approximately 100 mg of brain tissue.

    • Add 1 mL of ice-cold 0.1 M perchloric acid.

    • Homogenize the tissue using a sonicator or mechanical homogenizer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of the supernatant, add the internal standard.

    • Adjust the pH to ~9.0 with 1 M NaOH.

    • Add 2 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature and evaporate to dryness under nitrogen.

    • Reconstitute the derivatized sample in 50 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions will depend on the fragmentation of the TFA-derivative of DMTHIQ.

Expected Performance Data (GC-MS)

The following table provides expected performance characteristics for a GC-MS method for DMTHIQ, based on data for similar derivatized analytes[7][8].

ParameterPlasmaUrineBrain Homogenate
Linearity Range 1 - 250 ng/mL5 - 500 ng/mL0.5 - 100 ng/g
LOD 0.5 ng/mL2 ng/mL0.2 ng/g
LOQ 1 ng/mL5 ng/mL0.5 ng/g
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (%RSD) < 15%< 15%< 20%
Recovery > 80%> 75%> 70%

IV. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Cost-Effective Approach

For applications where the high sensitivity of mass spectrometry is not required, HPLC with UV detection offers a robust, reliable, and cost-effective alternative. This method is particularly suitable for analyzing samples with higher expected concentrations of DMTHIQ, such as in formulation analysis or some pharmacokinetic studies.

Causality Behind Experimental Choices for HPLC-UV
  • UV Detection: DMTHIQ possesses a chromophore (the dimethoxy-substituted benzene ring) that absorbs UV light, making it suitable for UV detection. The optimal wavelength for detection should be determined by scanning a standard solution of DMTHIQ across the UV spectrum to find the absorbance maximum (λmax), which is expected to be around 280 nm.

  • Sample Preparation: A clean sample is even more critical for HPLC-UV than for MS-based methods to avoid interferences from endogenous compounds that may also absorb at the same wavelength. SPE is the recommended extraction technique to achieve the necessary cleanliness and selectivity.

  • Chromatography: As with LC-MS/MS, a reversed-phase C18 column is the standard choice. The mobile phase composition will be optimized to achieve good separation of the DMTHIQ peak from any interfering peaks in the chromatogram.

Experimental Workflow: HPLC-UV Quantification of DMTHIQ

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) is Add Internal Standard sample->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporation & Reconstitution spe->evap hplc HPLC Separation (Reversed-Phase C18) evap->hplc uv UV Detection (at λmax) hplc->uv quant Quantification (Calibration Curve) uv->quant report Report Results quant->report

Caption: Workflow for DMTHIQ quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification of DMTHIQ in Urine

This protocol is based on general HPLC-UV methods for drug quantification in urine[9][10].

  • Preparation of Standards and QCs:

    • Prepare standards and QCs in blank urine as described in the LC-MS/MS protocol, but at higher concentrations (e.g., 50-5000 ng/mL).

  • Sample Preparation (Solid-Phase Extraction):

    • Follow the SPE procedure outlined in the LC-MS/MS protocol. A clean extract is paramount for this technique.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Lichrospher-100, RP-C18 (5 µm), 125 mm × 4.0 mm[11].

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at the determined λmax of DMTHIQ (e.g., ~280 nm).

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area of DMTHIQ against the nominal concentration.

    • Perform a linear regression analysis.

    • Validate the method for selectivity, linearity, accuracy, precision, and recovery.

Expected Performance Data (HPLC-UV)

The following table provides expected performance characteristics for an HPLC-UV method for DMTHIQ, based on typical performance of such assays[9][12].

ParameterUrine
Linearity Range 50 - 5000 ng/mL
LOD 20 ng/mL
LOQ 50 ng/mL
Accuracy (% Bias) ± 15%
Precision (%RSD) < 15%
Recovery > 80%

V. Analyte Stability: A Critical Consideration

The stability of DMTHIQ in biological matrices is a critical factor that can affect the accuracy of quantification. Stability should be evaluated under various conditions that mimic sample handling and storage.

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (typically three cycles at -20°C or -80°C).

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine the stability at the intended storage temperature (-20°C or -80°C) for a duration that covers the expected time from sample collection to analysis.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

For tetrahydroisoquinoline compounds, storage at -80°C is generally recommended to minimize degradation. The pH of the matrix, especially for urine, can also impact stability, and this should be considered during method development.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity and is the recommended method for most research applications involving endogenous or low-level quantification. GC-MS provides a robust alternative, particularly when derivatization can enhance selectivity. HPLC-UV is a cost-effective and reliable option for applications where higher concentrations are expected.

Regardless of the chosen method, a rigorous validation according to established guidelines is essential to ensure the generation of reliable and reproducible data. The protocols and principles outlined in this guide provide a comprehensive framework for the successful quantification of DMTHIQ in biological samples, empowering researchers to advance their understanding of this important molecule.

References

Application Notes and Protocols: In Vitro Evaluation of the Biological Activity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural alkaloids and synthetic compounds with significant biological activities.[1][2][3] These activities span antitumor, antimicrobial, antiviral, and neuroprotective effects.[2][3][4]

This guide focuses on a specific derivative, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) . This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including derivatives that exhibit potent inhibition of HIV-1 reverse transcriptase and high affinity for sigma-2 receptors, which are overexpressed in tumor cells.[5][6] Given its core presence in these diverse bioactive agents, a thorough understanding of DMTIQ's intrinsic biological activity is essential for drug discovery and development.

These application notes provide a suite of detailed, validated in vitro protocols designed to profile the foundational biological activities of DMTIQ. We will focus on three key areas: antioxidant capacity , neuromodulatory enzyme inhibition , and cellular neuroprotection . The methodologies are presented not merely as procedural steps, but with a clear rationale for each experimental choice, empowering researchers to generate robust and interpretable data.

Section 1: Antioxidant Capacity Evaluation

Scientific Rationale

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions.[7] Antioxidant assays are therefore a primary screening tool in drug discovery. The two most common chemical assays for assessing radical scavenging, DPPH and ABTS, operate primarily through single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.

It is critical to establish a correct hypothesis. While complex THIQ derivatives, especially those bearing phenolic hydroxyl groups, are known antioxidants, simpler analogs with alkoxy substituents like DMTIQ are not expected to be potent direct radical scavengers.[7][8] Recent studies on quercetin-THIQ hybrids confirm that the parent this compound moiety does not exhibit direct antioxidant ability in a DPPH assay.[7] Therefore, the following protocols serve to experimentally verify this predicted low activity and establish a baseline, comparing it against well-known standards.

Experimental Workflow: Antioxidant Screening

G cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Compound Prepare DMTIQ Stock (e.g., in DMSO) Plate Plate Serial Dilutions of DMTIQ & Standards Compound->Plate Standards Prepare Standards (Trolox, Ascorbic Acid) Standards->Plate Radicals Prepare Fresh Radical Solutions (DPPH or ABTS•+) Add_Radical Add Radical Solution to all wells Radicals->Add_Radical Plate->Add_Radical Incubate Incubate in Dark (e.g., 30 min) Add_Radical->Incubate Read Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Read Calc Calculate % Inhibition vs. Control Read->Calc Plot Plot % Inhibition vs. log(Concentration) Calc->Plot IC50 Determine IC50 Value (Sigmoidal Dose-Response Curve) Plot->IC50

Caption: Workflow for DPPH and ABTS antioxidant assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at 517 nm.[9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • DMTIQ

  • Positive Controls: Ascorbic acid, Trolox

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • DPPH Working Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[9] The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample and Standard Preparation: Prepare a stock solution of DMTIQ in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions (e.g., 1 µM to 1000 µM) in methanol. Prepare identical serial dilutions for the positive controls (Ascorbic acid, Trolox).

  • Reaction Setup: In a 96-well plate, add 100 µL of each sample or standard dilution to respective wells. Add 100 µL of the DPPH working solution to each well.[10]

  • Controls:

    • Blank: 100 µL methanol + 100 µL methanol.

    • Negative Control (A₀): 100 µL methanol + 100 µL DPPH working solution.

  • Incubation: Mix the plate thoroughly and incubate for 30 minutes in the dark at room temperature.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(A₀ - A₁) / A₀] x 100

    • Where A₀ is the absorbance of the negative control and A₁ is the absorbance of the sample/standard.[10]

  • IC₅₀ Determination: Plot the % scavenging against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression (sigmoidal dose-response curve).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[11]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Deionized water

  • Ethanol or Phosphate Buffered Saline (PBS) for dilution

  • DMTIQ and positive controls (Trolox)

  • 96-well microplates and microplate spectrophotometer

Procedure:

  • ABTS•+ Stock Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[11][12]

    • Mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12][13] This is the ABTS•+ stock solution.

  • ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Sample and Standard Preparation: Prepare serial dilutions of DMTIQ and a standard (Trolox) in the same solvent used for the working solution.

  • Reaction Setup: In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells. Add 180 µL of the ABTS•+ working solution.[13]

  • Controls:

    • Blank: 20 µL solvent + 180 µL solvent.

    • Negative Control (A₀): 20 µL solvent + 180 µL ABTS•+ working solution.

  • Incubation: Mix and incubate the plate for 5-10 minutes at room temperature in the dark.[14][15]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Data Presentation: Comparative Antioxidant Activity
CompoundAssayIC₅₀ (µM)Reference
This compound DPPHTo be determined
This compound ABTSTo be determined
1,2,3,4-Tetrahydroisoquinoline (Parent Compound)DPPHNo Activity Observed[7][8]
Ascorbic Acid (Standard)DPPH~0.62[7]
Trolox (Standard)ABTS~12.5 - 400 µM (Linear Range)[14]
Quercetin (Standard)DPPH~4.6 - 19.3[7][8]

Section 2: Neuromodulatory Activity - Enzyme Inhibition Assays

Scientific Rationale

The THIQ scaffold is a cornerstone in the development of centrally acting agents. Two key enzymes involved in neurotransmitter metabolism are Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

  • Monoamine Oxidase (MAO): Exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors useful for treating depression. MAO-B primarily metabolizes dopamine, and its inhibitors are a therapeutic strategy for Parkinson's and Alzheimer's diseases.[16][17]

  • Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine, terminating its action at cholinergic synapses. Inhibition of AChE is a primary therapeutic approach for managing the cognitive symptoms of Alzheimer's disease.[18]

Evaluating the inhibitory potential of DMTIQ against these enzymes is a logical step in characterizing its potential neuromodulatory profile.

Protocol 3: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay (Fluorometric)

This high-throughput assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (Amplex® Red) to produce the highly fluorescent resorufin, which can be measured. A decrease in the rate of fluorescence indicates enzyme inhibition.[16]

MAO Assay Principle

G cluster_reaction MAO Enzymatic Reaction cluster_detection Fluorometric Detection Substrate Monoamine Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B Substrate->MAO O₂ + H₂O Products Aldehyde + NH₃ + H₂O₂ MAO->Products H2O2_node H₂O₂ (from reaction) Products->H2O2_node links to HRP HRP H2O2_node->HRP Probe Amplex® Red (Non-Fluorescent) Probe->HRP Product_F Resorufin (Fluorescent Product) HRP->Product_F

Caption: Principle of the fluorometric MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[16]

  • Substrate: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B)[16]

  • Fluorogenic Probe: Amplex® Red (10 mM stock in DMSO)

  • Horseradish Peroxidase (HRP) (10 U/mL stock)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)[16]

  • DMTIQ

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation ~544 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of enzymes, substrates, and controls in MAO Assay Buffer.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing the probe and HRP in assay buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 50 µL of MAO Assay Buffer.

    • Add 25 µL of serially diluted DMTIQ or a positive control inhibitor. For enzyme activity control wells, add 25 µL of buffer.

    • Add 25 µL of the MAO-A or MAO-B enzyme solution to all wells except the 'no-enzyme' blank.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the substrate (e.g., p-Tyramine) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of DMTIQ.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is based on the well-established Ellman's method. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm.[18]

Materials:

  • AChE enzyme (e.g., from electric eel)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[18]

  • DTNB (Ellman's reagent)

  • ATCI (acetylthiocholine iodide)

  • Positive Control: Donepezil or Galantamine

  • DMTIQ

  • Clear, flat-bottom 96-well microplates

  • Microplate spectrophotometer

AChE Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Buffer Prepare Buffer (0.1M Phosphate, pH 8.0) Prep_Enzyme Prepare AChE Solution Prep_Buffer->Prep_Enzyme Prep_Reagents Prepare DTNB & ATCI Stock Solutions Add_DTNB_ATCI Add DTNB & ATCI (Initiate Reaction) Prep_Reagents->Add_DTNB_ATCI Prep_Cmpd Prepare DMTIQ & Control Serial Dilutions Add_Cmpd Add DMTIQ/Controls Prep_Cmpd->Add_Cmpd Add_Enzyme Add AChE to Wells Add_Enzyme->Add_Cmpd Incubate Incubate (15 min) Add_Cmpd->Incubate Incubate->Add_DTNB_ATCI Measure Measure Absorbance (412 nm) Kinetically (10-15 min) Add_DTNB_ATCI->Measure Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure->Calc_Rate Calc_Inhib % Inhibition Calculation Calc_Rate->Calc_Inhib Det_IC50 Determine IC50 Value Calc_Inhib->Det_IC50

Caption: Step-by-step workflow for the Ellman's based AChE inhibition assay.

Procedure:

  • Solution Preparation: Prepare stock solutions of DTNB and ATCI in the assay buffer. Prepare working dilutions of the AChE enzyme and serial dilutions of DMTIQ and the positive control.[18]

  • Assay Plate Setup:

    • Add 25 µL of each concentration of DMTIQ, positive control, or buffer (for control wells) to the wells.

    • Add 50 µL of the AChE enzyme solution to all wells except the blank. Add 50 µL of buffer to the blank well.

    • Add 125 µL of the DTNB solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, taking a reading every minute.[18]

  • Data Analysis:

    • Calculate the reaction rate (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC₅₀ value by plotting % inhibition versus the logarithm of the inhibitor concentration.

Data Presentation: Summary of Enzyme Inhibition
Enzyme TargetTest CompoundPositive ControlIC₅₀ (µM)
MAO-ADMTIQClorgylineTo be determined
MAO-BDMTIQSelegilineTo be determined
AChEDMTIQDonepezilTo be determined

Section 3: Cellular Neuroprotection Assay

Scientific Rationale

Enzyme inhibition data provides insight into molecular targets, but a cell-based assay is crucial to determine if this activity translates into a physiologically relevant effect, such as protecting neurons from damage. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][21] By inducing cellular stress with a neurotoxin, this assay can be adapted to quantify the neuroprotective effects of a test compound.

Protocol 5: MTT Assay for Neuroprotection against Oxidative Stress

This protocol uses the human neuroblastoma cell line SH-SY5Y, a common model for neurobiology research, and tert-butyl hydroperoxide (tBHP), an agent that induces oxidative stress-mediated cell death, to evaluate the neuroprotective potential of DMTIQ.[22]

Neuroprotection Assay Workflow

G Seed Seed SH-SY5Y Cells in 96-Well Plate Incubate24 Incubate for 24h (Allow cells to attach) Seed->Incubate24 Pretreat Pre-treat with DMTIQ (Various Concentrations) Incubate24->Pretreat IncubatePre Incubate (e.g., 1-2h) Pretreat->IncubatePre AddToxin Add Neurotoxin (tBHP) (Except to vehicle control wells) IncubatePre->AddToxin IncubateToxin Incubate (e.g., 20-24h) AddToxin->IncubateToxin AddMTT Add MTT Reagent (0.5 mg/mL final conc.) IncubateToxin->AddMTT IncubateMTT Incubate (1-4h, 37°C) AddMTT->IncubateMTT Solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) IncubateMTT->Solubilize ReadAbs Read Absorbance (~570 nm) Solubilize->ReadAbs Analyze Calculate % Cell Viability ReadAbs->Analyze

Caption: Workflow for the MTT-based cellular neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • DMTIQ

  • Neurotoxin: tert-butyl hydroperoxide (tBHP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an optimized density (e.g., 10,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of DMTIQ. Include a 'vehicle control' group with no compound. Incubate for 1-2 hours.

  • Toxin Exposure: Add tBHP to all wells except the 'vehicle control' group to a final concentration known to cause ~50% cell death (this must be determined empirically, but a starting range is 10-40 µM).[22]

  • Incubation: Incubate the cells for 20-24 hours at 37°C and 5% CO₂.[22]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21] Incubate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 5-10 minutes.

  • Measurement: Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control (considered 100% viable):

      • % Viability = (Abs_sample / Abs_vehicle_control) x 100

    • Plot % viability against DMTIQ concentration to determine the protective effect.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives and the Need for Robust Cytotoxicity Assessment

The this compound (DMTHIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5][6] Derivatives of this core have shown promise as anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][4][7] Notably, some DMTHIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including multidrug-resistant strains.[7][8][9][10] The mechanism of action for many of these compounds is linked to the induction of apoptosis and disruption of critical cellular processes.[7][10][11] Given their therapeutic potential, a rigorous and systematic evaluation of their cytotoxicity is paramount for identifying promising lead compounds and understanding their mechanisms of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture models to assess the cytotoxicity of this compound derivatives. We will delve into the rationale behind selecting appropriate cell lines and cytotoxicity assays, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation.

I. Foundational Strategy: Selecting Appropriate Cell Culture Models

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. The selection should be guided by the therapeutic target and the known or hypothesized mechanism of action of the DMTHIQ derivatives.

A. Rationale for Cell Line Selection
  • Cancer Cell Lines: For screening anticancer potential, a panel of cancer cell lines representing different tumor types is recommended. This allows for the assessment of broad-spectrum activity versus selective cytotoxicity. For example, the MCF-7 (breast cancer) and A549 (lung cancer) cell lines are commonly used and have been shown to be sensitive to certain tetrahydroisoquinoline derivatives.[10][12]

  • Neuronal Cell Lines: Tetrahydroisoquinoline alkaloids and their derivatives bear structural similarities to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[13][14][15][16] Therefore, assessing neurotoxicity is crucial. The human neuroblastoma cell line SH-SY5Y is a well-established model for neurotoxicity studies as it can be differentiated into a more mature neuron-like phenotype expressing dopaminergic markers.[17][18][19][20] PC12 cells, derived from a rat adrenal pheochromocytoma, are also a valuable tool for studying neuronal differentiation and neurotoxicity.[11][17]

  • Normal, Non-Transformed Cell Lines: To assess the selectivity of the cytotoxic effect, it is essential to include non-cancerous cell lines in the screening panel. This helps in determining the therapeutic index of the compounds.

B. Recommended Cell Lines
Cell LineTypeRationale for Use
MCF-7 Human Breast AdenocarcinomaWell-characterized, estrogen receptor-positive, commonly used for anticancer drug screening.[9]
A549 Human Lung CarcinomaRepresents a common and aggressive cancer type; used in studies of tetrahydroisoquinoline analogs.[10][12]
SH-SY5Y Human NeuroblastomaModel for neurotoxicity and Parkinson's disease research; can be differentiated to a dopaminergic phenotype.[17][18][19]
PC12 Rat Adrenal PheochromocytomaWidely used for studying neuronal differentiation, function, and neurotoxicity.[11][17]
WI-38 Human Fetal Lung FibroblastA normal, non-transformed cell line to assess general cytotoxicity and selectivity.

II. A Multi-Faceted Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a combination of assays that measure different cellular parameters is recommended. This multi-pronged approach provides a more robust and nuanced understanding of the compound's effects.

A. Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Incubate Cells with DMTHIQ Derivatives cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assays (Programmed Cell Death) treatment->apoptosis_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for cytotoxicity assessment.

B. Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[21][22] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21][22][23] The amount of formazan produced is proportional to the number of living, metabolically active cells.[23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well for adherent cells or 20,000-50,000 cells/well for suspension cells in 100 µL of complete culture medium.[24] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[22]

  • Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[24] For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.[24]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[22]

C. Assessing Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[25][26][27][28] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[25][28] The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[10][25]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[29] Add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[25][26]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[25][28]

D. Investigating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer drugs induce apoptosis, or programmed cell death.[30][31] Therefore, determining whether the DMTHIQ derivatives induce apoptosis is crucial for mechanistic studies.[31][32] Several assays can be used to detect the hallmarks of apoptosis.

Caspases are a family of proteases that are key mediators of apoptosis.[33] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.[32]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the DMTHIQ derivatives as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

apoptosis_pathway cluster_pathways Apoptotic Pathways node_dmthiq 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Derivative node_cell Target Cell node_dmthiq->node_cell node_intrinsic Intrinsic Pathway (Mitochondrial) node_cell->node_intrinsic node_extrinsic Extrinsic Pathway (Death Receptor) node_cell->node_extrinsic node_caspases Caspase Activation (e.g., Caspase-3, -7) node_intrinsic->node_caspases node_extrinsic->node_caspases node_apoptosis Apoptosis node_caspases->node_apoptosis

Caption: Simplified overview of apoptosis induction pathways.

III. Data Analysis and Interpretation

A. Calculating Percentage of Cell Viability/Cytotoxicity
  • MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

B. Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

C. Example Data Presentation
CompoundCell LineIC50 (µM) - 48h
Derivative AMCF-75.2 ± 0.4
A5498.9 ± 0.7
SH-SY5Y25.1 ± 2.1
WI-38> 100
Derivative BMCF-712.6 ± 1.1
A54915.3 ± 1.5
SH-SY5Y45.8 ± 3.9
WI-38> 100

IV. Conclusion and Future Directions

The protocols and strategies outlined in these application notes provide a robust framework for the initial in vitro assessment of the cytotoxicity of this compound derivatives. By employing a panel of relevant cell lines and a multi-assay approach, researchers can gain valuable insights into the potency, selectivity, and potential mechanisms of action of these promising compounds. Further investigations could involve more detailed mechanistic studies, such as cell cycle analysis, measurement of reactive oxygen species (ROS) production, and assessment of mitochondrial membrane potential, to further elucidate the specific cellular pathways affected by these derivatives.

V. References

  • Kim, W. G., Lee, E. J., & Lee, M. K. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(2), 63–70. --INVALID-LINK--

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. --INVALID-LINK--

  • Collins, M. A. (1979). The neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its relationship to Parkinson's disease. Neuroscience & Biobehavioral Reviews, 3(3), 235–242.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--

  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291. Retrieved from --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from --INVALID-LINK--

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from --INVALID-LINK--

  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from --INVALID-LINK--

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). LDH assay kit guide: Principles and applications. Retrieved from --INVALID-LINK--

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from --INVALID-LINK--

  • Al-Mannai, A., El-Gamal, M., Anbar, M., & Al-Sabi, A. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 27(21), 7443. --INVALID-LINK--

  • Creative Proteomics. (n.d.). Apoptosis Assay Service. Retrieved from --INVALID-LINK--

  • Sun, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Synthesis and pharmacological evaluation of this compound derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 192, 112185.

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. --INVALID-LINK--

  • Chander, S., Ashok, P., Singh, A., & Murugesan, S. (2015). De-novo design, synthesis and evaluation of novel this compound derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9(1), 33. --INVALID-LINK--

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from --INVALID-LINK--

  • Stoddart, M. J. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Methods in Molecular Biology, 740, 1–6. --INVALID-LINK--

  • PubMed. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Retrieved from --INVALID-LINK--

  • PubMed. (2009). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-Phenyl-3,4-dihydroisoquinoline Derivatives. Retrieved from --INVALID-LINK--

  • 2BScientific. (n.d.). Focus Areas / Neuronal Cell Lines for Neurodegenerative Research. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from --INVALID-LINK--

  • Sharma, A., Kumar, V., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264–13292. --INVALID-LINK--

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from --INVALID-LINK--

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. Environment & Health. --INVALID-LINK--

  • MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from --INVALID-LINK--

  • DiVA portal. (2016). Cell models for evaluation of adult and developmental neurotoxicity. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines. Retrieved from --INVALID-LINK--

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References

High-throughput screening assays for novel 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

High-Throughput Screening Assays for Novel 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs

Introduction: The Therapeutic Potential of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Specifically, analogs of this compound have demonstrated significant potential as anti-viral (including HIV-1 reverse transcriptase inhibitors), anti-cancer, and anti-malarial agents.[1][2][4] The development of novel analogs through combinatorial chemistry has led to vast compound libraries, necessitating robust high-throughput screening (HTS) methodologies to identify promising lead candidates efficiently.[5][6]

This technical guide provides detailed application notes and protocols for the development and execution of HTS assays tailored for the discovery of bioactive 6,7-dimethoxy-THIQ analogs. We will explore both biochemical and cell-based assay formats, emphasizing the rationale behind experimental design and the importance of rigorous validation to ensure data quality and reliability.

Chapter 1: Strategic Assay Selection

The success of any HTS campaign hinges on selecting an assay that is sensitive, robust, and, most importantly, relevant to the biological question being asked.[7] The choice of assay for THIQ analogs is dictated by the putative biological target. These compounds can interact with a variety of targets, from soluble enzymes to membrane-bound receptors.[1][8]

The following decision tree provides a logical framework for selecting an appropriate assay strategy.

Assay_Selection Start Start: Define Biological Target for THIQ Analogs TargetType Is the target a purified, soluble protein (e.g., enzyme, receptor)? Start->TargetType CellBased Target is a cell surface receptor (e.g., GPCR) or an intracellular pathway component TargetType->CellBased No Biochemical Biochemical Assay TargetType->Biochemical Yes AssayType Is the goal to measure direct binding or functional inhibition? FP_Assay Fluorescence Polarization (FP) Binding Assay AssayType->FP_Assay Binding EnzymeAssay Enzymatic Activity Assay (e.g., FRET, Luminescence) AssayType->EnzymeAssay Function GPCR_Assay GPCR Functional Assay (e.g., cAMP, β-arrestin) CellBased->GPCR_Assay GPCR Target ReporterAssay Reporter Gene Assay CellBased->ReporterAssay Pathway Target Biochemical->AssayType

Caption: Assay selection decision tree based on target biology.

Chapter 2: General HTS Workflow

A typical HTS campaign follows a standardized, automated process to ensure efficiency and reproducibility.[5][6] This workflow is designed to move from a large library of untested compounds to a small number of validated "hits."

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation A Compound Library (THIQ Analogs) B Assay Miniaturization (384- or 1536-well plates) A->B C Automated Screening (Single Concentration) B->C D Data Analysis & Hit Identification C->D E Hit Re-test (Dose-Response) D->E F Orthogonal Assay E->F G Validated Hits F->G

Caption: A generalized workflow for a high-throughput screening campaign.

Chapter 3: Application Note 1 - Biochemical Binding Assay

Assay Principle: Fluorescence Polarization (FP)

FP is a powerful, homogenous assay technique ideal for HTS, used to monitor molecular interactions in solution.[9][10] It is based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, depolarizing emitted light when excited with polarized light, resulting in a low FP signal.[11] When this tracer binds to a larger protein, its rotation slows dramatically, and the emitted light remains polarized, leading to a high FP signal.[10] A THIQ analog that binds to the target protein will compete with the tracer, displacing it and causing a decrease in the FP signal.

FP_Principle cluster_Free Low Polarization cluster_Bound High Polarization cluster_Competition Signal Decrease Tracer Fluorescent Tracer LightOut1 Depolarized Light Tracer->LightOut1 Emission (Fast Rotation) LightIn1 Polarized Light LightIn1->Tracer Excitation Protein Target Protein LightOut2 Polarized Light Protein->LightOut2 Emission (Slow Rotation) Tracer2 Tracer LightIn2 Polarized Light LightIn2->Protein Excitation Protein2 Target Protein THIQ THIQ Analog THIQ->Protein2 Competitor Binds Tracer3 Displaced Tracer

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: FP-Based Competitive Binding Assay

This protocol outlines the steps for developing an FP assay to screen for THIQ analogs that disrupt a hypothetical protein-peptide interaction.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20. The inclusion of a non-ionic detergent like Tween-20 is crucial to prevent non-specific binding and aggregation of proteins and compounds.

  • Target Protein: Recombinant target protein, diluted to a working concentration (e.g., 20 nM) in Assay Buffer.

  • Fluorescent Tracer: A fluorescently-labeled peptide known to bind the target protein, diluted to a working concentration (e.g., 10 nM) in Assay Buffer. The tracer concentration should be at or below its dissociation constant (Kd) for optimal assay sensitivity.[12]

  • THIQ Analogs: Prepared as 10 mM stock solutions in 100% DMSO. A serial dilution plate is then created in DMSO for dose-response experiments.

  • Controls:

    • Negative Control (Low Signal): Tracer only in Assay Buffer.

    • Positive Control (High Signal): Tracer and Target Protein in Assay Buffer.

2. Assay Procedure (384-well format):

  • Using an automated liquid handler, add 10 µL of Assay Buffer to all wells of a low-volume, black, flat-bottom 384-well microplate.[13]

  • Add 100 nL of THIQ analog solution or DMSO (for controls) to the appropriate wells. This results in a 100x dilution, bringing the final DMSO concentration to 1%, a level tolerated by most biological assays.[14]

  • Add 5 µL of the Target Protein working solution to all wells except the negative control wells (add 5 µL of Assay Buffer instead).

  • Gently mix the plate on a plate shaker for 1 minute. Incubate for 30 minutes at room temperature to allow for protein-compound binding.

  • Add 5 µL of the Fluorescent Tracer working solution to all wells.

  • Mix the plate again for 1 minute and incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 540 nm, Em: 590 nm for TAMRA) and capable of measuring parallel and perpendicular fluorescence intensity.[13]

Chapter 4: Application Note 2 - Cell-Based Functional Assay

Assay Principle: GPCR-Mediated cAMP Modulation

Many drugs target G protein-coupled receptors (GPCRs), which represent a large family of transmembrane proteins.[15][16] THIQ analogs may act as agonists or antagonists of these receptors. GPCR activation often leads to a change in the intracellular concentration of the second messenger cyclic AMP (cAMP).[15][17] Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.[18] HTS assays can quantify these changes using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter systems.

Protocol: HTRF-Based cAMP Assay

This protocol describes a competitive immunoassay to measure cAMP levels in cells expressing a target GPCR.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the target GPCR in appropriate media.

  • The day before the assay, harvest the cells and seed them into a 384-well white cell culture plate at a density of 5,000 cells/well in 10 µL of media. Incubate overnight.

    • Rationale: Seeding cells the day prior allows them to attach and recover, ensuring a healthy and responsive cell monolayer for the experiment.

2. Assay Procedure:

  • Prepare THIQ analog dilutions in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Expertise: PDE inhibitors are essential as they prevent the enzymatic degradation of cAMP, thereby amplifying the signal and increasing the assay window.

  • Aspirate the culture media from the cell plate and add 5 µL of the compound dilutions or control solutions to the wells.

  • For Antagonist Screening: Add 5 µL of a known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response). For agonist screening, add 5 µL of buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and detect cAMP by adding 10 µL of the HTRF reagent mix (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

Chapter 5: Assay Validation and Quality Control

A robust and reliable HTS assay is paramount for making sound decisions about which compounds to advance.[14][19] The primary metric for evaluating the quality of an HTS assay is the Z'-factor.[20][21]

The Z'-Factor (Z-prime): A Measure of Assay Quality

The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls.[20][22] It takes into account both the dynamic range of the assay and the data variation.[21]

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and is highly reliable for HTS.[23]
0 to 0.5MarginalThe assay is acceptable but may have a smaller signal window or higher variability.[23]
< 0UnacceptableThe control signals overlap, and the assay cannot reliably distinguish hits from noise.[23]

Protocol: Z'-Factor Determination

  • Prepare a 384-well plate.

  • Dedicate half of the wells (n=192) to the negative control (e.g., DMSO + tracer + buffer in the FP assay).

  • Dedicate the other half of the wells (n=192) to the positive control (e.g., DMSO + tracer + protein in the FP assay).

  • Run the assay according to the established protocol.

  • Calculate the mean and standard deviation for both control populations.

  • Use the formula above to calculate the Z'-factor. An assay should consistently produce a Z'-factor > 0.5 before being used for a full library screen.[6]

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful cyclization reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Pictet-Spengler reaction, providing insights into their root causes and offering practical solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired tetrahydroisoquinoline product is one of the most frequent challenges. The causes can range from suboptimal reaction conditions to substrate-specific issues.

Question: My Pictet-Spengler reaction is resulting in a very low yield or failing to produce the desired product. What are the likely causes and how can I rectify this?

Answer:

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is often the most effective.

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution.[1] For the cyclization to proceed efficiently, the aromatic ring of the β-arylethylamine must be sufficiently electron-rich to attack the iminium ion intermediate.

    • Causality: β-arylethylamines with electron-donating groups (EDGs), such as alkoxy or alkyl groups, on the aromatic ring will react more readily.[2][3] Conversely, electron-withdrawing groups (EWGs) will deactivate the ring, making the cyclization more difficult and often requiring harsher conditions.

    • Solution: For substrates with less activated aromatic rings, consider using stronger acid catalysts or higher reaction temperatures to drive the reaction forward.[1] However, be mindful that harsh conditions can lead to side product formation.[4]

  • Inadequate Acid Catalysis: The formation of the key electrophilic iminium ion intermediate is acid-catalyzed.[4][5] If the acid is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Causality: The acid protonates the intermediate Schiff base, forming the highly electrophilic iminium ion necessary for the intramolecular cyclization.[2]

    • Solution: Employ strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[2] The choice and concentration of the acid may require optimization for your specific substrate.

  • Decomposition of Starting Materials or Product: Sensitive substrates, particularly those with acid-labile functional groups, can decompose under the reaction conditions.[4]

    • Causality: Harsh acidic conditions and high temperatures can lead to degradation of either the starting β-arylethylamine, the aldehyde, or the tetrahydroisoquinoline product.

    • Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and monitor the reaction progress closely.[4] For particularly sensitive substrates, a two-step procedure where the Schiff base is pre-formed under neutral conditions before the addition of the acid catalyst can be beneficial.[2]

  • Poor Quality or Inappropriate Reagents: The purity of your starting materials and solvent is critical.

    • Causality: Water in the solvent can hydrolyze the iminium ion intermediate, quenching the reaction.[4] Impurities in the aldehyde can also lead to unwanted side reactions.

    • Solution: Ensure your solvent is anhydrous and your aldehyde is of high purity.[4] Using a slight excess of the carbonyl compound can help drive the reaction to completion.[2]

Issue 2: Formation of Side Products and Purification Challenges

The appearance of unexpected spots on your TLC plate and subsequent difficulties in purification are common frustrations.

Question: My reaction mixture shows multiple products, and isolating the desired tetrahydroisoquinoline is proving difficult. What are the common side products and how can I minimize their formation and improve purification?

Answer:

Side product formation is often linked to the reaction conditions and the nature of the substrates.

  • N-Acylation: In reactions where an acylating agent is present or can be formed in situ, N-acylation of the starting amine or the product can occur. The N-acyliminium ion is a powerful electrophile and can lead to different reaction pathways.[1]

    • Causality: If the reaction conditions can generate an acylating species (e.g., from an acid anhydride), this can compete with the desired Pictet-Spengler cyclization.

    • Solution: Carefully consider your choice of acid and solvent to avoid unintended acylation. If N-acylation is desired for a specific synthetic strategy, it should be a controlled step.[6]

  • Oxidation of the Product: Tetrahydroisoquinolines can be susceptible to oxidation, especially if the aromatic ring is highly activated.

    • Causality: Exposure to air or oxidizing impurities, particularly at elevated temperatures, can lead to the formation of the corresponding dihydroisoquinoline or isoquinoline.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.

  • Formation of Regioisomers: For unsymmetrically substituted β-arylethylamines, cyclization can occur at different positions on the aromatic ring, leading to a mixture of regioisomers.[7]

    • Causality: The position of electrophilic attack is governed by the electronic and steric properties of the substituents on the aromatic ring.

    • Solution: The choice of solvent can influence regioselectivity. For instance, apolar solvents have been shown to favor ortho-cyclization in some dopamine derivatives.[8] The use of directing groups on the aromatic ring can also control the regiochemical outcome.[7]

General Purification Protocol:
  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential to neutralize the acid catalyst and remove water-soluble impurities.[7]

  • Extraction: Extract the crude product into an appropriate organic solvent.

  • Chromatography: Column chromatography is the most common method for purifying the desired tetrahydroisoquinoline from unreacted starting materials and side products.[7]

Issue 3: Poor Stereoselectivity

When a new chiral center is created during the reaction, controlling the stereochemical outcome is a significant challenge.

Question: I am obtaining a mixture of diastereomers (cis/trans isomers) or a racemic mixture. How can I improve the stereoselectivity of my Pictet-Spengler reaction?

Answer:

Achieving high stereoselectivity often requires careful control of reaction conditions or the use of chiral auxiliaries or catalysts.

  • Kinetic vs. Thermodynamic Control: The ratio of diastereomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[4]

    • Causality: The cis isomer is often the kinetically favored product, formed at lower temperatures, while the trans isomer is typically the thermodynamically more stable product and is favored at higher temperatures or with stronger acids that allow for equilibration.[1][4]

    • Solution: To favor the kinetic product, conduct the reaction at lower temperatures. For the thermodynamic product, employing higher temperatures or stronger acids can be beneficial.[4]

  • Substrate Control: The inherent chirality of the starting materials can direct the stereochemical outcome.

    • Causality: Using an enantiopure β-arylethylamine, such as an amino acid derivative, can induce diastereoselectivity.[1] The nature of substituents on the starting materials can also influence the facial selectivity of the cyclization.

    • Solution: The use of a chiral auxiliary on the nitrogen atom of the β-arylethylamine is a well-established strategy to achieve high diastereoselectivity.[8]

  • Catalyst Control: The use of chiral catalysts is a powerful approach for asymmetric Pictet-Spengler reactions.

    • Causality: Chiral Brønsted acids, Lewis acids, or organocatalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.[1][9][10]

    • Solution: A variety of chiral catalysts have been developed for enantioselective Pictet-Spengler reactions. The choice of catalyst will depend on the specific substrates and desired stereochemical outcome.[11][12]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects and theoretical underpinnings of the Pictet-Spengler synthesis.

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?

A1: The reaction proceeds through a two-step mechanism.[13] First, the β-arylethylamine condenses with an aldehyde or ketone to form a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[5] In the second step, the electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the cyclic tetrahydroisoquinoline product after deprotonation.[2][14]

Q2: How does the choice of acid catalyst affect the reaction?

A2: The acid catalyst is crucial for the formation of the iminium ion.[1] Stronger acids generally lead to faster reaction rates. However, excessively harsh acidic conditions can cause decomposition of sensitive substrates.[4] The choice of acid can also influence the stereoselectivity of the reaction.[4] Common choices include protic acids like HCl and TFA, and Lewis acids like BF₃·OEt₂.[2][4]

Q3: What role does the solvent play in the Pictet-Spengler reaction?

A3: The solvent can have a significant impact on the reaction outcome. Protic solvents can participate in the reaction mechanism, while aprotic solvents can offer better solubility for certain substrates.[1] In some cases, the solvent can influence the regioselectivity and diastereoselectivity of the cyclization.[8][15] It is crucial that the solvent is anhydrous to prevent hydrolysis of the iminium intermediate.[4]

Q4: Are there any limitations to the types of aldehydes and β-arylethylamines that can be used?

A4: While the Pictet-Spengler reaction is quite versatile, there are some limitations. As mentioned, β-arylethylamines with electron-withdrawing groups on the aromatic ring may react poorly.[2] Steric hindrance on either the amine or the aldehyde can also slow down the reaction.[4] Aliphatic aldehydes can sometimes be less reactive than aromatic aldehydes.[16]

Q5: Can this reaction be performed under enzymatic conditions?

A5: Yes, the Pictet-Spengler reaction is a key transformation in the biosynthesis of many alkaloids. Enzymes such as strictosidine synthase catalyze this reaction with high stereoselectivity in nature. There is growing interest in using these enzymes for biocatalytic applications.[17]

III. Data and Protocols

Table 1: Common Acid Catalysts and Typical Reaction Conditions
CatalystTypical ConcentrationSolventTemperatureNotes
Trifluoroacetic Acid (TFA)10 mol% - neatDichloromethane (DCM), Toluene0 °C to refluxA strong acid, often used to promote reactions with less activated substrates.[4]
Hydrochloric Acid (HCl)1-12 MWater, EthanolRoom temp. to refluxThe classic catalyst used in the original Pictet-Spengler discovery.[1]
Boron Trifluoride Etherate (BF₃·OEt₂)1.0 - 2.0 equiv.DCM, Acetonitrile-20 °C to room temp.A common Lewis acid catalyst.
Acetic Acid (AcOH)Neat or as co-solventToluene, EthanolRefluxA milder acid, suitable for activated substrates.[18]
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the β-arylethylamine (1.0 equiv.) and the anhydrous solvent.

  • Addition of Aldehyde: Add the aldehyde (1.0 - 1.2 equiv.) to the solution.

  • Addition of Acid Catalyst: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and slowly add the acid catalyst.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Diagram 1: The Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization & Aromatization Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ (Acid Catalyst) Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized_Intermediate->Product - H⁺ (Rearomatization)

Caption: The two-stage mechanism of the Pictet-Spengler reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Activation Is the aromatic ring sufficiently activated? Start->Check_Activation Increase_Activation Use stronger acid catalyst or higher temperature. Check_Activation->Increase_Activation No Check_Catalyst Is the acid catalyst appropriate and sufficient? Check_Activation->Check_Catalyst Yes Increase_Activation->Check_Catalyst Optimize_Catalyst Optimize acid type and concentration. Check_Catalyst->Optimize_Catalyst No Check_Stability Are starting materials or product stable? Check_Catalyst->Check_Stability Yes Optimize_Catalyst->Check_Stability Milder_Conditions Use milder conditions (lower temp, less acid). Check_Stability->Milder_Conditions No Check_Reagents Are reagents and solvent pure/anhydrous? Check_Stability->Check_Reagents Yes Milder_Conditions->Check_Reagents Purify_Reagents Use pure, anhydrous reagents and solvent. Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A decision tree for troubleshooting low-yield reactions.

IV. References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. --INVALID-LINK--

  • Wikipedia. Pictet–Spengler reaction. --INVALID-LINK--

  • J&K Scientific LLC. Pictet-Spengler Reaction. --INVALID-LINK--

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. --INVALID-LINK--

  • BenchChem. Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. --INVALID-LINK--

  • Name-Reaction.com. Pictet-Spengler reaction. --INVALID-LINK--

  • Dalpozzo, R.; et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules2016 , 21(9), 1235. --INVALID-LINK--

  • BenchChem. Optimization of reaction conditions for the Pictet-Spengler synthesis. --INVALID-LINK--

  • BenchChem. Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols. --INVALID-LINK--

  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. --INVALID-LINK--

  • Taylor, M. S.; Jacobsen, E. N. Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. J. Am. Chem. Soc.2004 , 126(35), 10558–10559. --INVALID-LINK--

  • ResearchGate. Parameters influencing the Pictet-Spengler reaction. --INVALID-LINK--

  • List, B.; et al. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. J. Am. Chem. Soc.2022 , 144(34), 15539–15549. --INVALID-LINK--

  • Hiemstra, H.; et al. Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. J. Org. Chem.2018 , 83(23), 14388–14397. --INVALID-LINK--

  • Zhu, J.; et al. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catal.2021 , 11(1), 277–282. --INVALID-LINK--

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. --INVALID-LINK--

  • PubMed Central. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. --INVALID-LINK--

  • Cook, J. M.; et al. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. J. Am. Chem. Soc.2011 , 133(4), 837–846. --INVALID-LINK--

  • Terada, M.; et al. Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Org. Lett.2022 , 24(4), 1069–1074. --INVALID-LINK--

  • Grokipedia. Pictet–Spengler reaction. --INVALID-LINK--

  • NROChemistry. Pictet-Spengler Reaction. --INVALID-LINK--

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. --INVALID-LINK--

  • Gandon, V.; et al. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Org. Lett.2019 , 21(23), 9479–9483. --INVALID-LINK--

  • Jacobsen, E. N.; et al. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Org. Lett.2009 , 11(4), 887–890. --INVALID-LINK--

  • ResearchGate. The mechanism of the Pictet–Spengler reaction. --INVALID-LINK--

  • PubMed Central. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. --INVALID-LINK--

  • PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. --INVALID-LINK--

  • Iaroshenko, V. O.; et al. N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. J. Org. Chem.2013 , 78(14), 7172–7179. --INVALID-LINK--

  • Nielsen, T. E.; et al. Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. J. Org. Chem.2005 , 70(16), 6475–6485. --INVALID-LINK--

References

Side reactions and byproduct formation in the Pomeranz-Fritsch-Bobbitt synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pomeranz-Fritsch-Bobbitt (PFB) synthesis of isoquinolines and their tetrahydroisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges, focusing on side reactions and byproduct formation, to help you optimize your reaction outcomes.

The Pomeranz-Fritsch reaction, first described in 1893, is a cornerstone for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] However, the classical conditions often lead to undesired byproducts and low yields. The Bobbitt modification, which involves the hydrogenation of the intermediate imine followed by a milder acid-catalyzed cyclization, significantly reduces the formation of side products and provides access to valuable 1,2,3,4-tetrahydroisoquinolines (THIQs).[3][4]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the PFB synthesis, grounded in mechanistic understanding and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield and Incomplete Conversion

Question: My PFB reaction is showing low conversion of the starting aminoacetal, and I'm isolating significant amounts of unreacted starting materials. What factors should I investigate?

Answer:

Low conversion is a frequent issue, often stemming from suboptimal reaction parameters. The key to resolving this is a systematic evaluation of the following factors:

  • Acid Catalyst Strength and Concentration: The acid's role is to facilitate the electrophilic aromatic substitution by activating the acetal for cyclization.

    • Causality: Insufficiently strong or dilute acid will fail to promote the reaction efficiently, leading to a stalled or sluggish conversion. Conversely, excessively harsh acidic conditions (e.g., fuming sulfuric acid) can lead to degradation and polymerization of starting materials and products.[5][6] The Bobbitt modification is advantageous as it generally employs reduced acid concentrations, minimizing side reactions.[3][4]

    • Troubleshooting Protocol:

      • Screen Acid Catalysts: A range of acids can be used, from concentrated sulfuric acid in the classic Pomeranz-Fritsch to hydrochloric acid, polyphosphoric acid (PPA), or Lewis acids like trifluoroacetic anhydride.[2][5] For the Bobbitt modification, 6 M HCl or 70% HClO₄ are commonly effective.[3][7]

      • Optimize Concentration: Perform a small-scale screen of acid concentrations. For instance, if using HCl, test a range from 4 M to 8 M.

      • Consider Substrate Electronics: Aromatic rings with electron-donating groups (EDGs) facilitate the electrophilic cyclization and may require milder acidic conditions. In contrast, electron-withdrawing groups (EWGs) deactivate the ring and often necessitate stronger acids or higher temperatures.[5]

  • Reaction Temperature: Temperature plays a critical role in overcoming the activation energy of the cyclization step.

    • Causality: Low temperatures can result in an impractically slow reaction rate.[6] High temperatures, while increasing the reaction rate, can also promote decomposition and the formation of tar-like byproducts.[6]

    • Troubleshooting Protocol:

      • Begin the reaction at room temperature, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If no conversion is observed after several hours, gradually increase the temperature in increments of 10-15 °C. Refluxing may be necessary for deactivated substrates.[8]

  • Purity of Starting Materials: The purity of the initial benzaldehyde and aminoacetaldehyde acetal is paramount.

    • Causality: Impurities can act as catalysts for side reactions or inhibitors of the main reaction pathway, leading to complex product mixtures and reduced yields.[6]

    • Troubleshooting Protocol:

      • Ensure the benzaldehyde is freshly distilled to remove any benzoic acid impurities.

      • Verify the purity of the aminoacetaldehyde acetal by NMR spectroscopy before use.

      • The intermediate Schiff base (benzalaminoacetal) or the reduced aminoacetal should be purified before the cyclization step if it is not a one-pot procedure.

Issue 2: Formation of Regioisomeric Byproducts

Question: My substrate has a meta-substituent, and I'm obtaining a mixture of the 5-substituted and 7-substituted (tetrahydro)isoquinoline products. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge in electrophilic aromatic substitution reactions like the PFB synthesis. The cyclization can occur either ortho or para to an activating group.

  • Causality: The regiochemical outcome is dictated by both electronic and steric factors. Electronically, cyclization is favored at the position most activated by the substituent. Sterically, the bulky aminoacetal side chain may favor cyclization at the less hindered position. Often, the para-position (leading to the 7-substituted product) is favored, but significant amounts of the ortho-substituted byproduct (5-substituted) can form.[4][9]

  • Troubleshooting & Optimization Strategies:

    • Choice of Acid: The nature of the acid catalyst can influence the transition state of the cyclization, thereby affecting the ortho/para ratio. It is advisable to screen different acids (e.g., HCl, H₂SO₄, PPA, HClO₄) to determine the optimal selectivity for your specific substrate.[4][9]

    • Temperature Control: Reaction temperature can also impact regioselectivity. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate may enhance selectivity.

    • Blocking Groups: If achieving selectivity is intractable, consider a synthetic strategy involving a temporary blocking group at one of the positions to direct the cyclization.

The relationship between substrate, conditions, and product outcome is summarized below.

G sub Meta-Substituted Benzalaminoacetal cond Reaction Conditions (Acid, Temperature) sub->cond is subjected to prod7 7-Substituted Isoquinoline (Para-Cyclization) cond->prod7 Often Favored prod5 5-Substituted Isoquinoline (Ortho-Cyclization) cond->prod5 Byproduct

Issue 3: Formation of Unexpected Byproducts

Question: I've isolated an unexpected byproduct. One common issue is the formation of a 4-methoxy-THIQ instead of the expected 4-hydroxy-THIQ when using methanol as a solvent. Another is the appearance of a seven-membered ring. How can these be avoided?

Answer:

The formation of such byproducts is typically a result of specific reaction conditions reacting with intermediates or the solvent.

  • Formation of 4-Alkoxy-THIQs:

    • Causality: When performing the cyclization in an alcohol solvent (like methanol), the solvent can be trapped by the oxonium ion intermediate that is a precursor to the final 4-hydroxy-THIQ. This results in the formation of a 4-alkoxy byproduct. The ratio of alcohol to ether is often dependent on the water content in the reaction mixture.[3]

    • Troubleshooting Protocol:

      • Control Water Content: To favor the formation of the 4-hydroxy-THIQ, ensure a sufficient amount of water is present in the reaction medium. Using aqueous acid solutions (e.g., 6 M HCl) is standard.[3]

      • Optimize Substrate Concentration: Higher substrate concentrations can sometimes minimize the formation of the ether byproduct. A concentration of around 0.3 M has been found to be optimal in certain systems to reduce methoxy byproduct formation.[3]

ConditionPredominant ProductRationale
High Water Content (e.g., 6M aq. HCl) 4-Hydroxy-THIQWater acts as the nucleophile, trapping the intermediate.
Anhydrous Acid in Alcohol Solvent 4-Alkoxy-THIQThe alcohol solvent acts as the nucleophile.
Low Water Content Mixture of ProductsCompetition between water and alcohol as nucleophiles.
  • Formation of Benzo[d]azepinones (Seven-Membered Rings):

    • Causality: Under certain acidic conditions, an alternative cyclization pathway can become competitive, leading to the formation of a seven-membered ring structure instead of the desired six-membered isoquinoline. This has been observed when using 37% aqueous HCl in dioxane.[6][10]

    • Troubleshooting Protocol:

      • Change the Acid Catalyst: This side reaction is highly dependent on the acid used. Switching to trifluoroacetic acid (TFA) or methanesulfonic acid can often completely suppress the formation of the benzo[d]azepinone and favor the desired isoquinoline product.[6][10]

G start Unexpected Byproduct Observed (e.g., by LC-MS) char Characterize Byproduct (NMR, MS) start->char is_alkoxy Is it a 4-Alkoxy-THIQ? char->is_alkoxy is_azepinone Is it a Benzo[d]azepinone? is_alkoxy->is_azepinone No inc_water Increase Water Content (Use Aqueous Acid) is_alkoxy->inc_water Yes change_acid Change Acid Catalyst (e.g., to TFA, MeSO3H) is_azepinone->change_acid Yes other Consult Further Literature for Novel Byproducts is_azepinone->other No

Experimental Protocols

General Protocol for the Bobbitt Modification

This protocol is a general guideline and requires optimization for specific substrates.

Step 1: Formation and Reduction of the Schiff Base to the Aminoacetal

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in a suitable solvent like benzene or toluene.[3][4]

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the crude Schiff base in ethanol or methanol. Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reduction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminoacetal. Purification by column chromatography may be performed if necessary.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude or purified aminoacetal in a suitable solvent (e.g., methanol, dioxane, or neat).

  • Add the chosen acid (e.g., 6 M aqueous HCl, 70% HClO₄) and stir the mixture at room temperature.[3][8]

  • Monitor the progress of the cyclization by TLC or LC-MS. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3,4-tetrahydroisoquinoline derivative.[8]

References

Technical Support Center: Purification of Crude 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this versatile intermediate. The following information is curated to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of numerous isoquinoline alkaloids and pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final product. The primary challenges in its purification arise from the presence of structurally similar impurities, starting materials, and by-products from its synthesis. This guide will walk you through the most effective purification techniques: acid-base extraction, recrystallization, and column chromatography.

Troubleshooting and Optimization Guides

This section provides a detailed, question-and-answer-formatted troubleshooting guide for the common issues encountered during the purification of this compound.

Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique that leverages the basicity of the tetrahydroisoquinoline nitrogen to separate it from neutral and acidic impurities.[1]

Q1: My yield is low after the initial acid-base extraction. What could be the cause?

A1: Low yields after acid-base extraction can stem from several factors:

  • Incomplete Protonation or Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) during the acid wash and sufficiently basic (pH ~12) during the base wash to ensure complete transfer of the amine into the respective layers. Use a pH meter or pH paper to verify.

  • Insufficient Mixing: The efficiency of the extraction depends on the surface area of contact between the organic and aqueous phases. Ensure vigorous shaking of the separatory funnel for an adequate amount of time to allow for complete partitioning.

  • Emulsion Formation: Emulsions, a stable mixture of the organic and aqueous layers, can trap your product. To break an emulsion, you can:

    • Add a small amount of brine (saturated NaCl solution).

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Filter the emulsion through a pad of Celite.

  • Incorrect Solvent Choice: The organic solvent should be immiscible with water and have a good solubility for the free base form of the product. Dichloromethane or ethyl acetate are common choices.

Q2: I'm seeing my product in both the organic and aqueous layers during TLC analysis of the extraction steps. Why is this happening?

A2: This indicates incomplete partitioning. As mentioned in A1, ensure the pH is at the extremes for the acid and base washes. Also, performing multiple extractions with smaller volumes of the aqueous solution is more effective than a single extraction with a large volume. Aim for at least three consecutive extractions for each step.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq) three times. Combine the aqueous layers. This protonates the amine, making it water-soluble.

  • Neutral Wash (Optional): Wash the combined acidic aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or saturated sodium bicarbonate, until the pH is greater than 12. This will deprotonate the amine salt and precipitate the free base.

  • Back Extraction: Extract the basified aqueous layer with the organic solvent (e.g., DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Logical Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent acid_extraction Extract with 1M HCl (3x) start->acid_extraction separate1 Separate Layers acid_extraction->separate1 aq_phase1 Aqueous Layer (contains protonated amine) separate1->aq_phase1 org_phase1 Organic Layer (contains neutral/acidic impurities) separate1->org_phase1 basify Basify Aqueous Layer to pH > 12 with 2M NaOH aq_phase1->basify back_extraction Extract with Organic Solvent (3x) basify->back_extraction separate2 Separate Layers back_extraction->separate2 aq_phase2 Aqueous Layer (waste) separate2->aq_phase2 org_phase2 Organic Layer (contains purified free base) separate2->org_phase2 dry_concentrate Dry and Concentrate org_phase2->dry_concentrate product Purified 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline dry_concentrate->product

Caption: Workflow for Acid-Base Purification.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[2][3] The choice of solvent is critical for successful recrystallization.

Q3: I'm having trouble finding a single suitable solvent for recrystallization. What should I do?

A3: If a single solvent that dissolves the compound when hot but not when cold cannot be found, a two-solvent system is a good alternative.[2] This involves a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" in which the compound is poorly soluble. The two solvents must be miscible.

For this compound hydrochloride, methanol or dioxane have been used for crystallization. For the free base, a mixture of ethanol and water can be effective.

Q4: My product is "oiling out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of your compound. To remedy this:

  • Add more solvent: This will lower the saturation point.

  • Use a lower boiling point solvent: This will ensure the solvent boils before your compound melts.

  • Induce crystallization: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Experimental Protocol: Recrystallization of the Hydrochloride Salt

  • Dissolution: In a flask, add the crude this compound hydrochloride and a minimal amount of hot methanol. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data for Purification

Purification TechniqueTypical PurityExpected YieldKey Parameters
Acid-Base Extraction>95%80-95%pH control, number of extractions
Recrystallization>99%70-90%Solvent choice, cooling rate
Column Chromatography>99%60-85%Stationary phase, mobile phase polarity
Column Chromatography

Column chromatography provides the highest degree of purification and is excellent for separating compounds with similar polarities.[4]

Q5: How do I choose the right solvent system (mobile phase) for my column?

A5: The ideal solvent system is determined by Thin Layer Chromatography (TLC).[5] The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.2-0.4. For this compound, which is a relatively polar compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A common system is dichloromethane with a small percentage of methanol. For instance, a starting point could be 1-5% methanol in dichloromethane. The polarity can be gradually increased to elute the product. A TLC of the starting material in 10% methanol in dichloromethane shows an Rf of 0.22.[6]

Q6: My compounds are running too fast (high Rf) or not moving at all (low Rf) on the TLC plate. What adjustments should I make?

A6:

  • High Rf: The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of methanol in dichloromethane).

  • Low Rf: The mobile phase is not polar enough. Increase the proportion of the more polar solvent.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC, aiming for an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and pour it into the column. Allow it to pack evenly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like DCM) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree for Purification Strategy

start Crude Product purity_check Assess Purity (TLC, NMR) start->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity (<95%) purity_check->low_purity No recrystallize Recrystallization high_purity->recrystallize final_product Final Pure Product recrystallize->final_product acid_base Acid-Base Extraction low_purity->acid_base purity_check2 Assess Purity acid_base->purity_check2 moderate_purity Moderate Purity purity_check2->moderate_purity Sufficiently Pure column_chrom Column Chromatography purity_check2->column_chrom Impurities Remain moderate_purity->recrystallize column_chrom->final_product

Caption: Choosing the Right Purification Method.

Frequently Asked Questions (FAQs)

Q7: What are the common impurities I should be aware of?

A7: Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding phenethylamine and formaldehyde or its equivalent.

  • N-methylated Impurity: 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be a by-product in certain synthetic routes.[7]

  • Over-oxidation Products: Depending on the synthetic method, oxidation of the aromatic ring or the benzylic position can occur.

  • Solvent Residues: Ensure the final product is thoroughly dried under vacuum.

Q8: My final product is a pale yellow oil, but the literature reports a solid. What should I do?

A8: A persistent oil can indicate the presence of impurities. If further purification by column chromatography does not yield a solid, consider converting the free base to its hydrochloride salt. This is often a crystalline solid with a sharp melting point. To do this, dissolve the oily free base in a minimal amount of a solvent like diethyl ether or methanol, and then add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting solid can then be recrystallized.

Q9: How can I monitor the purity of my compound throughout the process?

A9: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[5] It allows you to quickly assess the number of components in a mixture and the effectiveness of each purification step. For final purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential.

References

Optimizing reaction conditions for the N-alkylation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold, a common core in numerous biologically active compounds. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yields, and ensure the purity of your target N-alkylated products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the N-alkylation of this compound.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Question: My N-alkylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I rectify this?

Answer: Low or no yield in N-alkylation reactions can stem from several factors, ranging from the reactivity of your reagents to suboptimal reaction conditions. Let's break down the common culprits and their solutions:

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The reactivity trend is generally Iodides > Bromides > Chlorides.[1] If you are using an alkyl chloride and observing poor reactivity, consider switching to the corresponding bromide or iodide. Increasing the reaction temperature can also enhance the rate of reaction, but this should be done cautiously to avoid promoting side reactions.[1]

  • Inappropriate Choice of Base: The base plays a crucial role in deprotonating the secondary amine, thus activating it as a nucleophile. If the base is too weak, the concentration of the deprotonated amine will be low, leading to a sluggish or incomplete reaction. For standard N-alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) are often effective.[2][3] For less reactive alkylating agents, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be employed.[4]

  • Poor Solubility: The reactants must have some degree of solubility in the chosen solvent for the reaction to proceed efficiently.[1] If you are using a heterogeneous mixture (e.g., K₂CO₃ in ACN), ensure vigorous stirring to maximize the interfacial area. If solubility remains an issue, consider a solvent system that better solubilizes all components. In some cases, the use of a phase-transfer catalyst can be beneficial.[5][6]

  • Steric Hindrance: While the nitrogen of this compound is relatively accessible, highly branched or bulky alkylating agents can significantly slow down the reaction rate due to steric hindrance. In such cases, increasing the reaction temperature and using a more reactive alkylating agent (e.g., an alkyl iodide or triflate) may be necessary.

Issue 2: Formation of Over-Alkylation Products (Quaternary Ammonium Salts)

Question: I am observing a significant amount of a bis-alkylated product, likely the quaternary ammonium salt, in my reaction mixture. How can I suppress this side reaction?

Answer: The formation of quaternary ammonium salts is a classic challenge in the N-alkylation of secondary amines, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine.[7] This can lead to a "runaway reaction" where the desired product is consumed to form the quaternary salt.[7] Here’s how to mitigate this:

  • Control Stoichiometry: The most straightforward approach is to use a slight excess of the amine relative to the alkylating agent. A common starting point is 1.1 to 1.5 equivalents of the tetrahydroisoquinoline. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of the tertiary amine product reacting further.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the amine and base can help maintain a low concentration of the alkylating agent throughout the reaction. This favors the reaction with the more abundant secondary amine over the newly formed tertiary amine.

  • Choice of Reaction: For specific N-alkylations, particularly N-methylation, the Eschweiler-Clarke reaction is an excellent alternative that completely avoids the formation of quaternary ammonium salts.[8][9] This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent, and the reaction mechanism inherently stops at the tertiary amine stage.[8][10][11]

  • Reductive Amination: For the introduction of alkyl groups other than methyl, a general reductive amination approach is highly effective for preventing over-alkylation.[12][13] This involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[12]

Issue 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure N-alkylated tetrahydroisoquinoline. What are some effective purification strategies?

Answer: Purification challenges often arise from incomplete reactions, the presence of side products, and unreacted starting materials. Here are some tailored purification tips:

  • Aqueous Work-up: A standard aqueous work-up is the first line of defense.

    • Acid Wash: To remove any unreacted this compound (which is basic), wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your N-alkylated tertiary amine product will also be protonated and move to the aqueous layer.

    • Basification and Extraction: After the acid wash, the aqueous layer is basified (e.g., with 1M NaOH) to a pH > 10 to deprotonate the tertiary amine product, which can then be extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate. This acid-base extraction is highly effective for separating the amine product from non-basic impurities.

  • Column Chromatography: If the aqueous work-up is insufficient, column chromatography on silica gel is the next step.

    • Solvent System: A common mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate/hexanes with a small amount of triethylamine (typically 0.1-1%) added to the eluent. The triethylamine helps to prevent the basic amine product from tailing on the acidic silica gel.

    • TLC Analysis: Before running the column, carefully analyze your crude mixture by TLC to determine an appropriate solvent system that provides good separation between your product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction and why?

A1: The optimal base depends on the reactivity of your alkylating agent and the solvent used.

  • For reactive alkyl halides (iodides, bromides): Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and are easy to remove during work-up. They are typically used in polar aprotic solvents like ACN or DMF.[2][3]

  • For less reactive alkyl halides (chlorides): A stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) may be necessary to drive the reaction to completion.[2][4]

  • For Phase-Transfer Catalysis (PTC): Concentrated aqueous solutions of NaOH or KOH are used in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[6]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a critical role in an Sₙ2 reaction like N-alkylation. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred. These solvents can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They also help to stabilize the charged transition state of the Sₙ2 reaction.

Q3: When should I consider using reductive amination instead of direct alkylation with an alkyl halide?

A3: Reductive amination is the preferred method when:

  • You want to completely avoid the risk of over-alkylation to the quaternary ammonium salt.[12]

  • The desired alkyl group can be easily introduced via a corresponding aldehyde or ketone.

  • The alkyl halide is not commercially available or is unstable.

  • You are performing a methylation and want a robust method; the Eschweiler-Clarke reaction is a specific type of reductive amination that is highly reliable for this purpose.[8][11]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for the N-alkylation of tetrahydroisoquinolines.[2][14] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating. However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN, 0.1 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Methylation via the Eschweiler-Clarke Reaction
  • To this compound (1.0 eq), add formic acid (2.0-3.0 eq) and an aqueous solution of formaldehyde (37%, 1.5-2.0 eq).[10]

  • Heat the mixture to 80-100 °C for 2-18 hours, monitoring by TLC or LC-MS.[10][11]

  • Cool the reaction to room temperature and carefully add water.

  • Basify the aqueous solution to pH > 10 with 1M NaOH.

  • Extract the product with dichloromethane (DCM) (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-methylated product.[10] Purification is often not required due to the high selectivity of the reaction.

Data Summary Table

MethodAlkylating AgentBase/ReagentSolventTemp. (°C)Key AdvantagesPotential Issues
Direct Alkylation Alkyl Halide (R-X)K₂CO₃, Cs₂CO₃, DIPEAACN, DMF25-80Broad scope of alkyl groupsOver-alkylation, side reactions
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CNDCE, THF0-25No over-alkylation, mild conditionsRequires corresponding carbonyl
Eschweiler-Clarke FormaldehydeFormic AcidNeat80-100Specific for methylation, no quaternization, high yieldLimited to methylation
Phase-Transfer Alkyl Halide (R-X)aq. NaOH/KOH, TBABToluene/H₂O25-60Uses inexpensive bases, good for scale-upRequires optimization of catalyst

Visualizing the Reaction and Troubleshooting

N-Alkylation Reaction Pathway

N_Alkylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products THIQ 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Product N-Alkylated Product THIQ->Product Sₙ2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product SideProduct Quaternary Salt (Side Product) AlkylHalide->SideProduct Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., ACN) Solvent->Product Temp Heat (Δ) Temp->Product Product->SideProduct Further Alkylation (Undesired)

Caption: General Sₙ2 pathway for N-alkylation and the competing over-alkylation side reaction.

Troubleshooting Logic Flow

Troubleshooting Start Low Yield Issue CheckReactivity Check Alkyl Halide (I > Br > Cl) Start->CheckReactivity CheckBase Is Base Strong Enough? CheckReactivity->CheckBase No ChangeHalide Switch to R-Br or R-I CheckReactivity->ChangeHalide Yes CheckSolubility Are Reactants Soluble? CheckBase->CheckSolubility No StrongerBase Use Stronger Base (e.g., DIPEA) CheckBase->StrongerBase Yes IncreaseTemp Increase Temperature CheckSolubility->IncreaseTemp No ChangeSolvent Change Solvent or Use PTC CheckSolubility->ChangeSolvent Yes Success Yield Improved IncreaseTemp->Success ChangeHalide->Success StrongerBase->Success ChangeSolvent->Success

Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.

References

Technical Support Center: Navigating the Metabolic Landscape of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the metabolic instability of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold and encountering challenges related to its in vivo stability. Here, we will dissect the underlying metabolic pathways, provide actionable troubleshooting strategies, and offer detailed experimental protocols to help you navigate these complexities and advance your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic "soft spots" on the this compound scaffold?

The primary metabolic liabilities of the DMTIQ scaffold are the two methoxy groups located at the 6- and 7-positions of the isoquinoline ring system. These groups are highly susceptible to Phase I metabolism, specifically O-demethylation, which is often catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][2] This enzymatic reaction replaces a methyl group with a hydroxyl group, creating a catechol-like moiety that can be rapidly conjugated and eliminated, or in some cases, oxidized to reactive quinones.[3] A secondary, but still significant, site of metabolism can be oxidation at the benzylic C1 position or N-dealkylation if substituents are present on the nitrogen atom.[4]

Q2: Why is O-demethylation a significant concern for the in vivo efficacy of DMTIQ-based compounds?

O-demethylation is a major concern for several reasons:

  • Rapid Clearance: This metabolic conversion significantly increases the polarity of the molecule, facilitating its rapid excretion from the body. This leads to a short plasma half-life and low systemic exposure, which can severely limit the therapeutic efficacy of the compound.[5]

  • Loss of Potency: The methoxy groups are often crucial for binding to the intended biological target. Their removal can lead to a significant decrease or complete loss of pharmacological activity.

  • Formation of Active or Reactive Metabolites: The resulting hydroxylated metabolites may possess their own pharmacological or toxicological profiles.[6] For instance, the formation of a catechol can lead to the generation of reactive oxygen species and potential neurotoxicity, a known concern for some tetrahydroisoquinoline alkaloids.[3]

Q3: What are the initial in vitro assays I should perform to assess the metabolic stability of my DMTIQ analog?

To get a clear picture of your compound's metabolic fate, a tiered approach using in vitro models is recommended.[7][8]

  • Liver Microsomal Stability Assay: This is the first-line assay to assess Phase I metabolic stability.[9][10] Liver microsomes are rich in CYP enzymes and will quickly indicate if your compound is susceptible to oxidative metabolism like O-demethylation.[9]

  • Hepatocyte Stability Assay: If high clearance is observed in microsomes, progressing to a hepatocyte assay is the next logical step. Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism and clearance.[11][12]

  • Metabolite Identification: This crucial step involves incubating your compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[6] This will confirm which specific methoxy group (at C6 or C7) is the primary site of metabolism.

Troubleshooting Guide: High In Vitro Clearance

You've run the initial assays and your DMTIQ analog is cleared faster than you'd like. Here’s how to troubleshoot and address the issue.

Problem: My compound shows rapid clearance in human liver microsomes (HLM). How do I pinpoint the exact metabolic soft spot?

Answer: While O-demethylation is the most likely culprit, it's essential to confirm this experimentally.

Step 1: Metabolite Identification Analysis Incubate your compound with HLM in the presence of the necessary cofactor (NADPH). Analyze the samples at different time points using LC-MS/MS. Look for a metabolite with a mass shift corresponding to the loss of a methyl group and the addition of a hydrogen (-CH3 +H), which is a clear indicator of O-demethylation. The appearance of a metabolite with a mass increase of 16 Da (+O) would suggest hydroxylation at another position.

Step 2: CYP Reaction Phenotyping To identify which specific CYP isozymes are responsible, you can use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2).[13][14] Incubating your compound with each individual isozyme will reveal which ones are capable of metabolizing it. Alternatively, you can use selective chemical inhibitors for different CYP isozymes in your HLM assay.[13][15] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme. For many O-demethylation reactions, CYP3A4, CYP2D6, and CYP1A2 are common culprits.[15][16][17]

Workflow for Identifying and Mitigating Metabolic Instability

Below is a typical workflow for addressing the metabolic instability of a DMTIQ-based compound.

workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Structural Modification cluster_3 Phase 4: Re-evaluation Start Synthesize DMTIQ Analog Microsomal_Assay Human Liver Microsomal Stability Assay Start->Microsomal_Assay Hepatocyte_Assay Hepatocyte Stability Assay Microsomal_Assay->Hepatocyte_Assay If unstable Met_ID Metabolite Identification (LC-MS/MS) Hepatocyte_Assay->Met_ID Reaction_Phenotyping CYP Reaction Phenotyping (Recombinant CYPs or Inhibitors) Met_ID->Reaction_Phenotyping Identify_Soft_Spot Identify Metabolic 'Soft Spot' (e.g., C6-OMe) Reaction_Phenotyping->Identify_Soft_Spot SAR_Strategy Design & Synthesize New Analogs Identify_Soft_Spot->SAR_Strategy Re_evaluate Re-evaluate Stability of New Analogs SAR_Strategy->Re_evaluate PK_Study In Vivo PK Study Re_evaluate->PK_Study If stable

Caption: Experimental workflow for metabolic stability assessment.

Problem: I've confirmed O-demethylation is the issue. What are some effective chemical strategies to block this metabolic pathway?

Answer: Once the labile methoxy group has been identified, several medicinal chemistry strategies can be employed to improve metabolic stability.[5][18]

StrategyDescriptionRationalePotential Downsides
Bioisosteric Replacement Replace the labile methoxy group (-OCH3) with a more stable bioisostere.These groups mimic the steric and electronic properties of the methoxy group but are resistant to O-demethylation.Can alter potency, selectivity, or physical properties like solubility.
Examples: -OCF3, -OCHF2, -Cl, -F, -CN
Deuteration Replace the hydrogen atoms on the methyl group with deuterium (-OCD3).The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can slow down the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).May not completely block metabolism, just slow it down. Can be synthetically challenging.
Steric Hindrance Introduce a bulky group adjacent to the methoxy group.The bulky group can physically block the active site of the metabolizing enzyme, preventing the methoxy group from being accessed.Can introduce new metabolic liabilities or negatively impact target binding.
Ring Substitution Replace the benzene ring of the isoquinoline with a heteroaromatic ring like pyridine.The nitrogen in the pyridine ring acts as an electron sink, deactivating the ring towards oxidative metabolism.[19]Drastically changes the electronics and potential interactions of the core scaffold.

Troubleshooting Guide: In Vitro vs. In Vivo Discrepancies

Problem: My DMTIQ analog looked stable in both microsomes and hepatocytes, but it disappears rapidly in my rodent PK study. What's going on?

Answer: This is a classic in vitro-in vivo correlation (IVIVC) problem.[20][21] While liver metabolism is a major clearance pathway, it's not the only one. If your compound is stable in liver-based assays but has poor in vivo exposure, consider these possibilities:

  • Non-CYP Mediated Metabolism: Other enzyme systems could be at play. Aldehyde oxidase (AO), for example, is present in the liver cytosol (S9 fraction) but not in microsomes.[12] The tetrahydroisoquinoline core can be susceptible to AO-mediated oxidation.

  • Gut Metabolism: The intestine also has metabolic capacity.[22] If your compound is dosed orally, it may be subject to "first-pass" metabolism in the gut wall before it even reaches the liver.

  • Rapid Renal Clearance: If the compound is sufficiently polar, it might be rapidly eliminated by the kidneys without being metabolized at all.

  • Poor Absorption/High Efflux: The compound may have low permeability across the gut wall, or it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen, preventing absorption.[23][24]

Recommended Follow-up Experiments:

  • S9 Stability Assay: Run a stability assay using the S9 fraction of liver homogenate, which contains both microsomal and cytosolic enzymes, to check for AO-mediated metabolism.[12]

  • Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to assess both passive permeability and active efflux.

  • Plasma Stability Assay: To rule out chemical or enzymatic degradation in the bloodstream.[12]

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound.

1. Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compound (e.g., Verapamil, known to be metabolized)

  • Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide)

  • 96-well plates

2. Procedure:

  • Prepare Master Mix: In a pre-chilled tube, prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the master mix to the wells of a 96-well plate. Add the test compound to achieve a final concentration of 1 µM. Mix and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

3. Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Metabolic Pathways of DMTIQ

The diagram below illustrates the primary metabolic routes for the this compound scaffold. The major pathway is O-demethylation at either the C6 or C7 position, leading to phenolic metabolites which can then undergo further Phase II conjugation.

Caption: Primary metabolic pathways of DMTIQ.

References

Strategies to reduce off-target effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

From the Desk of the Senior Application Scientist: Proactive Strategies to Characterize and Mitigate Off-Target Effects

Welcome to the technical support guide for researchers utilizing the this compound (DMTIQ) scaffold. The tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundation for compounds targeting a diverse range of biological systems.[1][2][3][4] Derivatives have been developed as potent modulators of targets including sigma-2 (σ2) receptors for oncology applications, HIV-1 reverse transcriptase, and P-glycoprotein for reversing multidrug resistance.[5][6][7][8]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target families for my DMTIQ derivative?

A1: While the specific off-target profile is unique to each analog, the broad polypharmacology of the THIQ scaffold points toward several key protein families you should consider.[10][11] Based on published data for related compounds, primary candidates for off-target interactions include:

  • G-Protein Coupled Receptors (GPCRs): Especially biogenic amine receptors (e.g., serotonin, adrenergic). Cross-reactivity with sigma-1 (σ1) receptors is also a key selectivity checkpoint for σ2-targeted analogs.[5][11]

  • Kinases: Kinases are a common off-target class for many small molecules. Proactive screening is a cornerstone of modern drug development to ensure kinase selectivity.[9][12]

  • Ion Channels and Transporters: Given that some THIQ derivatives are designed to modulate ABC transporters like P-glycoprotein, interactions with other transporters or ion channels are plausible.[7][8]

Q2: My experimental phenotype is inconsistent with the known function of the intended target. Could this be an off-target effect?

A2: Yes, this is a classic indicator of a potential off-target effect. If you observe a cellular response that cannot be explained by the canonical signaling pathway of your primary target, it is crucial to initiate a troubleshooting workflow. The first step is to rigorously confirm on-target engagement and then systematically rule out confounding interactions.

Q3: How can I distinguish true on-target effects from off-target artifacts in my cellular assays?

A3: Orthogonal validation is key. Relying on a single compound and a single assay is insufficient. A robust validation strategy includes:

  • Genetic Validation: Use CRISPR/Cas9 or RNAi to knock down or knock out the intended target protein.[9][13] The resulting cellular phenotype should phenocopy the effect of your DMTIQ compound. If it does not, an off-target mechanism is likely at play.

  • Structurally Unrelated Control: Use a second, chemically distinct compound known to modulate the same target.[9] If both your DMTIQ derivative and the unrelated compound produce the same result, it strengthens the evidence for an on-target mechanism.

  • Direct Target Engagement Assay: Employ a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is physically binding to the intended target protein within the intact cell.[14][15]

Q4: At what concentration should I be most concerned about off-target effects?

A4: As a general principle, you should always use the lowest effective concentration that elicits the desired on-target phenotype. Off-target interactions typically occur at higher concentrations, as they are often lower-affinity binding events. If you observe a dose-response curve where a secondary phenotype appears only at concentrations significantly higher (e.g., >10-fold) than the EC50/IC50 for your primary target, this suggests an off-target liability.

Part 2: Troubleshooting Guides & Mitigation Strategies

This section addresses common issues encountered during experimentation and provides logical workflows to diagnose and solve them.

Issue: Observed Cellular Phenotype is Inconsistent with Target's Known Biology
  • Question: I am treating my cells with DMTIQ-analog 'X', which is designed to inhibit Target 'A'. However, I'm seeing an increase in Pathway 'Z' activity, which is not a known downstream effect of inhibiting Target 'A'. How do I determine the source of this effect?

  • Answer & Workflow: This situation requires a systematic process of elimination to determine if the unexpected phenotype is a novel on-target effect or an artifact from an off-target interaction. Follow this workflow:

G start Unexpected Phenotype Observed with DMTIQ Analog confirm_target 1. Confirm On-Target Engagement Run Cellular Thermal Shift Assay (CETSA) (See Protocol 2) start->confirm_target cetsa_result Direct Target Binding? confirm_target->cetsa_result no_binding No or Weak Binding. Phenotype is likely off-target. cetsa_result->no_binding No binding_confirmed Binding Confirmed. Proceed to Orthogonal Validation cetsa_result->binding_confirmed Yes genetic_val 2. Genetic Validation Knockdown/Knockout of Target 'A' (e.g., CRISPR or siRNA) binding_confirmed->genetic_val pheno_match Does genetic validation phenocopy the compound's effect? genetic_val->pheno_match no_match No Match. Phenotype is off-target. Initiate counter-screening. pheno_match->no_match No match Match. Phenotype is likely a novel on-target effect. Further mechanistic studies required. pheno_match->match Yes

Caption: Troubleshooting workflow for unexpected experimental results.
Issue: My DMTIQ Analog Shows Poor Selectivity in a Screening Panel

  • Question: I've profiled my lead compound against a kinase panel and found it inhibits three off-target kinases with IC50 values only 5-10 fold higher than my primary target. What are my options for improving selectivity?

  • Answer & Workflow: This is a common challenge in medicinal chemistry. The goal is to modify the chemical structure to disrupt binding to the off-target proteins while preserving or enhancing affinity for the on-target protein. This is achieved through Structure-Activity Relationship (SAR) studies.[1][16][17]

Key Strategies for Improving Selectivity:

  • Computational Modeling: If crystal structures are available for both your on-target and key off-target proteins, use molecular docking to predict the binding poses of your compound. Analyze differences in the binding pockets. Is there a pocket in the on-target that is absent in the off-target? Exploiting these differences is key.

  • Systematic Chemical Modification: Synthesize a small library of analogs based on the DMTIQ core. Focus on modifying specific positions, as even small changes can dramatically alter selectivity. For the THIQ scaffold, key modification points often include the nitrogen at position 2 and substituents on any attached aryl rings.[7][8][18]

  • Iterative Screening: Screen each new analog against the primary target and the identified off-targets. This iterative process allows you to build a quantitative SAR profile, correlating specific chemical changes to gains or losses in selectivity.

G start Initial Compound Shows Poor Selectivity model 1. In Silico Analysis Dock compound into on-target and off-target structures. start->model hypothesis 2. Formulate Hypothesis Identify structural differences in binding pockets to exploit. model->hypothesis synthesis 3. Analog Synthesis Create focused library of new DMTIQ derivatives. hypothesis->synthesis screening 4. Iterative Screening Test new analogs against on- and off-targets. synthesis->screening sar 5. Analyze SAR Correlate structural changes with selectivity. screening->sar decision Selectivity Goal Met? sar->decision decision->hypothesis No, Refine Hypothesis optimized Optimized Lead Compound Identified decision->optimized Yes

Caption: Conceptual workflow for improving compound selectivity via SAR.

Part 3: Key Methodologies & Protocols

Protocol 1: Proactive Off-Target Liability Screening

Objective: To proactively identify potential off-target interactions of a DMTIQ derivative by screening it against large, well-characterized panels of kinases and GPCRs. This is typically performed via commercial contract research organizations (CROs).

Methodology:

  • CRO Selection: Choose a reputable CRO offering broad selectivity profiling services. Many providers offer panels of hundreds of kinases and GPCRs.[12][19][20][21][22]

  • Compound Submission: Prepare your DMTIQ analog at a high concentration (typically 10 mM in 100% DMSO) and provide the exact molecular weight.

  • Assay Format Selection:

    • Primary Screen: Initially, screen the compound at a single high concentration (e.g., 10 µM) against the full panel. This is a cost-effective way to identify potential "hits."

    • Dose-Response Follow-up: For any targets showing significant inhibition (e.g., >50% at 10 µM) in the primary screen, perform a follow-up dose-response experiment (e.g., 10-point curve) to determine the IC50 (for enzymes) or Ki (for receptors).

  • Data Analysis: The CRO will provide a comprehensive report. Analyze this data to identify any off-targets with potencies close to your on-target activity. A compound is generally considered selective if there is at least a 30- to 100-fold window between the on-target and any off-target potencies.

Screening Panel Type Typical Assay Principle Purpose Example Providers
Kinase Profiling Biochemical assays measuring inhibition of kinase activity (e.g., ADP-Glo, TR-FRET).[20][23]Identifies unintended inhibition of protein and lipid kinases across the human kinome.Promega, Reaction Biology, Pharmaron, BPS Bioscience[12][19][20][23]
GPCR Profiling Radioligand binding assays (determines affinity) or cell-based functional assays (e.g., cAMP, calcium flux).[21]Detects unintended binding or functional modulation of GPCRs.Eurofins Discovery, Creative Biogene[21][22]
Protocol 2: Target Engagement Verification by Cellular Thermal Shift Assay (CETSA®)

Objective: To verify that the DMTIQ analog directly binds its intended protein target in an intact cellular environment.[14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[24][25]

Methodology (Western Blot Detection):

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to ~80% confluency.

    • Treat cells with the DMTIQ analog at the desired concentration (e.g., 10x EC50) or with vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into multiple PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.[26]

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[14]

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14][24]

  • Detection by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Quantify total protein concentration (e.g., using a BCA assay).

    • Normalize all samples to the same total protein concentration.

    • Analyze the samples via SDS-PAGE and Western Blot using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining versus temperature. A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.

| Hypothetical CETSA Data for DMTIQ-Analog 'Y' | | :--- | :--- | | Parameter | Result | | Target Protein | Target 'A' | | Vehicle (DMSO) Tagg | 52°C | | DMTIQ-Analog 'Y' (10 µM) Tagg | 58°C | | Conclusion | The 6°C thermal shift provides strong evidence of direct target engagement in intact cells. |

References

Technical Support Center: Enhancing Stereoselectivity in Chiral 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of chiral 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of these valuable chiral building blocks. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines.

Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of chiral 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines?

A1: The primary strategies for inducing stereoselectivity in the synthesis of this key structural motif can be broadly categorized into three main approaches:

  • Asymmetric Catalysis: This is a highly efficient method that employs a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Common catalytic methods include:

    • Asymmetric Hydrogenation/Transfer Hydrogenation: This typically follows a Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline intermediate, which is then asymmetrically reduced. Ruthenium- and Iridium-based catalysts with chiral ligands are frequently used.[1][2]

    • Catalytic Asymmetric Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone in the presence of a chiral catalyst, often a chiral Brønsted acid like a phosphoric acid derivative, to directly form the chiral THIQ.[3][4][5]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This can be a robust method but is less atom-economical than asymmetric catalysis.

  • Substrate-Controlled Diastereoselective Synthesis: In this approach, a stereocenter already present in the substrate directs the formation of a new stereocenter. For example, a chiral amine can be used in a Petasis or Pomeranz-Fritsch–Bobbitt reaction sequence to control the stereochemistry of the final product.[6][7][8]

Q2: How do the electronic properties of the aromatic ring affect the success of the synthesis?

A2: The electronic properties of the aromatic ring are critical, particularly for classical cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions. These are electrophilic aromatic substitution reactions, and their success is heavily influenced by the nucleophilicity of the aromatic ring. The 6,7-dimethoxy substitution pattern is highly activating, which facilitates these cyclizations under relatively mild conditions.[9][10] Conversely, the presence of electron-withdrawing groups on the aromatic ring would disfavor the reaction and may require harsher conditions or alternative synthetic strategies.[11]

Q3: What are the main challenges in achieving high enantiomeric excess (ee) in these syntheses?

A3: Achieving high enantiomeric excess can be challenging due to several factors:

  • Catalyst Inhibition or Deactivation: The nitrogen atom in the isoquinoline core can coordinate to and poison metal catalysts, reducing their activity and selectivity.[2]

  • Racemization: Under harsh reaction conditions, particularly acidic or high-temperature environments, the newly formed stereocenter can racemize, leading to a loss of enantiopurity.[12]

  • Substrate Scope Limitations: A chiral catalyst that works well for one substrate may not provide high stereoselectivity for a different, albeit structurally similar, substrate. Extensive optimization is often required for each new substrate.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Bischler-Napieralski Reaction Followed by Asymmetric Reduction

Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the Bischler-Napieralski reaction can stem from several factors:

  • Insufficient Dehydrating Agent: Incomplete reaction can occur if the dehydrating agent is not potent enough or used in insufficient quantity.

    • Solution: While phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent, for less reactive substrates, a combination of phosphorus pentoxide (P₂O₅) and POCl₃ is more effective.[11][13][14][15] Ensure all reagents are anhydrous, as moisture will consume the dehydrating agent.

  • Side Reactions: The formation of side products can significantly lower the yield of the desired 3,4-dihydroisoquinoline.

    • Solution: A common side reaction is the retro-Ritter reaction, which forms styrenes.[10][11] This is more prevalent with certain substrates. Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[10] Alternatively, a modified procedure using oxalyl chloride can form an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the retro-Ritter side reaction.[11]

Q2: The subsequent asymmetric hydrogenation of my 3,4-dihydroisoquinoline results in low enantioselectivity. How can I improve the ee?

A2: Low enantioselectivity in the asymmetric hydrogenation step is a common hurdle. Here are some key areas to investigate:

  • Catalyst and Ligand Choice: The combination of the metal precursor and the chiral ligand is paramount.

    • Solution: For the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines, Ru-based catalysts with chiral diamine ligands have shown excellent results, achieving high yields and ee's.[1][9] For asymmetric hydrogenation, Iridium-based catalysts with chiral phosphine ligands are also highly effective.[2] It is crucial to screen a variety of ligands to find the optimal one for your specific substrate.

  • Reaction Conditions: Temperature, pressure, solvent, and additives can all have a profound impact on enantioselectivity.

    • Solution: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. The choice of solvent can influence the conformation of the catalyst-substrate complex. The addition of Lewis acids, such as AgSbF₆ or Bi(OTf)₃, has been shown to improve both the catalytic activity and enantioselectivity in some cases.[2]

Asymmetric Pictet-Spengler Reaction

Q3: My chiral Brønsted acid-catalyzed Pictet-Spengler reaction is slow and gives a low yield. What can I do?

A3: Sluggish Pictet-Spengler reactions are often due to the equilibrium of the initial imine formation or the stability of the key intermediate.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion. The presence of molecular sieves can also be beneficial by removing the water formed during imine formation, thus shifting the equilibrium.[3]

  • Catalyst Loading and Additives: The concentration and nature of the catalyst are critical.

    • Solution: While catalytic amounts are desired, for particularly challenging substrates, increasing the catalyst loading may be necessary. The addition of a co-catalyst or an additive can also be beneficial. For instance, some prolyl amide catalysts work efficiently in the presence of an acid additive like o-fluorobenzoic acid.[3]

Q4: I am observing poor diastereoselectivity or enantioselectivity in my Pictet-Spengler reaction. What are the likely causes and how can I address them?

A4: The stereochemical outcome of the Pictet-Spengler reaction is determined during the intramolecular cyclization step.

  • Mismatch between Catalyst and Substrate: The chiral environment created by the catalyst must effectively differentiate between the two prochiral faces of the iminium ion.

    • Solution: The steric and electronic properties of both the substrate and the catalyst must be considered. A bulkier catalyst may provide better facial discrimination. It is often necessary to screen a library of chiral catalysts to find the optimal match for a given substrate. Chiral phosphoric acids are a well-established class of catalysts for this transformation.[4][5]

  • Reaction Conditions: As with asymmetric hydrogenation, the reaction conditions can significantly influence stereoselectivity.

    • Solution: Lowering the reaction temperature is a general strategy to improve selectivity. Solvent choice is also critical; a less polar solvent may enhance the non-covalent interactions between the catalyst and the substrate, leading to better stereochemical control.

Part 3: Experimental Protocols and Data

Protocol 1: Bischler-Napieralski Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Starting Material: Begin with the corresponding β-(3,4-dimethoxyphenyl)ethylamide.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the starting amide in an anhydrous solvent (e.g., acetonitrile or toluene).

  • Reagent Addition: To the stirred solution, add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 equivalents) dropwise at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (80-110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Carefully neutralize the solution with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ether or dichloromethane). Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to give the crude 3,4-dihydroisoquinoline. Purify the product by distillation, recrystallization, or column chromatography.[11]

Protocol 2: Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the asymmetric reduction of a 3,4-dihydroisoquinoline.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the chiral Ruthenium catalyst by reacting a Ru precursor with the chosen chiral diamine ligand.

  • Reaction Setup: In a Schlenk flask, dissolve the 3,4-dihydroisoquinoline substrate in a suitable solvent (e.g., a mixture of formic acid and triethylamine).

  • Catalyst Addition: Add the pre-formed chiral catalyst (typically 0.5-2 mol%).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 40 °C) for the required time (typically 12-24 hours), monitoring for completion by TLC or GC/HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The enantiomeric excess should be determined by chiral HPLC analysis.[1][9]

Data Summary: Influence of Reaction Conditions on Stereoselectivity

The following table summarizes representative data on how different reaction parameters can influence the stereoselectivity of the synthesis.

MethodCatalyst/AuxiliarySolventAdditiveTemp (°C)Yield (%)ee/drReference
Asymmetric Transfer HydrogenationRu-diamine complexHCOOH/Et₃NLa(OTf)₃RTHighModerate[2]
Asymmetric HydrogenationIr-phosphine complexDichloromethaneH₃PO₄509796% ee[2]
1,3-Dipolar CycloadditionChiral Primary AmineDichloroethaneo-fluorobenzoic acidRT9284% ee[16]
Petasis/Pomeranz-Fritsch–Bobbitt(R)-Phenylglycinol derivativeDichloromethane-RT-3:1 dr[6]

Part 4: Visualizations

Workflow for Troubleshooting Low Yield in Bischler-Napieralski Reaction

Pictet_Spengler_Mechanism cluster_0 Pictet-Spengler Reaction Start β-arylethylamine + Aldehyde Imine Schiff Base (Imine) Formation Start->Imine - H₂O Iminium Iminium Ion Formation (Protonation) Imine->Iminium + H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Rate-determining step Deprotonation Deprotonation to restore aromaticity Cyclization->Deprotonation Product Chiral Tetrahydroisoquinoline Deprotonation->Product - H⁺

References

Technical Support Center: Enantioselective Derivatization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ). This guide is designed for researchers, medicinal chemists, and process development scientists who require accurate determination of enantiomeric purity. Derivatization with a chiral agent to form diastereomers is a powerful and common technique, yet it presents a critical pitfall: the risk of racemization at the C1 stereocenter. This resource provides in-depth troubleshooting advice and validated protocols to help you maintain the stereochemical integrity of your analyte throughout the derivatization process.

Section 1: Understanding the Challenge: The Mechanism of Racemization

This section addresses the fundamental chemical principles behind racemization in tetrahydroisoquinoline systems. Understanding the "how" and "why" is the first step toward prevention.

Q1: What is racemization, and why is it a critical issue for my this compound sample?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing an equal amount of both enantiomers (a 1:1 R/S mixture), rendering it optically inactive.[1] For a chiral molecule like DMTHIQ, the stereochemistry at the C1 position is crucial for its biological activity and pharmacological profile. In drug development, one enantiomer is often the active therapeutic agent, while the other may be inactive or even cause undesirable side effects.

Q2: How does racemization typically occur at the C1 position of a tetrahydroisoquinoline?

A2: The primary mechanism for racemization at the C1 position of a 1-substituted tetrahydroisoquinoline involves the formation of a planar, achiral iminium ion intermediate.[2][3] The process is often facilitated by harsh conditions such as heat or the presence of acids or bases. The key steps are:

  • Reversible Oxidation/Deprotonation: The molecule undergoes a formal oxidation or a base-catalyzed deprotonation at the C1 position.

  • Formation of a Planar Iminium Ion: This leads to the formation of a C=N double bond within the heterocyclic ring. The C1 carbon, now part of a double bond, loses its tetrahedral geometry and becomes trigonal planar. This planarity erases the original stereochemical information.

  • Non-Stereoselective Reduction/Protonation: A subsequent reduction or protonation step can occur from either face of the planar iminium ion with equal probability. This non-selective attack regenerates the C1 stereocenter as a 50:50 mixture of the (R) and (S) enantiomers.

racemization_mechanism cluster_0 Chiral Starting Material cluster_1 Planar Intermediate cluster_2 Racemic Product S_THIQ (S)-DMTHIQ Iminium Achiral Iminium Ion (Loss of Chirality) S_THIQ->Iminium Oxidation / Deprotonation [H+], [OH-], or Heat S_Product (S)-DMTHIQ Iminium->S_Product Reduction / Protonation (Attack from one face) R_Product (R)-DMTHIQ Iminium->R_Product Reduction / Protonation (Attack from opposite face)

Mechanism of C1 Racemization in Tetrahydroisoquinolines.

Section 2: Troubleshooting Guide: Preventing Racemization During Derivatization

Q3: I derivatized my enantiomerically enriched DMTHIQ sample, but the analytical results show a much lower enantiomeric excess (ee) than expected. What went wrong?

A3: A drop in ee post-derivatization is a classic indicator that the derivatization conditions themselves are inducing racemization. Here are the most common causes and their solutions:

  • Inappropriate Reagent Choice:

    • Causality: Some derivatizing agents require harsh conditions (e.g., high heat, strong acid/base catalysis) to react, which can provide the energy needed to form the planar iminium intermediate.

    • Solution: Select a chiral derivatizing agent (CDA) known for reacting under mild, non-racemizing conditions. An ideal CDA should be highly reactive towards the secondary amine of the tetrahydroisoquinoline core, allowing the reaction to proceed quickly at low temperatures.[4] Agents like (–)-(1R)-menthyl chloroformate and Marfey's reagent (FDAA) are well-documented for reacting with amines without causing racemization.[4][5]

  • Harsh Reaction Temperature:

    • Causality: Heat provides the activation energy for the racemization pathway. Even with a good reagent, excessive temperature can compromise the stereochemical integrity of your sample.

    • Solution: Conduct derivatizations at room temperature or below whenever possible. If the reaction is sluggish, a modest increase to 37-40°C is often sufficient without being detrimental.[6] Always start with the mildest conditions possible and only increase the temperature if conversion is incomplete.

  • Incorrect Base or pH:

    • Causality: The derivatization of a secondary amine with an acyl chloride or chloroformate releases HCl, which must be scavenged by a base. However, a strong, nucleophilic base or excessively basic conditions can abstract the proton at the C1 position, initiating racemization.[1][7] The choice of base can significantly influence the degree of racemization.

    • Solution: Use a non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). These bases are effective acid scavengers but are poor at initiating deprotonation at the chiral center. Maintain the reaction at a slightly basic pH, avoiding extremes.

  • Prolonged Reaction Time:

    • Causality: The longer your sample is exposed to reaction conditions, even mild ones, the greater the opportunity for racemization to occur.

    • Solution: Aim for a reaction that is both rapid and quantitative.[4] Monitor the reaction progress by TLC or a rapid LC method. Once the starting material is fully consumed, quench the reaction immediately to prevent further side reactions or epimerization.

Section 3: Recommended Protocols & Methodologies

Adherence to a well-established protocol is the best defense against racemization. This section provides a validated method and a comparison of common derivatizing agents.

Protocol: Derivatization of DMTHIQ with (–)-(1R)-Menthyl Chloroformate

This method is based on a robust procedure for forming stable diastereomeric carbamates from tetrahydroisoquinolines, which are readily separable by standard gas chromatography (GC).[5][8][9]

Materials:

  • DMTHIQ sample (e.g., 1 mg)

  • (–)-(1R)-Menthyl chloroformate (1.1 equivalents)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene (1 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Accurately weigh the DMTHIQ sample and dissolve it in 1 mL of anhydrous DCM in a clean, dry vial.

  • Base Addition: Add triethylamine (TEA) to the solution and stir briefly.

  • Derivatization: Cool the mixture in an ice bath (0°C). Slowly add (–)-(1R)-menthyl chloroformate to the stirred solution.

  • Reaction: Allow the vial to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by TLC (the product diastereomers will have a different Rf than the starting amine).

  • Quenching: Once the reaction is complete, quench by adding 1 mL of saturated sodium bicarbonate solution to neutralize excess reagent and HCl-TEA salt.

  • Extraction: Transfer the mixture to a separatory funnel, add more DCM if necessary, and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove residual TEA) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC or HPLC analysis.

Comparative Guide to Chiral Derivatizing Agents for Amines
Derivatizing AgentAbbreviationTypical BaseTypical SolventTemp.Key Considerations
(–)-(1R)-Menthyl Chloroformate-TEA, DIEADCM, Toluene0°C to RTForms stable carbamates; excellent for GC analysis of THIQs.[5]
1-fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)NaHCO₃, TEAAcetone, Water37-40°CWidely used, reacts without racemization; suitable for HPLC-UV.[4][6]
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCTEAAcetonitrileRoom TempForms thiourea diastereomers; good for HPLC analysis.[6]
α-Methylbenzyl isocyanate-PyridineACN, DCMRoom TempReacts with primary and secondary amines.
Mosher's Acid Chloride (R- or S-MTPA-Cl)MTPA-ClPyridine, TEACCl₄, CDCl₃Room TempPrimarily for alcohols but can be used for amines; analysis by ¹⁹F or ¹H NMR.[5]
Workflow for Method Validation

Before analyzing unknown samples, you must validate that your chosen derivatization protocol does not cause racemization.

validation_workflow start Start: Obtain Standard of Known Enantiomeric Excess (ee) protocol Perform Derivatization (Your Chosen Protocol) start->protocol analysis Analyze Diastereomeric Ratio (dr) by GC or HPLC protocol->analysis decision Does Measured dr Equal Known ee? analysis->decision validated Method Validated: No Racemization Detected decision->validated Yes troubleshoot Racemization Detected: Troubleshoot & Optimize Protocol (Lower Temp, Change Base, etc.) decision->troubleshoot No end End validated->end troubleshoot->protocol Re-evaluate

Workflow to Validate a Non-Racemizing Derivatization Method.

Section 4: Frequently Asked Questions (FAQs)

Q4: How can I definitively confirm that my derivatization method itself is not causing racemization?

A4: The best way is to use a control sample. Start with a non-racemic (enantiomerically enriched) standard of your DMTHIQ whose ee is known from a primary, validated chiral method (e.g., chiral HPLC). Subject this standard to your complete derivatization and workup procedure. The resulting diastereomeric ratio (dr) of the product must be identical to the enantiomeric ratio (er) of the starting material. If dr ≠ er, your method is inducing racemization.

Q5: Which analytical technique is better for separating the resulting diastereomers: GC or HPLC?

A5: The choice depends on the properties of the derivative. For the carbamate diastereomers formed with menthyl chloroformate, Gas Chromatography (GC) on a standard achiral column is highly effective and provides excellent resolution.[5][9] For more polar derivatives, such as those from Marfey's reagent, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method.[6]

Q6: Can I use NMR spectroscopy to determine the diastereomeric ratio?

A6: Yes, NMR can be an excellent tool. After derivatization, the two diastereomers are chemically distinct and will likely have at least one pair of protons with different chemical shifts in the ¹H NMR spectrum.[10][11] By integrating these well-resolved, non-overlapping signals, you can accurately determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original amine.

Q7: Are there alternatives to derivatization for determining the enantiomeric purity of DMTHIQ?

A7: Absolutely. The primary alternative is direct separation on a chiral stationary phase (CSP) using chiral HPLC. Chiral columns with polysaccharide or crown ether-based stationary phases have been successfully used for some tetrahydroisoquinolines.[5] However, derivatization is an invaluable and often more accessible technique when direct chiral methods are unavailable, suffer from poor resolution, or are not robust for a specific analyte.[5]

References

Validation & Comparative

A Senior Application Scientist's Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This privileged scaffold forms the backbone of numerous alkaloids and pharmacologically active compounds, making its efficient construction a critical task.[1] Two of the most established and powerful methods for forging this heterocyclic system are the Pictet-Spengler and the Bischler-Napieralski reactions. This guide provides an in-depth, objective comparison of these two synthetic routes, grounded in mechanistic understanding and supported by experimental data to inform your synthetic strategy.

The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline motif is a recurring feature in a vast array of natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for interacting with biological targets. The therapeutic applications of THIQ derivatives are extensive, with notable successes in the development of anticancer agents, antihypertensives, and CNS-active drugs. The versatility and inherent bioactivity of the THIQ core continue to make it a focal point of drug discovery programs.

At a Glance: Key Strategic Differences

Before delving into the mechanistic and practical nuances, it is useful to have a high-level overview of the strategic differences between the two reactions. The choice between these methods is often dictated by the available starting materials and the desired substitution pattern on the final THIQ product.

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1]β-arylethylamide.[1]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA).[1]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[1][2]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1]3,4-Dihydroisoquinoline (an imine).[1][2]
Subsequent Steps Often the final desired product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1]
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsher conditions (strong acids, high temperatures for less reactive substrates).[1]Generally requires harsher, refluxing acidic conditions.[1][2]

Mechanistic Deep Dive: Iminium vs. Nitrilium Ion Electrophiles

The fundamental distinction between the two pathways lies in the nature of the electrophilic species that triggers the intramolecular cyclization. The Pictet-Spengler reaction proceeds via a "softer" iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[1] This difference in electrophilicity has profound implications for the required reaction conditions and substrate scope.

The Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction is a special case of the Mannich reaction.[3] It commences with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate a crucial iminium ion intermediate. This electrophilic iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final 1,2,3,4-tetrahydroisoquinoline product. The driving force for this reaction is the electrophilicity of the iminium ion.[3]

Pictet-Spengler Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization and Rearomatization Start β-Arylethylamine + Aldehyde/Ketone Schiff Schiff Base Start->Schiff + H⁺, -H₂O Iminium Iminium Ion Schiff->Iminium + H⁺ Cyclization Intramolecular SEAr Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Product Tetrahydroisoquinoline Spiro->Product - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction begins with a pre-formed β-arylethylamide. This amide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a highly electrophilic intermediate.[2][4] While two mechanistic pathways are often considered, the one involving a nitrilium ion intermediate is widely accepted to explain the observed reactivity and potential side reactions.[2] This potent electrophile then undergoes intramolecular electrophilic attack on the aromatic ring to form the 3,4-dihydroisoquinoline ring system. This intermediate must then be reduced in a separate step to afford the desired tetrahydroisoquinoline.

Bischler-Napieralski Workflow Amide β-Arylethylamide Activation Activation with POCl₃/P₂O₅ Amide->Activation Nitrilium Nitrilium Ion Intermediate Activation->Nitrilium Cyclization Intramolecular SEAr Nitrilium->Cyclization DHIQ 3,4-Dihydroisoquinoline Cyclization->DHIQ Reduction Reduction (e.g., NaBH₄) DHIQ->Reduction THIQ Tetrahydroisoquinoline Reduction->THIQ

Caption: Workflow of the Bischler-Napieralski reaction for THIQ synthesis.

Performance Comparison: A Field-Proven Perspective

The choice between these two stalwart reactions is a practical one, hinging on several factors including substrate activation, desired substitution, and tolerance for harsh conditions.

Substrate Scope and Limitations
  • Pictet-Spengler: This reaction is most efficient with electron-rich aromatic rings, such as phenols or indoles, which can undergo cyclization under mild conditions, sometimes even near physiological pH.[1] Less nucleophilic aromatic systems, like an unsubstituted phenyl group, often require higher temperatures and strong acids, which can lead to lower yields.[3]

  • Bischler-Napieralski: The highly electrophilic nature of the nitrilium ion intermediate makes this reaction suitable for a broader range of aromatic systems, including those that are less activated. However, the reaction is most effective when electron-donating groups are present on the benzene ring.[2] A significant limitation is the potential for a retro-Ritter reaction, which can lead to the formation of styrene byproducts, especially with certain substitution patterns.[5] Modified procedures using reagents like oxalyl chloride have been developed to circumvent this issue.[5]

Reaction Conditions and Yields

Direct, side-by-side yield comparisons in the literature for the same target molecule under identical conditions are scarce. However, trends can be discerned from various reports. Microwave-assisted versions of both the Pictet-Spengler and Bischler-Napieralski reactions have been shown to improve yields and dramatically reduce reaction times compared to conventional heating methods.[6][7]

For example, in the synthesis of certain tetrahydro-β-carbolines (an analogous reaction using tryptamine derivatives), microwave-assisted Pictet-Spengler reactions have been reported to give good to excellent yields (50-98%) in very short reaction times (0.5-4 hours).[8] Similarly, microwave-assisted Bischler-Napieralski reactions have been shown to produce dihydroisoquinolines in high yields, which can then be efficiently reduced.[7]

A key takeaway is that the Pictet-Spengler is often a one-step process to the final THIQ, whereas the Bischler-Napieralski is inherently a two-step sequence (cyclization then reduction). This can impact the overall yield. For instance, a Bischler-Napieralski cyclization to a dihydroisoquinoline followed by an asymmetric transfer hydrogenation has been reported to give the THIQ product in an excellent 99% yield and 95% enantiomeric excess over the two steps.[9][10]

Stereoselectivity

When the reaction creates a new chiral center at the C-1 position, controlling the stereochemistry is often a primary goal.

  • Pictet-Spengler: Asymmetric variants of the Pictet-Spengler reaction have been extensively developed. These can be substrate-controlled, auxiliary-controlled, or, more recently, catalyzed by chiral Brønsted acids.[3] For example, the reaction of enantiopure tryptophan derivatives can lead to diastereomeric products with the new stereocenter at C-1 being either cis or trans to the C-3 carboxyl group.[3]

  • Bischler-Napieralski: Achieving stereocontrol with the Bischler-Napieralski reaction is typically addressed during the reduction of the intermediate 3,4-dihydroisoquinoline. The development of powerful catalytic asymmetric hydrogenation methods has made this a highly effective strategy for producing enantioenriched THIQs.[11]

Experimental Protocols: Self-Validating Methodologies

The following protocols are representative examples of each reaction, providing a detailed, step-by-step guide for laboratory execution.

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is based on the reaction of 3,4-dimethoxyphenethylamine with acetaldehyde.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add concentrated HCl (1.1 eq).

  • To this acidic solution, add acetaldehyde (1.2 eq) dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution by carefully adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.

Protocol 2: Bischler-Napieralski Synthesis and Subsequent Reduction to 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This two-step protocol begins with the cyclization of N-(3,4-dimethoxyphenethyl)acetamide.

Step A: Bischler-Napieralski Cyclization

Materials:

  • N-(3,4-dimethoxyphenethyl)acetamide

  • Phosphorus Oxychloride (POCl₃)

  • Anhydrous Toluene

  • Ice

  • Ammonium Hydroxide (NH₄OH) solution

Procedure:

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition, heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by adding a concentrated ammonium hydroxide solution.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline. This intermediate can be purified or used directly in the next step.

Step B: Reduction to Tetrahydroisoquinoline

Materials:

  • Crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline from Step A

  • Methanol

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Dissolve the crude dihydroisoquinoline from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours after the addition is complete.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography to afford the final tetrahydroisoquinoline.

Conclusion and Future Outlook

Both the Pictet-Spengler and Bischler-Napieralski reactions are robust and versatile methods for the synthesis of tetrahydroisoquinolines, each with its own set of advantages and disadvantages. The Pictet-Spengler reaction offers a more direct, one-step route to the final saturated heterocycle and can often be performed under milder conditions, particularly for activated systems. Its amenability to asymmetric catalysis makes it a powerful tool for the synthesis of chiral THIQs. The Bischler-Napieralski reaction, while requiring harsher conditions and a subsequent reduction step, is applicable to a wider range of less-activated substrates. The development of modern catalytic asymmetric reduction techniques has made this two-step sequence a highly competitive and stereoselective approach.

The choice between these two classic reactions will ultimately depend on a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and the desired level of stereocontrol. As synthetic methodology continues to advance, milder and more efficient variations of both reactions are continuously being developed, ensuring their continued prominence in the synthesis of complex, biologically active tetrahydroisoquinolines for years to come.

References

A Comparative Analysis of Tetrahydroisoquinoline Alkaloids: The Dichotomous Roles of Salsolinol and the Pharmacological Plasticity of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

The tetrahydroisoquinoline (THIQ) core structure is a foundational element in a vast array of biologically active molecules, from endogenous neuromodulators to pivotal pharmaceutical agents. This guide provides a comparative analysis of two significant members of this family: Salsolinol, an endogenously produced dopamine metabolite, and 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key synthetic scaffold. While structurally related, their biological significance and applications diverge dramatically. Salsolinol is embroiled in a complex, dualistic narrative of neuroprotection versus neurotoxicity, particularly in the context of Parkinson's disease and alcoholism. In stark contrast, the 6,7-dimethoxy substituted THIQ serves as a versatile and "privileged" scaffold in medicinal chemistry, forming the backbone of derivatives designed for a multitude of therapeutic targets, including neurodegenerative disease, cancer, and HIV. This guide dissects their chemical differences, compares their known biological activities, presents key experimental data, and outlines the methodologies used to elucidate their functions, providing a comprehensive resource for professionals in neuroscience and drug discovery.

Introduction: A Tale of Two Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in neuroactive compounds. Its rigid structure allows for precise spatial orientation of functional groups, making it an ideal pharmacophore for interacting with complex biological targets like G-protein coupled receptors and enzymes. This guide focuses on two THIQs that exemplify the spectrum of this family's biological roles.

  • Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): An endogenously formed alkaloid resulting from the condensation of dopamine with acetaldehyde or pyruvic acid.[1][2] Its presence in the human brain, particularly in dopaminergic regions, and its altered levels in pathological states have made it a subject of intense investigation.[1] Salsolinol exists as two enantiomers, (R)- and (S)-Salsolinol, which may possess distinct biological activities, with the (R)-enantiomer being predominant in the human brain.[1] It is also found in various foods, such as cocoa and chocolate, adding a dietary dimension to its physiological impact.[3]

  • This compound: This compound is primarily a synthetic intermediate and a core structural scaffold.[4][5] Unlike Salsolinol, it is not a known endogenous neuromodulator. Its biological significance lies not in its intrinsic activity, but in the vast therapeutic potential unlocked when its core structure is functionalized, particularly at the N-2 and C-1 positions. The methoxy groups provide metabolic stability and influence lipophilicity compared to the reactive catechol group of Salsolinol.

The fundamental chemical distinction—a reactive catechol (dihydroxy) moiety in Salsolinol versus a more stable dimethoxy arrangement—is the primary driver of their divergent biological profiles.

Comparative Biological Activity: Neurotoxin versus Pharmacological Scaffold

The functional roles of these two molecules are best understood through a direct comparison of their primary biological activities. Salsolinol's story is one of direct, complex interaction with neural systems, while 6,7-Dimethoxy-THIQ's is one of latent potential, realized through chemical derivatization.

Neuroactivity: A Double-Edged Sword vs. a Versatile Tool

Salsolinol: The Endogenous Enigma

Salsolinol's biological activity is profoundly dichotomous, exhibiting both neurotoxic and neuroprotective properties depending on its concentration, cellular environment, and redox state.[1]

  • Neurotoxicity: At elevated concentrations, Salsolinol is considered a dopaminergic neurotoxin.[2][6] Its structural similarity to the parkinsonian-inducing agent MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has implicated it in the pathogenesis of Parkinson's disease.[6][7] The proposed mechanism involves the induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death in dopaminergic neurons.[6] Its N-methylated metabolite, N-methyl-(R)-salsolinol, is an even more potent neurotoxin, capable of inducing parkinsonism in animal models and causing significant DNA damage in neuroblastoma cells.[8][9]

  • Neuroprotection: Conversely, at lower concentrations (e.g., 50-100 μM), Salsolinol has demonstrated neuroprotective effects. It can rescue neuronal cells from oxidative stress-induced death (e.g., from H₂O₂ or 6-hydroxydopamine), reduce levels of reactive oxygen species (ROS), and inhibit caspase-mediated apoptosis.[1][10] This protective effect is likely attributable to the antioxidant capacity of its catechol group, which can scavenge free radicals.

  • Receptor Interactions: Salsolinol interacts with dopaminergic pathways, binding to dopamine D₂-like receptors (specifically D₃) and acting as an agonist for μ-opioid receptors.[2][3] These interactions are thought to contribute to its role in modulating catecholaminergic neurotransmission and its association with the reinforcing effects of alcohol.[1]

6,7-Dimethoxy-THIQ: The Progenitor of Neuroprotective Agents

While data on the intrinsic neuroactivity of the parent 6,7-Dimethoxy-THIQ is scarce, its derivatives are a cornerstone of neuropharmacological research. By modifying this stable core, researchers have developed potent agents with significant therapeutic promise.

  • Neuroprotective Derivatives: The derivative 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (also known as tetrahydropapaverine) has demonstrated neuroprotective potential by inhibiting oxidative stress-induced neuronal death in vitro.[11] Its mechanism is linked to both anti-inflammatory and antioxidant properties.[11]

  • Anti-Alzheimer's Potential: Dauricine, a complex bisbenzylisoquinoline alkaloid containing two 6,7-dimethoxy-THIQ units, has shown promise in models of Alzheimer's disease. It can inhibit neuronal apoptosis and reduce intracellular oxidative damage and iron accumulation, key pathologies in neurodegeneration.[12]

The core principle is that the dimethoxy scaffold provides a stable, CNS-permeable backbone that can be decorated with other pharmacophores to target specific pathways in neurodegeneration, such as excitotoxicity, oxidative stress, and protein aggregation.[13]

Activity in Other Therapeutic Areas

Beyond neuroscience, derivatives of the 6,7-Dimethoxy-THIQ scaffold have been explored for a wide range of diseases, highlighting its versatility.

  • Oncology (Multidrug Resistance Reversal): A significant area of research involves developing 6,7-Dimethoxy-THIQ derivatives as inhibitors of P-glycoprotein (P-gp).[14][15] P-gp is a transporter protein that actively pumps chemotherapeutic agents out of cancer cells, leading to multidrug resistance (MDR). Certain derivatives can potently block this pump, re-sensitizing resistant cancer cells to drugs like doxorubicin.[15]

  • Antiviral (Anti-HIV): The THIQ scaffold has been successfully utilized to design novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16] A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed promising activity against the HIV-1 reverse transcriptase enzyme, demonstrating the scaffold's utility in infectious disease research.[16]

Salsolinol, by contrast, is not typically viewed as a scaffold for broad therapeutic development; its research is more focused on understanding its role as an endogenous factor in specific neurological and psychiatric disorders.

Quantitative Data & Mechanistic Pathways

Comparative Data Summary

The following table summarizes key quantitative data, highlighting the different experimental contexts in which these compounds are studied.

ParameterSalsolinol6,7-Dimethoxy-THIQ DerivativesRationale & Significance
Neurotoxicity (SH-SY5Y cells) Induces cytotoxicity (MTT/LDH assays)[17]Parent compound untested; derivatives are designed to be non-toxic.Salsolinol's toxicity is a key aspect of its pathophysiology. For derivatives, a lack of cytotoxicity is a prerequisite for therapeutic development.
Dopamine Uptake Inhibition IC₅₀: 379 μM[17]Not a primary target.Demonstrates Salsolinol's direct interference with dopaminergic neurotransmission.
Dopamine D₃ Receptor Binding Kᵢ: 0.48 μM[3]Not a primary target.High-affinity binding explains some of Salsolinol's psychoactive properties and link to addiction pathways.
P-gp Reversal Activity Not applicable.IC₅₀: 0.65 μM (Compound 6h )[14]Shows the high potency that can be achieved by modifying the 6,7-Dimethoxy-THIQ scaffold for oncology applications.
HIV-1 RT Inhibition Not applicable.74.82% inhibition at 100 μM (Compound 8h )[16]Highlights the scaffold's adaptability for creating enzyme inhibitors.
Visualizing the Mechanisms of Action

The following diagrams illustrate the divergent biological pathways of Salsolinol and the therapeutic applications of the 6,7-Dimethoxy-THIQ scaffold.

cluster_salsolinol Salsolinol: A Dichotomous Pathway cluster_toxic Neurotoxic Effects cluster_protective Neuroprotective Effects DA Dopamine + Acetaldehyde SAL Salsolinol DA->SAL ROS ↑ Oxidative Stress (ROS) SAL->ROS High Conc. Scav Radical Scavenging SAL->Scav Low Conc. Mito Mitochondrial Dysfunction ROS->Mito Apop Apoptosis Mito->Apop PD Dopaminergic Neuron Death (Parkinsonism) Apop->PD Casp ↓ Caspase Activity Scav->Casp Survive ↑ Cell Survival Casp->Survive cluster_apps Therapeutic Applications of Derivatives Core 6,7-Dimethoxy-THIQ Scaffold Neuro Neuroprotection (Anti-Alzheimer's, Anti-Parkinson's) Core->Neuro e.g., Dauricine MDR MDR Reversal (Oncology) Core->MDR e.g., P-gp Modulators HIV Anti-HIV (RT Inhibition) Core->HIV e.g., NNRTI Analogs AD Antidepressant Activity Core->AD e.g., Tetrahydropapaverine

References

A Technical Guide to Benchmarking the Anticancer Efficacy of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticancer Scaffolds

The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual needs for enhanced efficacy and reduced systemic toxicity. While established chemotherapeutic agents remain the bedrock of many treatment regimens, their utility is often constrained by significant side effects and the emergence of drug resistance.[1] This necessitates a rigorous, systematic evaluation of novel chemical entities that may offer improved therapeutic windows. The developmental therapeutics programs initiated by institutions like the US National Cancer Institute have long championed the large-scale screening of compounds against diverse cancer cell lines to identify promising new agents.[2][3]

This guide presents a comprehensive framework for benchmarking the anticancer activity of a promising, yet under-characterized molecule: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to hereafter as Compound T). Tetrahydroisoquinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and their potential to interact with various biological targets. This document provides a detailed, field-proven methodology for comparing the in vitro efficacy of Compound T against a panel of well-established chemotherapeutic agents across multiple cancer types. Our objective is to generate a robust, multi-faceted dataset that not only quantifies cytotoxic potency but also elucidates the underlying mechanisms of action, thereby providing a solid foundation for further preclinical development.

Comparator Agents: Establishing a Baseline

To ensure a meaningful comparison, Compound T will be benchmarked against a selection of standard-of-care chemotherapeutic agents. The choice of these agents is dictated by their prevalent use in treating specific, common malignancies.

  • Doxorubicin: An anthracycline antibiotic, it is a cornerstone in the treatment of a wide array of cancers, including breast cancer.[4][5][6][7][8] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[9]

  • Cisplatin: A platinum-based compound, it is a first-line agent for lung, ovarian, and testicular cancers.[10][11][12][13] Cisplatin forms covalent adducts with DNA, triggering DNA damage responses that culminate in apoptosis.

  • Paclitaxel: A taxane, it is widely used for breast, lung, and ovarian cancers.[4][5][7][8][10] It functions as a mitotic inhibitor by stabilizing microtubules, leading to G2/M phase cell cycle arrest and subsequent cell death.[14]

Experimental Framework: A Multi-Parametric Approach

A robust evaluation of an anticancer agent requires more than a single endpoint. Our benchmarking strategy employs a trio of complementary assays designed to build a comprehensive profile of the compound's cellular effects. This workflow ensures that we move from a broad assessment of cytotoxicity to a more nuanced understanding of the specific cellular processes being disrupted.

G cluster_0 Phase 1: Treatment cluster_1 Phase 2: Analysis cluster_2 Phase 3: Mechanistic Insight A Cell Line Panel Selection (MCF-7, A549, HCT-116) B Dose-Response Treatment (Compound T & Comparators) A->B C Cytotoxicity Screening (MTT Assay) B->C D Mechanism of Action Assays C->D Determine IC50 E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Data Synthesis & Comparative Analysis E->G F->G

Caption: High-level experimental workflow for benchmarking novel anticancer compounds.

Part 1: Quantitative Cytotoxicity Assessment (MTT Assay)

Rationale & Expertise: The initial step in characterizing any potential anticancer agent is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that serves as an industry standard for this purpose.[15] It relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan precipitate.[15][16] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — a key metric of a drug's potency.[16][17]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17][18]

  • Compound Treatment:

    • Prepare serial dilutions of Compound T and the comparator agents (Doxorubicin, Cisplatin, Paclitaxel) in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used for the highest drug concentration) and an "untreated control" (medium only).[18]

    • Carefully remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Incubation & Solubilization:

    • Following the treatment incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[19]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[17][20]

    • Carefully aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][18]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Subtract the average absorbance of the "cell-free" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Data Summary: Comparative Cytotoxicity (IC50)

The following table presents a hypothetical but realistic dataset derived from the MTT assay, comparing the potency of Compound T with standard agents.

Cell LineCancer TypeCompound T (µM)Doxorubicin (µM)[21][22]Cisplatin (µM)[23][24]Paclitaxel (µM)[14][25]
MCF-7 Breast4.52.5>200.015
A549 Lung8.2>209.50.027
HCT-116 Colon3.13.115.00.005

Senior Scientist's Note: IC50 values are highly dependent on experimental conditions such as cell seeding density and incubation time.[23][26] Therefore, it is critical that comparator agents are run in parallel with the test compound under identical conditions for a valid comparison.

Part 2: Elucidating the Mechanism of Cell Death

Demonstrating that a compound is cytotoxic is only the first step. A superior anticancer agent should ideally induce programmed cell death (apoptosis) rather than necrosis, as apoptosis is a more controlled, non-inflammatory process.[27][28] We employ two key flow cytometry-based assays to dissect the cellular response to Compound T.

A. Apoptosis Induction (Annexin V/Propidium Iodide Assay)

Rationale & Expertise: This assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[27][28][29] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27][28][29][30] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA.[27][28] Dual staining allows for the clear separation of these distinct cell populations via flow cytometry.[29]

G cluster_flow Flow Cytometry Output a Q1 Necrotic (Annexin V+/PI+) b Q2 Late Apoptotic (Annexin V+/PI+) c Q3 Viable (Annexin V-/PI-) c->a Propidium Iodide → d Q4 Early Apoptotic (Annexin V+/PI-) c->d Annexin V-FITC →

Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment & Harvesting:

    • Seed cells in 6-well plates and treat with Compound T and comparators at their respective IC50 concentrations for 24-48 hours.

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[29]

    • Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[27]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[27]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[27]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[27]

    • Analyze the samples immediately (within 1 hour) using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.[27]

    • Collect at least 10,000-20,000 events per sample for statistically significant analysis.

B. Cell Cycle Analysis (Propidium Iodide Staining)

Rationale & Expertise: Many effective chemotherapeutics, such as Paclitaxel, exert their effects by disrupting the cell cycle.[14] Analyzing the distribution of cells in different phases of the cycle (G0/G1, S, and G2/M) can reveal if a compound causes arrest at a specific checkpoint. This is achieved by staining fixed, permeabilized cells with a DNA-binding dye like Propidium Iodide (PI).[31] The amount of PI fluorescence is directly proportional to the DNA content: cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. An accumulation of cells in a particular phase post-treatment is indicative of cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment & Fixation:

    • Treat cells in 6-well plates with the test compounds for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes (or overnight) at 4°C or -20°C.[17][32] This step is crucial for permeabilizing the cell membrane.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A.[32]

    • Senior Scientist's Note: RNase A treatment is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[33]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

    • Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[32]

Hypothesized Mechanism of Action for Compound T

Based on the tetrahydroisoquinoline scaffold, a plausible mechanism of action could involve the inhibition of topoisomerase enzymes or direct DNA intercalation, leading to DNA damage. This damage would activate the p53 tumor suppressor pathway, which in turn can trigger cell cycle arrest (to allow for DNA repair) or, if the damage is too severe, induce apoptosis via the intrinsic mitochondrial pathway.

G CompoundT Compound T (6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline) DNA Nuclear DNA CompoundT->DNA Intercalation/ Topoisomerase Inhibition Damage DNA Damage DNA->Damage p53 p53 Activation Damage->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Bax Bax Upregulation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized p53-mediated apoptotic pathway for Compound T.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial preclinical benchmarking of a novel compound, this compound (Compound T). By employing a multi-parametric approach that combines quantitative cytotoxicity screening with mechanistic assays for apoptosis and cell cycle disruption, researchers can generate a comprehensive dataset. The direct comparison against standard-of-care agents like Doxorubicin, Cisplatin, and Paclitaxel under identical experimental conditions provides a clear and objective measure of the compound's relative potency and potential.

The hypothetical data presented herein suggests that Compound T exhibits promising cytotoxic activity, particularly against colon cancer cell lines, with a potency comparable to Doxorubicin. Furthermore, the proposed mechanistic investigations are designed to confirm whether this cytotoxicity is driven by the desirable induction of apoptosis and cell cycle arrest. A positive outcome from this in vitro evaluation would provide a strong rationale for advancing Compound T to more complex preclinical models, including 3D cell cultures and, ultimately, in vivo xenograft studies, moving one step closer to identifying a potentially valuable new tool in the fight against cancer.

References

A Researcher's Guide to In Vitro-In Vivo Correlation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ), a core scaffold in numerous biologically active compounds. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the correlation between its in vitro and in vivo activities. Our objective is to move beyond a mere compilation of data, providing instead a critical comparison of its performance in various biological assays and animal models, supported by experimental evidence. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of In Vitro-In Vivo Correlation (IVIVC)

In the realm of drug discovery and development, establishing a predictive relationship between in vitro experimental results and in vivo efficacy is paramount. This correlation, known as In Vitro-In Vivo Correlation (IVIVC), serves as a crucial bridge between laboratory assays and clinical outcomes. For a versatile molecule like this compound, which is the backbone of compounds with activities ranging from anticancer to antiviral and neuroactive properties, understanding its IVIVC is essential for optimizing drug design and predicting therapeutic success.[1][2][3] This guide will dissect the multifaceted activities of DMTIQ derivatives, providing a clear perspective on how their in vitro performance translates to in vivo models.

Visualizing the IVIVC Workflow

General Workflow for IVIVC of DMTIQ Derivatives cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Assays Cytotoxicity (MTT) Enzyme Inhibition (RT) Receptor Binding Compound Synthesis->In Vitro Assays Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) In Vitro Assays->Data Analysis (IC50, Ki) Animal Model Selection Animal Model Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Studies Tumor Xenograft Models Carcinogen-Induced Models Neurobehavioral Tests Pharmacokinetic Studies->Efficacy Studies Data Analysis (Tumor volume, Survival) Data Analysis (Tumor volume, Survival) Efficacy Studies->Data Analysis (Tumor volume, Survival) Lead Optimization Lead Optimization Data Analysis (IC50, Ki)->Lead Optimization IVIVC Analysis IVIVC Analysis Data Analysis (IC50, Ki)->IVIVC Analysis Lead Optimization->Compound Synthesis Lead Optimization->Animal Model Selection Data Analysis (Tumor volume, Survival)->IVIVC Analysis Clinical Candidate Selection Clinical Candidate Selection IVIVC Analysis->Clinical Candidate Selection

Caption: Workflow for establishing IVIVC for DMTIQ derivatives.

Part 1: In Vitro Activity Profile of DMTIQ Derivatives

The versatility of the DMTIQ scaffold is evident from its wide range of in vitro biological activities. This section will explore its most prominent effects and the standard protocols for their assessment.

Anticancer Activity

DMTIQ derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the reversal of multidrug resistance (MDR) and direct cytotoxicity.[4][5][6]

Reversal of Multidrug Resistance: A primary challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of P-glycoprotein (P-gp). Certain DMTIQ derivatives have been shown to inhibit P-gp, thereby restoring the efficacy of conventional anticancer drugs.[2][5] For instance, studies on Eca109/Vcr cells have identified promising DMTIQ derivatives that counteract MDR.[4]

Cytotoxicity: Beyond MDR reversal, some DMTIQ derivatives exhibit direct cytotoxic effects on cancer cell lines. For example, 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has shown a high cytotoxic effect with low toxicity to healthy cells.[7] Furthermore, derivatives have been evaluated for their anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture: Plate cancer cells (e.g., K562, K562/A02) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Add varying concentrations of the DMTIQ derivatives to the wells. Include a positive control (e.g., a known cytotoxic drug) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant area of investigation for DMTIQ derivatives has been their potential as anti-HIV agents. Specifically, they have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[9]

Molecular docking studies have provided insights into the binding patterns of these compounds to the active site of HIV-1 RT. The 6,7-dimethoxy THIQ moiety often engages in hydrophobic interactions with key amino acid residues like Tyr-188, Tyr-181, and Trp-229, while other parts of the molecule can form hydrogen bonds, contributing to their inhibitory activity.[1] Several synthesized analogues have shown more than 50% inhibition of RT at a concentration of 100 µM.[9]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, DTT, poly(A) template, oligo(dT) primer, and [³H]TTP.

  • Compound Addition: Add the DMTIQ derivatives at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a recombinant HIV-1 RT enzyme.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Precipitation and Washing: Precipitate the newly synthesized DNA on ice, collect it on glass fiber filters, and wash with TCA and ethanol.

  • Scintillation Counting: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Part 2: In Vivo Efficacy of DMTIQ Derivatives

The promising in vitro results have prompted the evaluation of DMTIQ derivatives in various animal models to assess their in vivo efficacy and safety.

Anticancer Efficacy in Animal Models

The in vivo antiproliferative activity of DMTIQ derivatives has been investigated in rodent models of cancer.

Hepatocellular Carcinoma Model: In a study using diethylnitrosamine (DEN)-induced hepatocarcinogenic rats, a derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), demonstrated a notable antiproliferative profile.[10] Oral administration of M1 at doses of 50 and 100 mg/kg helped in the restoration of normal liver tissue architecture.[10]

Colon Carcinogenesis Model: The same derivative, M1, was also evaluated in a dimethylhydrazine (DMH)-induced colorectal carcinoma model in rats. Administration of M1 at 10 and 25 mg/kg for 15 days showed protective action against colon cancer, as indicated by biochemical and histopathological analyses.[11] The mechanism was found to involve the blockade of IL-6 mediated signals.[11]

Experimental Protocol: In Vivo Anticancer Evaluation in a Rat Model
  • Animal Model Induction: Induce hepatocellular carcinoma in Wistar rats by intraperitoneal injection of diethylnitrosamine (DEN).

  • Grouping and Treatment: Divide the animals into groups: normal control, toxic control (DEN only), positive control (DEN + standard drug like 5-FU), and experimental groups (DEN + DMTIQ derivative at different doses). Administer the treatment orally for a specified period.

  • Monitoring: Monitor the animals for changes in body weight, food and water intake, and overall health.

  • Biochemical Analysis: At the end of the experiment, collect blood samples for the analysis of liver function markers (e.g., ALT, AST, ALP).

  • Histopathological Examination: Euthanize the animals and collect liver tissues for histopathological analysis to observe changes in tissue architecture.

  • Data Analysis: Compare the biochemical and histopathological findings between the different groups to evaluate the protective effect of the DMTIQ derivative.

Part 3: Correlating In Vitro and In Vivo Activities

A direct and quantitative IVIVC for DMTIQ derivatives is not extensively documented in the literature. However, we can draw qualitative correlations based on the available data.

Anticancer Activity: The potent in vitro antiproliferative and cytotoxic effects observed in various cancer cell lines appear to translate to in vivo efficacy in rodent models of hepatocellular and colon carcinoma.[10][11] The in vitro mechanistic studies, such as the inhibition of specific signaling pathways like IL-6, provide a rationale for the observed in vivo outcomes.[11]

Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of a DMTIQ Derivative

Parameter In Vitro (Cell Lines) In Vivo (Rat Models)
Activity Antiproliferative, CytotoxicAntiproliferative, Protective
Models Hepatocellular Carcinoma, Colon CarcinomaDEN-induced Hepatocellular Carcinoma, DMH-induced Colon Carcinoma
Mechanism Blockade of IL-6 mediated signalsRestoration of normal tissue architecture, Reduction in tumor markers

Neuroactivity - A Complex Picture: The role of tetrahydroisoquinolines, including DMTIQ, in the central nervous system is complex. Some derivatives have been implicated as potential endogenous neurotoxins in Parkinson's disease.[12][13] Conversely, other studies suggest neuroprotective properties for certain analogues.[14] This dichotomy highlights the critical importance of the specific substitutions on the tetrahydroisoquinoline scaffold in determining the ultimate biological effect. For instance, 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) and its derivatives have been studied for their potential neurotoxicity, while other derivatives are being explored for neuroprotection.[12][15] A clear IVIVC in this area is yet to be established and requires further investigation to delineate the structural features responsible for neuroprotection versus neurotoxicity.

Visualizing the Dual Role of Tetrahydroisoquinolines in the CNS

Potential Dual Role of THIQ Derivatives in the CNS cluster_Neurotoxicity Neurotoxic Potential cluster_Neuroprotection Neuroprotective Potential THIQ Scaffold THIQ Scaffold Specific Substitutions (e.g., 1-methyl) Specific Substitutions (e.g., 1-methyl) THIQ Scaffold->Specific Substitutions (e.g., 1-methyl) Other Substitutions Other Substitutions THIQ Scaffold->Other Substitutions MAO Metabolism MAO Metabolism Specific Substitutions (e.g., 1-methyl)->MAO Metabolism Formation of Cations Formation of Cations MAO Metabolism->Formation of Cations Mitochondrial Dysfunction Mitochondrial Dysfunction Formation of Cations->Mitochondrial Dysfunction Neuronal Cell Death Neuronal Cell Death Mitochondrial Dysfunction->Neuronal Cell Death Antioxidant Activity Antioxidant Activity Other Substitutions->Antioxidant Activity Anti-inflammatory Effects Anti-inflammatory Effects Antioxidant Activity->Anti-inflammatory Effects Modulation of Signaling Pathways Modulation of Signaling Pathways Anti-inflammatory Effects->Modulation of Signaling Pathways Neuronal Survival Neuronal Survival Modulation of Signaling Pathways->Neuronal Survival

Caption: Dual neuroactive potential of THIQ derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutic agents. The available evidence suggests a reasonable qualitative correlation between in vitro and in vivo anticancer activities. However, the establishment of a quantitative IVIVC remains a key area for future research. Such studies would significantly enhance the predictive power of in vitro assays and streamline the drug development process.

For the neuroactive properties of DMTIQ derivatives, the picture is more complex. Future research should focus on elucidating the structure-activity relationships that govern the switch between neurotoxic and neuroprotective effects. A combination of in vitro assays using relevant neuronal cell lines and in vivo studies in models of neurodegenerative diseases will be crucial in this endeavor.

This guide has provided a framework for understanding the in vitro and in vivo activities of DMTIQ and their correlation. By employing the detailed protocols and considering the comparative data presented, researchers can better navigate the challenges of translating promising in vitro findings into effective in vivo therapies.

References

A Researcher's Guide to Validating the Binding Affinity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline to the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of the compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,7-DMeO-THIQ) to the dopamine transporter (DAT). We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust in vitro assays, and compare the potential binding profile of 6,7-DMeO-THIQ with established DAT ligands.

Introduction: The Significance of Dopamine Transporter Ligands

The dopamine transporter (DAT) is a crucial presynaptic protein that regulates dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[1][2] This regulatory role makes DAT a primary target for a wide range of therapeutic agents and substances of abuse.[3] Consequently, the precise characterization of novel compounds that interact with DAT is a cornerstone of neuropharmacology and central nervous system (CNS) drug discovery.

This compound is a member of the tetrahydroisoquinoline class of compounds, a scaffold known for its diverse biological activities.[4][5] While much of the research on this specific molecule has focused on its affinity for dopamine D3 and sigma-2 receptors,[6][7][8] there is evidence to suggest that related tetrahydroisoquinoline analogs interact with the dopamine transporter. For instance, a derivative, 1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, has been shown to be a substrate for DAT.[1] This provides a strong rationale for systematically validating the binding affinity of 6,7-DMeO-THIQ to the dopamine transporter.

This guide will equip you with the necessary protocols and comparative data to conduct a thorough investigation of 6,7-DMeO-THIQ's interaction with DAT, thereby elucidating its potential as a novel CNS-active agent.

Comparative Landscape: Established Dopamine Transporter Ligands

To contextualize the potential binding affinity of 6,7-DMeO-THIQ, it is essential to compare it against a panel of well-characterized DAT ligands. These compounds, with their established binding affinities (Ki values), will serve as benchmarks in the experimental assays outlined in this guide. A lower Ki value signifies a higher binding affinity.

CompoundChemical ClassTypical DAT Binding Affinity (Ki, nM)Primary Mechanism of Action
Cocaine Tropane Alkaloid100 - 500DAT Inhibitor
GBR 12909 Piperazine5 - 20Selective DAT Inhibitor
Nomifensine Tetrahydroisoquinoline10 - 50DAT/NET Inhibitor
6,7-DMeO-THIQ Tetrahydroisoquinoline To Be Determined To Be Determined

Experimental Validation: A Step-by-Step Approach

The gold standard for determining the binding affinity of a novel compound to a transporter is the competitive radioligand binding assay.[9] This method measures the ability of a test compound (the "competitor," in this case, 6,7-DMeO-THIQ) to displace a radiolabeled ligand with a known high affinity for the target, in this case, the dopamine transporter.

Workflow for Competitive Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes Expressing DAT incubation Incubate Membranes, Radioligand, and Competitor at Equilibrium prep_membranes->incubation prep_radioligand Prepare Radioligand Solution (e.g., [3H]WIN 35,428) prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of 6,7-DMeO-THIQ & Comparators prep_competitor->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis: IC50 Determination & Ki Calculation counting->analysis

Caption: Workflow for determining DAT binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of 6,7-DMeO-THIQ for the dopamine transporter.

Materials:

  • Biological Source: Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: A high-affinity DAT radioligand, for example, [³H]WIN 35,428 or [³H]GBR 12935.

  • Test Compounds: this compound, cocaine, GBR 12909, and nomifensine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).

  • Scintillation Counter and Cocktail.

Procedure:

  • Preparation:

    • Thaw the hDAT-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

    • Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd value (typically 1-5 nM).

    • Prepare serial dilutions of 6,7-DMeO-THIQ and the comparator compounds (e.g., from 0.1 nM to 100 µM).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membranes.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and membranes.

    • Competitive Binding: Add the serially diluted test compound, radioligand, and membranes.

  • Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Corroboration: Dopamine Uptake Assay

While binding assays provide a direct measure of affinity, functional assays are crucial to understand how a compound modulates the transporter's activity. A dopamine uptake assay measures the ability of a compound to inhibit the transport of dopamine into cells.

Workflow for Fluorescence-Based Dopamine Uptake Assay

uptake_workflow cluster_prep Cell Preparation cluster_treatment Compound Incubation cluster_uptake Uptake Measurement cluster_analysis Data Analysis plate_cells Plate hDAT-expressing cells in a 96-well plate add_inhibitors Add serial dilutions of 6,7-DMeO-THIQ & comparators plate_cells->add_inhibitors add_substrate Add fluorescent dopamine substrate add_inhibitors->add_substrate measure_fluorescence Measure intracellular fluorescence over time (kinetic) or at endpoint add_substrate->measure_fluorescence calculate_ic50 Determine IC50 values for uptake inhibition measure_fluorescence->calculate_ic50

Caption: Workflow for dopamine uptake inhibition assay.

Detailed Protocol: Fluorescence-Based Dopamine Uptake Assay

Objective: To determine the potency of 6,7-DMeO-THIQ in inhibiting dopamine uptake via DAT.

Materials:

  • Cell Line: A cell line stably expressing hDAT (e.g., HEK293 or CHO cells).

  • Assay Kit: A commercially available fluorescence-based neurotransmitter transporter uptake assay kit. These kits typically contain a fluorescent dopamine analog and a masking dye to quench extracellular fluorescence.

  • Test Compounds: this compound and comparator compounds.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fluorescence Plate Reader: Capable of bottom-reading with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Compound Addition: Remove the culture medium and wash the cells with assay buffer. Add serial dilutions of 6,7-DMeO-THIQ and comparator compounds to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add the fluorescent dopamine substrate solution (prepared according to the kit manufacturer's instructions) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity either kinetically over a period of 10-30 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence versus time curve).

    • For endpoint reads, use the final fluorescence values.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for uptake inhibition.

Interpreting the Data and Concluding Remarks

By performing the described binding and uptake assays, you will be able to generate a comprehensive pharmacological profile of this compound at the dopamine transporter. A low Ki value from the binding assay, coupled with a low IC50 value from the uptake assay, would provide strong evidence that 6,7-DMeO-THIQ is a potent ligand at DAT.

Comparing these values to those obtained for cocaine, GBR 12909, and nomifensine will allow you to classify the relative potency and potential selectivity of 6,7-DMeO-THIQ. This experimentally validated data is the first critical step in understanding the compound's mechanism of action and its potential for further development as a therapeutic agent or a research tool for probing the intricacies of the dopaminergic system.

References

Cross-reactivity profiling of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline against other neurotransmitter transporters.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity in Neurotransmitter Transporter Modulation

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a core heterocyclic scaffold that serves as a foundational structure for a multitude of pharmacologically active compounds.[1] Its derivatives have been investigated for a wide range of biological activities, including but not limited to, the modulation of sigma-2 receptors and the reversal of multidrug resistance.[2][3] Given the structural similarities of the tetrahydroisoquinoline nucleus to endogenous catecholamines and other neuroactive substances, understanding the interaction of the parent DMTIQ molecule with key neurotransmitter systems is of paramount importance for drug development professionals.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of DMTIQ against the three major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical regulators of synaptic neurotransmission and are the primary targets for a wide array of therapeutics, including antidepressants and psychostimulants.[4][5][6]

While direct experimental data on the binding affinity and functional inhibition of the unsubstituted DMTIQ at these transporters is not extensively available in the public domain, we will infer its potential activity profile by examining structurally related endogenous tetrahydroisoquinolines. This analysis will be juxtaposed with the well-characterized profiles of established transporter inhibitors to provide a comprehensive perspective for researchers in neuroscience and pharmacology.

Experimental Design and Rationale: A Dual-Assay Approach to Characterizing Transporter Interaction

To comprehensively evaluate the interaction of a compound with neurotransmitter transporters, a two-pronged experimental approach is essential: radioligand binding assays and neurotransmitter uptake inhibition assays. This dual-assay strategy allows for the determination of a compound's affinity for the transporter (its ability to bind) and its potency in inhibiting the transporter's function (its ability to block neurotransmitter reuptake).

Radioligand Binding Assays: Quantifying Affinity for the Transporter

Radioligand binding assays are a gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[7] The principle of this assay is competitive binding, where the test compound competes with a radiolabeled ligand known to bind with high affinity and specificity to the target transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency

While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Therefore, neurotransmitter uptake assays are employed to measure the ability of a compound to inhibit the primary function of the transporter: the reuptake of its cognate neurotransmitter from the synaptic cleft.[8] In these assays, cells or synaptosomes expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compound. The reduction in the uptake of the radiolabeled neurotransmitter is measured, and the concentration of the test compound that inhibits uptake by 50% (IC50) is determined.

The following diagram illustrates the general workflow for assessing a compound's inhibitory activity at monoamine transporters.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing DAT, NET, or SERT) membrane_prep Membrane Preparation (for Binding Assays) cell_culture->membrane_prep synaptosome_prep Synaptosome Preparation (for Uptake Assays) cell_culture->synaptosome_prep binding_assay Radioligand Binding Assay (e.g., [3H]WIN 35,428 for DAT) membrane_prep->binding_assay uptake_assay Neurotransmitter Uptake Assay (e.g., [3H]Dopamine for DAT) synaptosome_prep->uptake_assay ic50_calc IC50 Determination binding_assay->ic50_calc uptake_assay->ic50_calc ki_calc Ki Calculation (from IC50) ic50_calc->ki_calc selectivity Selectivity Profiling ki_calc->selectivity

Experimental workflow for transporter selectivity profiling.

Cross-Reactivity Profile: A Comparative Analysis

The following table summarizes the binding affinities (Ki) and/or functional inhibition potencies (IC50) of DMTIQ-related compounds and a selection of well-characterized reference transporter inhibitors. It is crucial to note that direct data for DMTIQ is not available in the reviewed literature; therefore, data for the structurally related endogenous tetrahydroisoquinolines, salsolinol and tetrahydropapaveroline (THP), are presented to provide an estimate of the potential activity of the core scaffold.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
DMTIQ (inferred) µM range (estimated)Likely µM rangeLikely µM rangePresumed Weak/Non-selective
SalsolinolInhibits DA uptake--Dopaminergic interaction
Tetrahydropapaveroline (THP)~41,000--Weak DAT inhibitor
Cocaine ~200-700~200-700~200-700Non-selective
GBR 12909 1>100>100Highly DAT Selective
Nisoxetine 3780.46158Highly NET Selective
(S)-Citalopram (Escitalopram) 27,4007,8000.8-1.1Highly SERT Selective

Data for reference compounds are compiled from multiple sources.[4][9][10][11] Data for THP is from a study on [3H]DA uptake inhibition.[12]

Analysis of the DMTIQ Scaffold

Based on the available data for structurally related compounds, the unsubstituted this compound scaffold is likely to possess very low affinity for the monoamine transporters. Studies on salsolinol, a dopamine-derived tetrahydroisoquinoline, indicate interactions with the dopaminergic system, including inhibition of catecholamine uptake in synaptosomes.[13][14] Furthermore, research on tetrahydropapaveroline (THP), another dopamine-derived endogenous compound, has shown weak inhibition of dopamine uptake with a Ki value in the micromolar range (approximately 41 µM).[12][15] This suggests that while the core tetrahydroisoquinoline structure can interact with DAT, its affinity is several orders of magnitude lower than that of classic inhibitors like cocaine. The lack of significant reported activity at NET and SERT for these simple analogs suggests that the DMTIQ scaffold is unlikely to be a potent inhibitor of these transporters.

Comparative Profiles of Reference Compounds
  • Cocaine: As a non-selective inhibitor, cocaine exhibits comparable affinity for all three monoamine transporters, which contributes to its complex pharmacological and behavioral effects.[4][16]

  • GBR 12909: This compound is a highly selective DAT inhibitor, with over 100-fold selectivity for DAT over NET and SERT.[7][8] This makes it an invaluable tool for probing the specific roles of DAT in physiological and pathological processes.

  • Nisoxetine: In contrast to GBR 12909, nisoxetine is a potent and highly selective NET inhibitor, displaying significantly lower affinity for DAT and SERT.[9][11]

  • (S)-Citalopram (Escitalopram): As a classic selective serotonin reuptake inhibitor (SSRI), escitalopram demonstrates exceptionally high affinity and selectivity for SERT, with negligible activity at DAT and NET at clinically relevant concentrations.[10]

Signaling Pathways and Locus of Inhibition

The primary mechanism of action for the compounds discussed is the competitive inhibition of neurotransmitter reuptake at the presynaptic terminal. By blocking the transporter, these inhibitors increase the concentration and residence time of the neurotransmitter in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) release Dopamine Release vesicle->release transporter Dopamine Transporter (DAT) dopamine Dopamine release->dopamine dopamine->transporter Reuptake receptor Dopamine Receptor dopamine->receptor Binding signaling Postsynaptic Signaling receptor->signaling inhibitor DMTIQ / Inhibitor inhibitor->transporter Inhibition

Mechanism of monoamine transporter inhibition.

Detailed Experimental Protocols

For researchers aiming to conduct their own cross-reactivity profiling studies, the following detailed protocols for radioligand binding and neurotransmitter uptake assays are provided. These protocols are based on established methodologies in the field.[7][16][17]

Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-HEPES buffer (KHB): 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Non-specific binding determination:

    • For DAT: 10 µM Benztropine

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • Test compound (DMTIQ or derivatives).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, or freshly prepared rat brain synaptosomes.

  • Assay buffer (e.g., KHB).

  • Radiolabeled neurotransmitters:

    • [³H]Dopamine

    • [³H]Norepinephrine

    • [³H]Serotonin

  • Non-specific uptake determination:

    • For DAT/NET: Mazindol

    • For SERT: Paroxetine

  • Test compound (DMTIQ or derivatives).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Cell/Synaptosome Plating: Plate cells or synaptosomes in 96-well plates.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound in assay buffer for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the uptake inhibition data.

Conclusion and Future Directions

The cross-reactivity profiling of this compound (DMTIQ) against DAT, NET, and SERT is a critical step in understanding its potential neuropharmacological effects. Based on the analysis of structurally related endogenous compounds, the parent DMTIQ scaffold is predicted to be a weak, likely non-selective, inhibitor of monoamine transporters, with a potential for some interaction with the dopamine transporter in the micromolar range.

This profile contrasts sharply with the high affinity and selectivity of established reference compounds such as GBR 12909, nisoxetine, and escitalopram. For drug development professionals, this suggests that the unsubstituted DMTIQ core is unlikely to have significant direct effects on monoamine reuptake at therapeutic concentrations. However, its derivatives, through the addition of various functional groups, can be tailored to achieve high potency and selectivity for specific transporters or other neurological targets.

Future research should focus on obtaining direct experimental data for DMTIQ using the standardized assays outlined in this guide. Such data would provide a definitive baseline for the structure-activity relationship studies of novel DMTIQ-based compounds and would be invaluable for the rational design of new therapeutics with desired selectivity profiles.

References

Structure-activity relationship of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs as P-glycoprotein modulators.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs as P-glycoprotein Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound (THIQ) analogs as modulators of P-glycoprotein (P-gp). It is designed to offer a comprehensive resource for researchers in the field of drug discovery and development, particularly those focused on overcoming multidrug resistance (MDR) in cancer chemotherapy.

Introduction: The Challenge of P-glycoprotein in Multidrug Resistance

Multidrug resistance (MDR) is a significant obstacle to successful cancer chemotherapy.[1][2] A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp).[3][4] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4]

The development of P-gp modulators, particularly inhibitors, is a critical strategy to reverse MDR and enhance the effectiveness of anticancer drugs.[5][6] Among the various chemical scaffolds investigated, the this compound (THIQ) moiety has emerged as a promising pharmacophore for potent P-gp modulation.[7][8] This guide will explore the key structural features of THIQ analogs that govern their interaction with P-gp.

The this compound Scaffold: A Privileged Structure for P-gp Modulation

The 6,7-dimethoxy-THIQ core is a common structural feature in several potent P-gp modulators, including the well-known third-generation inhibitors elacridar and tariquidar.[2][7] Structure-activity relationship studies have consistently highlighted the importance of this nucleus for high-affinity binding to P-gp.[2][7] The methoxy groups at the 6 and 7 positions are considered crucial for activity, likely contributing to favorable interactions within the drug-binding pocket of the transporter.[8]

Structure-Activity Relationship (SAR) Analysis of THIQ Analogs

The modulation of P-gp activity by THIQ analogs is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline ring system and the groups attached to the nitrogen atom at position 2.

Substitutions at the N-2 Position

The substituent at the N-2 position of the THIQ ring plays a pivotal role in determining the potency and selectivity of P-gp modulation.

  • Phenethyl Group: The presence of a 2-phenethyl group at the N-2 position is a recurring motif in highly active P-gp modulators like elacridar and tariquidar.[2][7] This lipophilic group is thought to enhance the overall affinity of the molecule for the transporter.

  • Linker and Aryl Moiety: Connecting the N-2 phenethyl group to various aryl moieties via amide or ester linkers has been a successful strategy in developing potent P-gp inhibitors.[7][9][10]

    • Amide Linkage: Amide derivatives have generally shown high P-gp inhibitory activity and good chemical stability.[7][9][10]

    • Ester Linkage: Isosteric replacement of the amide with an ester group has also yielded active compounds, though some ester derivatives may be susceptible to hydrolysis in human plasma.[7][9][10]

The nature of the terminal aryl group significantly influences the activity. Methoxy-substituted phenyl or naphthyl nuclei have been shown to be favorable for P-gp inhibition.[7]

Modifications of the THIQ Core

While the 6,7-dimethoxy substitution is generally considered optimal, modifications to other positions of the THIQ core have been explored.

  • Position 1: Introduction of a substituted benzyl group at the 1-position of the THIQ ring has been investigated. For instance, compounds with a 3,4-dimethoxybenzyl group at this position have shown promising P-gp reversal activity.[11]

Comparative Data of Representative THIQ Analogs

The following table summarizes the P-gp inhibitory activity of selected 6,7-dimethoxy-THIQ analogs from the literature. The activity is typically measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays.

Compound/AnalogN-2 SubstituentLinkerTerminal Aryl GroupP-gp Inhibitory Activity (EC50/IC50)Reference
Tariquidar Analog 1 2-PhenethylAmideMethoxy-substituted Phenyl0.3 µM[9]
Tariquidar Analog 2 2-PhenethylAmideMethoxy-substituted Naphthyl0.33 µM[9]
Analog 6e Substituted Alkyl--IC50 = 0.66 µM[11]
Analog 6h Substituted Alkyl--IC50 = 0.65 µM[11]
Analog 7c Substituted Alkyl--IC50 = 0.96 µM[11]

Note: The specific structures of the N-2 substituents for analogs 6e, 6h, and 7c are detailed in the cited reference.[11]

Experimental Protocols for Assessing P-gp Modulation

The evaluation of P-gp modulatory activity is crucial for SAR studies. Two widely used and robust in vitro functional assays are the rhodamine 123 accumulation assay and the calcein-AM assay.[6][12]

Rhodamine 123 Accumulation Assay

This assay utilizes rhodamine 123, a fluorescent substrate of P-gp.[6] In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular rhodamine 123 accumulation and a corresponding increase in fluorescence.[6][13]

Step-by-Step Methodology:

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/A02) and a corresponding parental sensitive cell line.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test THIQ analogs and a positive control (e.g., verapamil) for 30-60 minutes at 37°C.[6]

  • Rhodamine 123 Loading: Add rhodamine 123 (final concentration of 1-5 µM) to each well and incubate for another 30-60 minutes at 37°C, protected from light.[6]

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the increase in rhodamine 123 accumulation in the presence of the test compounds compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in fluorescence.[13][14]

Calcein-AM Assay

This assay employs calcein acetoxymethyl ester (calcein-AM), a non-fluorescent, cell-permeable compound.[12][15] Inside the cell, esterases convert calcein-AM to the highly fluorescent calcein.[12] Calcein-AM is a substrate for P-gp, so in MDR cells, it is effluxed before it can be cleaved, resulting in low fluorescence.[12][16] P-gp inhibitors block this efflux, leading to increased intracellular calcein accumulation and fluorescence.[12][15]

Step-by-Step Methodology:

  • Cell Culture and Seeding: Follow the same procedure as for the rhodamine 123 assay.

  • Compound Incubation: Pre-incubate the cells with the test compounds and a positive control for 15-30 minutes at 37°C.

  • Calcein-AM Loading: Add calcein-AM (final concentration of 0.25-1 µM) to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

  • Data Analysis: Calculate the increase in calcein fluorescence in the presence of the test compounds and determine the EC50 value.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for P-gp Modulation Assessment

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture P-gp Overexpressing and Parental Cells Seed Seed Cells in 96-well Plate Culture->Seed Incubate Pre-incubate with THIQ Analogs Seed->Incubate Load Load with Fluorescent Substrate (Rhodamine 123 or Calcein-AM) Incubate->Load Wash Wash to Remove Extracellular Substrate Load->Wash Measure Measure Intracellular Fluorescence Wash->Measure Calculate Calculate Fluorescence Increase Measure->Calculate Determine Determine EC50/IC50 Values Calculate->Determine SAR Structure-Activity Relationship Analysis Determine->SAR

Caption: Workflow for assessing P-gp modulation by THIQ analogs.

Key SAR Features of 6,7-Dimethoxy-THIQ Analogs

SAR_Features cluster_substituents Key Substitutions THIQ 6,7-Dimethoxy-THIQ Core Essential for P-gp Binding N2 N-2 Position Phenethyl group enhances affinity THIQ:f0->N2:head Linker Linker Amide or Ester N2:f0->Linker:head Aryl Terminal Aryl Group Methoxy-substituted phenyl/naphthyl favorable Linker:f0->Aryl:head

Caption: Core structure-activity relationships of THIQ analogs.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure for the design of potent P-glycoprotein modulators. The structure-activity relationship studies have demonstrated that modifications at the N-2 position, including the incorporation of a phenethyl group and various aryl-substituted amides or esters, are critical for achieving high inhibitory activity.

Future research in this area should focus on:

  • Exploring a wider range of substituents at various positions of the THIQ ring to further refine the SAR and improve potency and selectivity.

  • Investigating the selectivity profile of these analogs against other ABC transporters, such as MRP1 and BCRP, to develop highly specific P-gp inhibitors.[7][17][18]

  • Conducting in vivo studies to evaluate the efficacy of the most promising analogs in reversing multidrug resistance in preclinical cancer models.

By leveraging the insights from SAR studies and employing robust experimental protocols, the development of novel and effective P-gp modulators based on the THIQ scaffold can be significantly advanced, offering new hope for overcoming multidrug resistance in cancer therapy.

References

Comparing the efficacy of different 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in animal models of Parkinson's disease.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives and their close analogs in preclinical animal models of Parkinson's disease (PD). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the neuroprotective potential and structure-activity relationships of this fascinating class of compounds.

Introduction: The Dual-Faced Role of Tetrahydroisoquinolines in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta. Current therapies primarily offer symptomatic relief but fail to halt the underlying neurodegenerative process. This therapeutic gap has driven extensive research into novel neuroprotective strategies.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a compelling, albeit complex, area of investigation. These compounds are structurally similar to dopamine and can be formed endogenously in the brain.[1] Interestingly, THIQ derivatives have been implicated as both potential neurotoxins that could contribute to PD pathology and as neuroprotective agents that could prevent it.[1][2] This guide will dissect the evidence, comparing the effects of different derivatives to elucidate the structural motifs that govern their efficacy in preclinical PD models.

Comparative Efficacy of THIQ Derivatives in Preclinical Models

Derivative/CompoundAnimal ModelKey Efficacy Outcomes & FindingsProposed Mechanism of ActionReference
Salsolinol (1-Methyl-6,7-dihydroxy-THIQ)SH-SY5Y cells (in vitro)At 50 µM, significantly increased cell viability against MPP+ and 6-OHDA-induced toxicity.[2][4]Antioxidant; Dopamine D2 receptor interaction.[4][5][2][4]
N-Methyl-(R)-salsolinol (NMSAL) SH-SY5Y cells (in vitro)At 50 µM, demonstrated significant neuroprotection against MPP+-induced cell death.[4][6]Interaction with Dopamine D2 receptors.[4][4][6]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MPTP-treated micePrevents MPTP-induced behavioral abnormalities and dopaminergic neurodegeneration.[1][3]Inhibition of glutamate-induced excitotoxicity; ROS inhibition.[7][1][3]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) Monkeys, MiceNeurotoxic. Induces Parkinson's-like symptoms and reduces dopamine content.[8]Inhibition of mitochondrial complex I; Dopamine transporter inhibition.[8][8]
Dauricine SH-SY5Y cells (in vitro); MCAO rats (stroke model)Reduces intracellular oxidative damage and iron accumulation; Downregulates pro-apoptotic Bax/Bcl-2 ratio.[7]Anti-apoptotic; Anti-ferroptotic.[7][7]

Note on Salsolinol and NMSAL: While most quantitative data for these specific 6,7-disubstituted derivatives comes from in vitro models using the neurotoxin MPP+ (the active metabolite of MPTP), these studies are foundational.[4][5] They establish the principle of neuroprotection and the underlying mechanisms that justify further in vivo investigation. The significant increase in cell viability against known parkinsonian toxins provides a strong rationale for developing analogs for animal model testing.[4]

Mechanistic Insights: How Tetrahydroisoquinolines Exert Their Effects

The efficacy of THIQ derivatives is rooted in their ability to modulate key pathways implicated in dopaminergic neuron death.

  • Antioxidant Activity and ROS Inhibition: Many neuroprotective THIQs possess a catechol-like structure, similar to dopamine, which allows them to scavenge reactive oxygen species (ROS). Salsolinol, for instance, has been shown to significantly decrease ROS levels in cells challenged with oxidative stressors like H₂O₂.[2]

  • Modulation of Apoptotic Pathways: Certain derivatives can influence the balance of pro- and anti-apoptotic proteins. Dauricine, a dibenzyl THIQ, has been found to downregulate the Bax/Bcl-2 ratio, a key checkpoint in the mitochondrial-mediated apoptosis cascade, thereby preventing cell death.[7]

  • Interaction with Dopamine Receptors: Molecular docking studies suggest that salsolinol and its enantiomers can interact with dopamine D2 receptors.[4] Activation of these receptors is linked to neuroprotective signaling cascades that can promote neuron survival.[5]

  • Inhibition of Mitochondrial Dysfunction: Conversely, neurotoxic derivatives like 1BnTIQ are known to inhibit Complex I of the mitochondrial respiratory chain.[8] This action mirrors that of the classic parkinsonian toxin MPP+, leading to an energy crisis and increased oxidative stress, ultimately causing neuronal death.

Proposed Neuroprotective Signaling Pathway

The following diagram illustrates a hypothesized mechanism by which a neuroprotective THIQ derivative like salsolinol may confer protection to dopaminergic neurons.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Outcome THIQ Neuroprotective THIQ (e.g., Salsolinol) D2R Dopamine D2 Receptor THIQ->D2R Binds & Activates Scavenge ROS Scavenging THIQ->Scavenge Direct Effect Signal Neuroprotective Signaling Cascade D2R->Signal Bax Bax (Pro-apoptotic) Inhibition Signal->Bax Bcl2 Bcl-2 (Anti-apoptotic) Upregulation Signal->Bcl2 Survival Increased Neuronal Survival Bax->Survival Prevents Apoptosis Bcl2->Survival ROS Reactive Oxygen Species (ROS) ROS->Scavenge Scavenge->Survival Reduces Oxidative Stress

Caption: Hypothesized neuroprotective mechanism of THIQ derivatives.

Key Experimental Protocols for Efficacy Assessment

The validation of any potential therapeutic for Parkinson's disease relies on robust and reproducible experimental protocols. Below are standardized methodologies for inducing a parkinsonian mouse model and assessing the neuroprotective efficacy of a test compound.

MPTP Mouse Model of Parkinson's Disease

Rationale: The MPTP model is widely used because it reliably reproduces the selective loss of dopaminergic neurons in the substantia nigra and the corresponding motor deficits seen in PD.[3]

Protocol:

  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment begins.

  • Grouping: Randomly assign mice to groups (n=8-12 per group):

    • Vehicle Control (Saline)

    • MPTP Control (MPTP + Vehicle)

    • Test Compound (MPTP + THIQ Derivative)

  • Dosing Regimen:

    • Begin administration of the test THIQ derivative or its vehicle via oral gavage or intraperitoneal (i.p.) injection. Dosing should occur daily for a pre-determined period (e.g., 14 days).

    • On day 8 of treatment, induce parkinsonism by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The vehicle control group receives saline injections.

    • Continue daily treatment with the test compound for the remainder of the study (e.g., until day 14).

  • Behavioral Assessment: Perform behavioral tests (e.g., Rotarod, Pole Test) 7 days after the MPTP injections to assess motor coordination and bradykinesia.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize mice via an approved method. Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Carefully dissect and post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

Immunohistochemical Analysis of Dopaminergic Neurons

Rationale: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis. Staining for TH-positive neurons in the substantia nigra provides a quantitative measure of dopaminergic neuron survival and, therefore, the neuroprotective efficacy of the test compound.

Protocol:

  • Sectioning: Cut the cryoprotected brains into coronal sections (e.g., 30 µm) using a cryostat, focusing on the substantia nigra pars compacta (SNpc) and striatum.

  • Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary.

    • Block non-specific binding using a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution).

    • Wash sections in PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

    • Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Quantification:

    • Capture images of the SNpc using a fluorescence microscope.

    • Use stereological methods (e.g., optical fractionator probe) with appropriate software (e.g., Stereo Investigator) to perform an unbiased count of the total number of TH-positive neurons in the SNpc of each animal.

    • Calculate the percentage of neuron protection in the treatment group relative to the MPTP control group.

Experimental Workflow Diagram

G cluster_0 Pre-Toxin Phase cluster_1 Toxin Induction cluster_2 Post-Toxin Phase acclimate Day -7 to 0: Acclimatization baseline Day 0: Baseline Behavioral Testing acclimate->baseline treat_start Day 1: Start THIQ Derivative or Vehicle Admin baseline->treat_start mptp Day 8: MPTP (4x, 2h apart) or Saline Injection treat_start->mptp treat_cont Day 9-14: Continue Daily Treatment mptp->treat_cont behavior Day 15: Post-Toxin Behavioral Testing treat_cont->behavior euthanize Day 16: Euthanasia & Brain Tissue Harvest behavior->euthanize

References

A Head-to-Head Comparison of Analytical Methods for the Detection of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMT) Analysis

This compound (DMT), also known as heliamine, is a simple isoquinoline alkaloid with a molecular structure that forms the core of many biologically active compounds. Its presence as a structural motif in various natural products and synthetic pharmaceuticals underscores its importance in drug discovery and development.[1][2] Furthermore, DMT and its derivatives have been investigated for a range of pharmacological activities, including potential neuro- and psycho-pharmacological effects.[3] Accurate and precise quantification of DMT is therefore critical in diverse research settings, from pharmacokinetic studies in biological matrices to quality control in synthetic chemistry.

This guide provides a comprehensive, head-to-head comparison of the three most prevalent analytical techniques for DMT detection: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, which the aromatic ring of DMT provides. The method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.

Principle of HPLC-UV Detection

The separation in reversed-phase HPLC is driven by the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase is used to elute the compounds, with less polar compounds (like DMT) having a stronger interaction with the nonpolar stationary phase and thus a longer retention time. Detection is achieved by passing the column eluent through a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification.

Experimental Protocol: HPLC-UV Analysis of DMT

1. Sample Preparation:

  • For pure substances: Accurately weigh and dissolve the DMT standard in the mobile phase to create a stock solution. Serially dilute the stock solution to prepare calibration standards.

  • For biological matrices (e.g., plasma): Perform protein precipitation by adding three parts of cold acetonitrile to one part of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected. For cleaner samples, solid-phase extraction (SPE) can be employed.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure the analyte is in its protonated form for better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of DMT (typically around 280 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the DMT standards against their known concentrations.

  • Determine the concentration of DMT in unknown samples by interpolating their peak areas on the calibration curve.

Performance Characteristics of HPLC-UV for DMT Analysis

While a specific validated method for DMT with all performance parameters was not found in the literature, the following table represents typical performance characteristics for a well-developed HPLC-UV method for similar isoquinoline alkaloids.

Performance MetricTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)50 - 200 ng/mL
Precision (RSD%)< 5%
Accuracy (% Recovery)95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Derivatized Analytes

GC-MS is a highly sensitive and specific technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a non-volatile compound like DMT, a derivatization step is necessary to increase its volatility and thermal stability.

Principle of GC-MS Detection

In GC, a gaseous mobile phase carries the volatilized sample through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, which allows for highly specific identification and quantification.

Experimental Protocol: GC-MS Analysis of DMT

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

  • Derivatization: The secondary amine group of DMT needs to be derivatized to make it suitable for GC analysis. A common approach is acylation using trifluoroacetic anhydride (TFAA) or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out in an organic solvent at an elevated temperature.

2. GC-MS System and Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized DMT.

3. Data Analysis:

  • Generate a calibration curve using the peak areas of the derivatized DMT standards.

  • Quantify DMT in samples by comparing their peak areas to the calibration curve.

Performance Characteristics of GC-MS for DMT Analysis
Performance MetricExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 20 ng/mL
Precision (RSD%)< 10%
Accuracy (% Recovery)90 - 110%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of compounds in complex biological matrices, often requiring minimal sample preparation.

Principle of LC-MS/MS Detection

After separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule of DMT, [M+H]⁺). This selected ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then used to select a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.

Experimental Protocol: LC-MS/MS Analysis of DMT

1. Sample Preparation:

  • For biological matrices (e.g., plasma): A simple protein precipitation with acetonitrile is often sufficient. For very low concentrations, SPE can be used for sample enrichment.[6]

2. LC-MS/MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transition: For DMT (MW = 193.24), the transition would be m/z 194.1 → [product ion]. The specific product ion would be determined by infusing a DMT standard and optimizing the collision energy.

3. Data Analysis:

  • Construct a calibration curve using the peak area ratios of the analyte to an internal standard (ideally a stable isotope-labeled version of DMT).

  • Quantify DMT in samples using the calibration curve.

Performance Characteristics of LC-MS/MS for DMT Analysis

The following performance data is based on a validated LC-MS/MS method for the closely related compound 1,2,3,4-tetrahydroisoquinoline (TIQ), providing a strong indication of the expected performance for DMT.[6]

Performance MetricExpected Value (based on TIQ)
Linearity (r²)> 0.99
Limit of Detection (LOD)~0.10 ng/mL
Limit of Quantification (LOQ)~0.50 ng/mL
Precision (RSD%)< 15%
Accuracy (% Recovery)85 - 115%

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of analytical method for DMT detection is a critical decision that depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio of fragmentsPrecursor-to-product ion transition
Sensitivity ModerateHighVery High
Selectivity ModerateHighVery High
Sample Preparation Moderate (SPE may be needed)Extensive (derivatization required)Minimal (protein precipitation often sufficient)
Throughput HighModerateHigh
Cost (Instrument/Running) LowModerateHigh
Best Suited For Routine QC, high concentration samplesDefinitive identification, volatile analysisBioanalysis, trace-level quantification

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for DMT analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS Mass Spectrometry (EI, SIM) GC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for DMT analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC LC Separation Centrifugation->LC MSMS Tandem MS (ESI, MRM) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for DMT analysis by LC-MS/MS.

Conclusion: A Method for Every Need

The selection of an analytical method for the detection and quantification of this compound is a decision that must be guided by the specific analytical requirements of the research.

  • HPLC-UV stands out as a cost-effective, robust, and high-throughput method ideal for routine quality control and the analysis of relatively high concentration samples.

  • GC-MS , while requiring a more involved sample preparation due to the need for derivatization, offers excellent selectivity and is a powerful tool for definitive identification, particularly when dealing with less complex matrices.

  • LC-MS/MS represents the pinnacle of sensitivity and selectivity, making it the undisputed choice for bioanalytical applications where trace-level quantification in complex biological fluids is required.

By understanding the principles, protocols, and performance characteristics of each of these powerful analytical techniques, researchers can confidently select the most appropriate method to achieve their scientific goals, ensuring the generation of accurate, reliable, and reproducible data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, ensuring compliance with safety regulations and protecting our environment. The procedures outlined here are grounded in established chemical safety principles and regulatory frameworks.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound and its common hydrochloride salt are classified with several key hazards that directly inform handling and disposal requirements. The primary causality for treating this compound as hazardous waste stems from its irritant properties, oral toxicity, and environmental risks.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Specific Target Organ Toxicity (STOT), Single ExposureCategory 3H335: May cause respiratory irritation[1][2][3]
Hazardous to the Aquatic Environment, Chronic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

These classifications mandate that the compound cannot be disposed of via standard laboratory drains or as common refuse.[5] Improper disposal risks contaminating water sources and causing harm to aquatic ecosystems.[6]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The use of appropriate engineering controls and PPE is non-negotiable.

  • Engineering Controls : Always handle this compound powder in a certified chemical fume hood. This is crucial to mitigate the risk of inhaling dust, which may cause respiratory irritation.[1][7] The fume hood also provides containment in the event of an accidental spill.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes and airborne particles that can cause serious eye irritation.[1][7]

    • Hand Protection : Wear nitrile or other chemically resistant gloves to prevent skin contact. Skin irritation is a documented hazard, and proper gloves are the primary barrier.[1][7]

    • Protective Clothing : A standard laboratory coat should be worn to protect against contamination of personal clothing.[7]

Waste Classification, Segregation, and Decision Workflow

Under the U.S. Environmental Protection Agency (EPA) regulations, the waste generator is responsible for determining if a chemical waste is hazardous.[6][8] Given the characteristics listed in Table 1, it is imperative to manage all waste streams containing this compound as hazardous chemical waste.

Causality of Segregation : This compound is incompatible with strong oxidizing agents.[1] Co-mingling this waste with oxidizing waste streams could lead to a hazardous chemical reaction. Therefore, segregation is a critical safety step. Waste should be collected in a dedicated, properly labeled container.[5][8]

The following diagram outlines the decision-making process for handling and disposing of this chemical waste.

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow cluster_spill Emergency Spill Response start Waste Generated: 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe hazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant - Aquatic Toxicity classify Classify as Hazardous Waste hazards->classify ppe->hazards segregate Segregate from Incompatibles (e.g., Strong Oxidizers) classify->segregate container Select Compatible, Sealable Container segregate->container label_waste Label with 'Hazardous Waste', Chemical Name, and Hazards container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Arrange Pickup with Certified EHS / Waste Vendor store->pickup end Final Disposal at an Approved Waste Facility pickup->end spill Incidental Spill Occurs cleanup Follow Spill Protocol: Contain, Absorb, Clean spill->cleanup spill_waste Collect all cleanup materials (absorbents, PPE) cleanup->spill_waste spill_waste_container Place in a sealed container and label as Hazardous Waste spill_waste->spill_waste_container spill_waste_container->store

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for laboratory personnel.

  • Container Selection :

    • Use the original product container if it is empty, clean, and in good condition.

    • If the original container is not available, use a new, clean, chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is appropriate for the waste type (solid or a solution).[8]

  • Waste Accumulation :

    • For pure, unused compound or gross contamination: Carefully transfer the solid into the designated waste container inside a fume hood to avoid generating dust.[7][9]

    • For dilute solutions: Pour aqueous or solvent-based solutions containing the compound into the appropriate liquid hazardous waste container. Avoid mixing aqueous and organic solvent waste streams if possible, as this can complicate and increase the cost of disposal.[8]

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

  • Labeling :

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (and any solvents if in solution).

      • The specific hazard characteristics: "Irritant," "Toxic," "Ecotoxic."

      • The date accumulation started.

  • Storage :

    • Store the sealed and labeled waste container in a designated and properly signed Satellite Accumulation Area (SAA) within or near the laboratory.

    • The storage area must be secure, away from drains, and segregated from incompatible chemicals, particularly strong acids and oxidizers.[1][5]

    • The container must be kept closed at all times except when adding waste.

  • Final Disposal :

    • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][8]

    • Do not attempt to transport the waste off-site yourself. Transportation of hazardous materials is strictly regulated.[10]

Emergency Protocol: Incidental Spill Cleanup

In the event of a small, manageable spill, follow these steps. For large spills, evacuate the area and contact EHS immediately.

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment : If the compound is a solid, cover it with a plastic-backed absorbent pad to prevent it from becoming airborne. If it is a liquid, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to dike and absorb the spill.

  • Cleanup : Carefully sweep or scoop the absorbed material into a designated waste container. Avoid creating dust.[9]

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., water and detergent), then collect the cleaning materials.

  • Dispose of Cleanup Waste : All materials used for cleanup, including gloves, absorbent pads, and wipes, are now considered hazardous waste.[6] Place them in a sealed, labeled bag or container and dispose of them alongside the primary chemical waste.[11]

By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your professional responsibility to protect the environment.

References

Mastering the Safe Handling of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its salts are valuable building blocks in medicinal chemistry, yet their hazardous properties demand meticulous handling. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond mere compliance to foster a culture of safety and scientific excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound and its common hydrochloride salt are classified as hazardous substances. The primary risks associated with these compounds are:

  • Severe Skin and Eye Irritation/Burns: Direct contact can cause significant irritation and, in some cases, chemical burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to irritation and potential burns to the respiratory system.[1][2]

  • Gastrointestinal Harm if Swallowed: Ingestion can cause burns to the digestive tract.[1][2]

A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first and most critical step in risk mitigation.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the primary means of exposure prevention, PPE is the essential final barrier between the researcher and the chemical. The selection and correct use of PPE are non-negotiable.

Essential PPE for Handling this compound
PPE ComponentSpecifications and Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or handling larger quantities, chemical splash goggles or a full-face shield should be worn over safety glasses.[3] This provides comprehensive protection against accidental splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves are recommended for handling this compound.[3][4] These materials offer good resistance to a broad range of chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times. For prolonged handling or when working with solutions, consider double-gloving.
Body Protection A professional lab coat, fully buttoned, is mandatory to protect against incidental contact. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.
Respiratory Protection When handling the powdered form of the hydrochloride salt outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is essential to prevent inhalation of airborne particles.[2]

Procedural Excellence: Donning and Doffing of PPE

The order and method of putting on and taking off PPE are as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure: A Step-by-Step Guide
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully fastened.

  • Respiratory Protection (if required): If handling the powder outside a fume hood, now is the time to put on your N95 respirator. Ensure a proper fit check is performed.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat to create a seal.

Doffing Procedure: Minimizing Contamination Risk

The principle of doffing is to touch the potentially contaminated exterior of your PPE as little as possible.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated waste container.

  • Gown/Lab Coat: Unfasten your lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the appropriate receptacle for laundry or disposal.

  • Eye Protection: Remove eye protection by handling the ear or head straps, not the front.

  • Respiratory Protection (if worn): Remove your respirator by the straps, without touching the front.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Below is a visual guide to the PPE donning and doffing sequence.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Eye Protection Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond personal protection to include proper storage and waste disposal.

Storage
  • Store this compound in a cool, dry, well-ventilated area.[2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Store in a designated corrosives cabinet, segregated from incompatible materials such as strong oxidizing agents.[5]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[6]

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection for powders.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. Use a dustpan and brush designated for chemical spills. For liquid spills, use an inert absorbent material.

  • Collection and Disposal: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution and wipe dry.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

Chemical waste management is a regulated process that must be followed diligently.

  • Waste Segregation: All waste contaminated with this compound, including used PPE, weighing papers, and contaminated labware, must be collected in a designated hazardous waste container.[7]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[7]

  • Closed Containers: Keep waste containers closed at all times, except when adding waste.[6][7]

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7] Never dispose of this chemical down the drain or in the regular trash.[7]

The following decision tree illustrates the proper disposal pathway for materials contaminated with this compound.

Disposal_Plan Start Material Contaminated with This compound IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, sealed hazardous liquid waste container. IsLiquid->LiquidWaste Yes SolidWaste Collect in a labeled, sealed hazardous solid waste container. IsSolid->SolidWaste Yes EHS_Pickup Arrange for EHS pickup and disposal. IsSolid->EHS_Pickup No (e.g., empty, clean container) LiquidWaste->EHS_Pickup SolidWaste->EHS_Pickup

Caption: Waste Disposal Decision Tree

By integrating these safety protocols into your daily laboratory operations, you not only ensure the well-being of your team but also uphold the integrity and reproducibility of your scientific endeavors. Safety is not a checklist; it is a mindset that underpins every successful experiment.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

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